7-Chloro-4-hydrazinoquinoline
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10802. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(7-chloroquinolin-4-yl)hydrazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN3/c10-6-1-2-7-8(13-11)3-4-12-9(7)5-6/h1-5H,11H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWJRTPKEHPDDPG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2C=C1Cl)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80178539 | |
| Record name | Quinoline, 7-chloro-4-hydrazino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23834-14-2 | |
| Record name | 7-Chloro-4-hydrazinylquinoline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23834-14-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Quinoline, 7-chloro-4-hydrazino- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023834142 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23834-14-2 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10802 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Quinoline, 7-chloro-4-hydrazino- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80178539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-Chloro-4-hydrazinoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 7-Chloro-4-hydrazinoquinoline: Core Properties and Applications
This guide provides an in-depth technical overview of 7-Chloro-4-hydrazinoquinoline, a pivotal heterocyclic building block in medicinal chemistry and drug development. Designed for researchers, scientists, and professionals in the field, this document elucidates the compound's fundamental properties, synthesis, reactivity, and practical applications, with a focus on the causal reasoning behind experimental methodologies.
Core Molecular Characteristics
This compound, with the CAS Number 23834-14-2, is a solid, yellow-to-brown crystalline powder.[1][2] Its molecular structure, characterized by a quinoline core substituted with a chloro group at the 7-position and a hydrazino group at the 4-position, imparts a unique reactivity profile that makes it a valuable precursor in the synthesis of a wide array of biologically active molecules.
Chemical Structure
The chemical structure of this compound is depicted below. The numbering of the quinoline ring is crucial for understanding the positional reactivity of the molecule.
Caption: Chemical structure of this compound.
Physicochemical Properties
A comprehensive understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and for predicting the characteristics of its derivatives.
| Property | Value | Source(s) |
| Molecular Formula | C₉H₈ClN₃ | [2] |
| Molecular Weight | 193.63 g/mol | |
| Melting Point | 219-225 °C (decomposes) | [3] |
| Appearance | Solid, yellow-to-brown crystalline powder | [2] |
| pKa (predicted) | 6.70 ± 0.50 | [3] |
| LogP (calculated) | 2.2 | [4] |
| Solubility | Soluble in ethanol, DMSO | [1][3] |
The predicted pKa of 6.70 suggests that this compound is a weak base.[3] The calculated LogP value of 2.2 indicates a moderate lipophilicity, a crucial parameter in drug design for predicting absorption, distribution, metabolism, and excretion (ADME) properties.[4]
Synthesis of this compound
The most common and efficient synthesis of this compound involves the nucleophilic aromatic substitution of 4,7-dichloroquinoline with hydrazine hydrate.[3][5]
Caption: General synthesis scheme for this compound.
Detailed Experimental Protocol
The following protocol is a representative example of the synthesis of this compound:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,7-dichloroquinoline in absolute ethanol.
-
Addition of Hydrazine Hydrate: To the stirred solution, add an excess of hydrazine hydrate. A molar ratio of 1:10 (4,7-dichloroquinoline to hydrazine hydrate) is commonly used.[3]
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Crystallization: Upon completion of the reaction, allow the mixture to cool to room temperature, and then place it in an ice bath to facilitate the crystallization of the product.
-
Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Rationale for Experimental Choices
-
Absolute Ethanol as Solvent: Ethanol is an effective solvent for both reactants and allows for a sufficiently high reaction temperature under reflux. The use of "absolute" (anhydrous) ethanol is preferred to minimize side reactions involving water.
-
Excess Hydrazine Hydrate: A large excess of hydrazine hydrate is employed to drive the reaction to completion and to minimize the formation of undesired side products, such as the bis-adduct where hydrazine bridges two quinoline molecules.[6]
-
Reflux Conditions: Heating the reaction mixture to reflux provides the necessary activation energy for the nucleophilic aromatic substitution to occur at a reasonable rate.
-
Cooling for Crystallization: The product is typically less soluble in cold ethanol, thus cooling the reaction mixture in an ice bath maximizes the yield of the crystalline product.[7]
Chemical Reactivity and Applications
The chemical reactivity of this compound is dominated by the nucleophilic character of the hydrazino group and the electronic effects of the substituents on the quinoline ring.
Formation of Hydrazones
The primary application of this compound is as a precursor for the synthesis of 7-chloro-4-quinolinylhydrazones.[8] The hydrazino group readily undergoes condensation reactions with aldehydes and ketones, typically under acidic catalysis, to form the corresponding hydrazones.[9]
Caption: General reaction for the formation of 7-chloro-4-quinolinylhydrazones.
Mechanism of Hydrazone Formation: The reaction proceeds via a nucleophilic addition of the terminal nitrogen of the hydrazino group to the carbonyl carbon, followed by dehydration. The reaction is typically acid-catalyzed to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic.[10][11]
Electronic Effects and Reactivity of the Quinoline Ring
The substituents on the quinoline ring significantly influence its reactivity:
-
7-Chloro Group: The chlorine atom is an electron-withdrawing group through its inductive effect, which deactivates the benzene portion of the quinoline ring towards electrophilic aromatic substitution.
-
4-Hydrazino Group: The hydrazino group is an electron-donating group through resonance, which activates the quinoline ring, particularly at the ortho and para positions, towards electrophilic attack. However, the primary reactivity of this group is as a nucleophile.
The interplay of these electronic effects makes the 4-position of the quinoline ring susceptible to nucleophilic attack (as seen in its synthesis from 4,7-dichloroquinoline) and the hydrazino group a potent nucleophile for reactions with electrophiles like carbonyl compounds.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The 1H and 13C NMR spectra provide detailed information about the molecular structure. The following are typical chemical shifts observed in DMSO-d₆.[3][5]
1H NMR (DMSO-d₆):
| Chemical Shift (ppm) | Multiplicity | Assignment |
| 11.09 | br. s. | NH |
| 8.56-8.40 | m | H-2, H-5 |
| 7.97 | d | H-8 |
| 7.70 | dd | H-6 |
| 7.10 | d | H-3 |
| 5.31 | br. s. | NH₂ |
13C NMR (DMSO-d₆):
| Chemical Shift (ppm) | Assignment |
| 155.7 | C-4 |
| 142.4 | C-2 |
| 138.7 | C-8a |
| 137.6 | C-7 |
| 126.4 | C-6 |
| 125.3 | C-5 |
| 119.1 | C-8 |
| 113.6 | C-4a |
| 98.1 | C-3 |
Infrared (IR) Spectroscopy
The IR spectrum reveals the presence of key functional groups.
| Wavenumber (cm⁻¹) | Vibration | Functional Group |
| 3320 | N-H stretch | Hydrazino group |
| 3050 | C-H stretch | Aromatic C-H |
| 1607 | C=N stretch | Quinoline ring |
| 1448 | C=C stretch | Aromatic C=C |
The broad peak around 3320 cm⁻¹ is characteristic of the N-H stretching vibrations of the hydrazino group.[3][5]
Safety and Handling
This compound is a hazardous substance and should be handled with appropriate safety precautions.
-
Hazard Statements: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation.[4]
-
Precautionary Measures:
-
Work in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Avoid breathing dust.
-
Wash hands thoroughly after handling.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
Conclusion
This compound is a versatile and valuable building block in synthetic and medicinal chemistry. Its well-defined synthesis, coupled with the nucleophilic reactivity of the hydrazino group, provides a straightforward entry into a diverse range of quinoline-based compounds, particularly hydrazones with significant therapeutic potential. A thorough understanding of its physicochemical properties, reactivity, and handling requirements, as detailed in this guide, is paramount for its safe and effective utilization in research and drug development endeavors.
References
- Dirk, S., & Seeberger, P. H. (2017). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of Chemical Research, 50(9), 2252–2263.
- Dave, C. G., & Shah, P. R. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464.
- Khan Academy. (n.d.). Formation of oximes and hydrazones.
- ResearchGate. (n.d.). Mechanism for hydrazone formation from carbonyl and hydrazine compound.
- Chemistry Stack Exchange. (2021, April 15). How is the hydrazone formed in the Wolff-Kishner reduction?
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- PubChem. (n.d.). Calculated partition coefficient (clogD7.4) log D7.4 = log P - log(1 + 10 pKa-7.4).
- SpectraBase. (n.d.). This compound.
- PubChem. (n.d.). 7-Chloro-4-hydrazinylquinoline.
- Organic Syntheses. (n.d.). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine.
- ResearchGate. (n.d.). 1 H-and 13 C-NMR chemical shifts for compound 7.
- ResearchGate. (n.d.). Calculated logP values for investigated compounds.
- National Center for Biotechnology Information. (n.d.). 7-Chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate.
- National Center for Biotechnology Information. (n.d.). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones.
- ResearchGate. (n.d.). (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity.
- TSI Journals. (n.d.). 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value.
- Acta Crystallographica Section E: Structure Reports Online. (2012). 7-Chloro-4-[(E)-2-(3,4,5-trimethoxybenzylidene)hydrazin-1-yl]quinoline.
- MDPI. (n.d.). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones.
- YouTube. (2015, May 19). Functional Groups from Infrared Spectra.
- RSC Publishing. (n.d.). Org. 1533.
- Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups.
- Amerigo Scientific. (n.d.). This compound (98%).
- MDPI. (n.d.). From Evaporative to Cooling Crystallisation: An Initial Co-Crystallisation Study of Cytosine and Its Fluorinated Derivative with 4-chloro-3,5-dinitrobenzoic Acid.
- ResearchGate. (n.d.). 7-Chloro-4-(benzylidinehydrazo)quinoline (HL).
- MDPI. (n.d.). N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl] quinoline]-acetamide.
Sources
- 1. asianpubs.org [asianpubs.org]
- 2. 7-Chloro-4-hydrazinylquinoline | CymitQuimica [cymitquimica.com]
- 3. This compound CAS#: 23834-14-2 [m.chemicalbook.com]
- 4. 7-Chloro-4-hydrazinylquinoline | C9H8ClN3 | CID 32109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | 23834-14-2 [chemicalbook.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. mdpi.com [mdpi.com]
- 8. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to 7-Chloro-4-hydrazinoquinoline (CAS: 23834-14-2): A Cornerstone Intermediate in Medicinal Chemistry
This guide provides an in-depth technical overview of 7-Chloro-4-hydrazinoquinoline, a pivotal heterocyclic intermediate. Addressed to researchers, medicinal chemists, and drug development professionals, this document moves beyond a simple recitation of facts to offer a synthesized understanding of the compound's properties, synthesis, reactivity, and critical role as a scaffold in the development of therapeutic agents. The causality behind experimental choices and the strategic importance of this molecule in modern drug discovery are emphasized throughout.
Introduction: The Strategic Importance of the 7-Chloroquinoline Scaffold
The quinoline ring system is a "privileged scaffold" in medicinal chemistry, forming the core of numerous natural alkaloids and synthetic drugs. The specific substitution pattern of this compound (C₉H₈ClN₃) makes it an exceptionally valuable precursor. The chlorine atom at the 7-position is a critical feature in many antimalarial drugs, including Chloroquine, and significantly influences the electronic properties and biological activity of the entire molecule.[1][2] The hydrazino group at the 4-position is a versatile functional handle, a reactive nucleophile poised for elaboration into a diverse array of derivatives, most notably hydrazones, which have demonstrated a broad spectrum of biological activities.[1][2][3] This guide will dissect the chemistry of this compound, providing the foundational knowledge necessary for its effective utilization in research and development.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and spectral properties is fundamental to its application. The data for this compound are summarized below.
| Property | Value | Source(s) |
| CAS Number | 23834-14-2 | [4] |
| Molecular Formula | C₉H₈ClN₃ | [4] |
| Molecular Weight | 193.63 g/mol | [5] |
| Appearance | Solid (Golden yellow precipitate reported) | [6] |
| Melting Point | 219-225 °C (decomposes) | [4][7] |
| Boiling Point | 413.5±25.0 °C (Predicted) | [4] |
| InChI Key | TWJRTPKEHPDDPG-UHFFFAOYSA-N | |
| SMILES | NNc1ccnc2cc(Cl)ccc12 |
Spectroscopic Data Summary
Spectroscopic analysis confirms the identity and purity of the compound. Key characteristic data are presented below.[4][8][9]
| Technique | Key Peaks / Shifts (Solvent: DMSO-d₆) | Source |
| ¹H NMR | δ 11.09 (br. s., NH), 8.56-8.40 (m, 2H, C(5)H, C(2)H), 7.97 (d, 1H, C(8)H), 7.70 (dd, 1H, C(6)H), 7.10 (d, 1H, C(3)H), 5.31 (br. s., NH₂) | [4][7] |
| ¹³C NMR | δ 155.7, 142.4, 138.7, 137.6, 126.4, 125.3, 119.1, 113.6, 98.1 | [4][7] |
| IR (KBr) | ν (cm⁻¹) 3320 (N-H), 3050 (Aromatic C-H), 1607 (C=N), 1448 (Aromatic C=C) | [4][7] |
| Mass Spec (-ES) | m/z 194 ([M+H]⁻ with ³⁵Cl, 100%), 196 ([M+H]⁻ with ³⁷Cl, 27%) | [4][7] |
Synthesis and Mechanistic Rationale
The primary and most efficient synthesis of this compound involves the reaction of 4,7-dichloroquinoline with hydrazine monohydrate.[4][7] This transformation is a cornerstone reaction for accessing this key intermediate.
Protocol: Synthesis of this compound
This protocol is based on established literature procedures.[1][4][7]
-
Reagent Preparation : In a round-bottom flask equipped with a reflux condenser, dissolve 4,7-dichloroquinoline (1 equivalent, e.g., 4.00 mmol, 800 mg) in absolute ethanol (e.g., 50 mL).
-
Addition of Hydrazine : To this solution, add hydrazine monohydrate (10 equivalents, e.g., 40.0 mmol, 2.02 g). The large excess of hydrazine is crucial to drive the reaction to completion and minimize the formation of undesired side products.
-
Reaction Execution : Heat the reaction mixture to reflux. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). A golden yellow precipitate should begin to form.[6]
-
Isolation and Purification : Once the reaction is complete (typically after several hours), cool the mixture in an ice bath to maximize crystallization.
-
Filtration : Collect the solid product by vacuum filtration and wash with cold ethanol to remove any unreacted starting materials and soluble impurities.
-
Drying : Dry the resulting golden yellow solid. The reported yield for this procedure is high, often around 87%.[4][7]
Causality and Mechanism
This reaction proceeds via a nucleophilic aromatic substitution (SₙAr) mechanism. The quinoline ring is electron-deficient, particularly at the C2 and C4 positions, due to the electron-withdrawing effect of the ring nitrogen. This effect makes the chlorine atom at the C4 position highly susceptible to displacement by a strong nucleophile like hydrazine. The chlorine at C7 is significantly less reactive towards nucleophilic substitution, providing excellent regioselectivity for the reaction.
Caption: Workflow for the synthesis of this compound.
Reactivity and Applications in Drug Development
The synthetic utility of this compound lies in the reactivity of its hydrazino group. It serves as a nucleophilic building block for constructing more complex molecules, primarily through condensation reactions with carbonyl compounds to form hydrazones.
Hydrazone Formation: A Gateway to Bioactivity
The reaction with various aldehydes and ketones is straightforward and efficient, yielding a diverse library of 7-chloro-4-quinolinylhydrazone derivatives.[3] These hydrazones are not merely derivatives; they are a class of compounds extensively investigated for a wide range of therapeutic applications.
Caption: General reaction scheme for the formation of bioactive hydrazones.
The resulting hydrazone derivatives have been the focus of significant research efforts, demonstrating promising results in several key therapeutic areas:
-
Anticancer Activity : Numerous studies have reported the potent anti-proliferative activity of 7-chloroquinoline hydrazones against a wide panel of human cancer cell lines, including leukemia, melanoma, and cancers of the lung, colon, and breast.[3][10][11][12] The presence of electron-withdrawing groups on the aryl ring of the hydrazone moiety often enhances cytotoxic activity.[11][12]
-
Antitubercular Activity : Certain hydrazone derivatives have exhibited significant in vitro activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) comparable to first-line anti-TB drugs like ethambutol.[2]
-
Antileishmanial and Antimalarial Activity : Building on the known antimalarial properties of the 7-chloroquinoline core, derivatives have been developed and tested against parasitic diseases like leishmaniasis and malaria.[10][13][14] Some compounds have shown selective activity against the parasite with low toxicity to mammalian cells.[14]
The 7-chloroquinoline moiety in these derivatives is believed to function as a critical pharmacophore, capable of intercalating with DNA or inhibiting key parasitic enzymes like heme polymerase, while the variable hydrazone portion allows for fine-tuning of properties like solubility, cell permeability, and target-specific interactions.
Caption: Role as a central scaffold in developing diverse therapeutic agents.
Safety, Handling, and Storage
As with any laboratory chemical, proper handling of this compound is essential. The compound is classified as hazardous.
-
Hazard Identification : It is harmful if swallowed, in contact with skin, or if inhaled.[8][15] It causes skin and serious eye irritation and may cause respiratory irritation.[15]
-
Personal Protective Equipment (PPE) : Always use appropriate PPE, including a dust mask (type N95 or equivalent), safety goggles or a face shield, and chemical-resistant gloves.
-
Handling : Work in a well-ventilated area, preferably under a chemical fume hood.[16] Avoid generating dust. Do not eat, drink, or smoke when using this product.[15]
-
Storage : Store in a tightly closed container in a dry, well-ventilated place.[15][16] It is classified as a combustible solid.
-
First Aid :
-
If Inhaled : Remove the person to fresh air.[15]
-
In Case of Skin Contact : Wash off with plenty of water. Take off contaminated clothing.[15]
-
In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.[15]
-
If Swallowed : Rinse mouth and get medical help.[15]
-
Conclusion
This compound is far more than a simple chemical intermediate; it is a strategically designed building block that provides a reliable and efficient entry point into a class of compounds with profound biological significance. Its straightforward synthesis, coupled with the versatile reactivity of the hydrazino group, ensures its continued importance in academic and industrial drug discovery programs. A comprehensive understanding of its chemical properties, synthetic pathways, and reactivity profile, as outlined in this guide, empowers researchers to fully leverage the potential of this valuable scaffold in the ongoing search for novel therapeutics.
References
- PubChem. (n.d.). 7-Chloro-4-hydrazinylquinoline. National Center for Biotechnology Information.
- PubChem. (n.d.). 7-Chloro-4-hydrazinylquinoline | C9H8ClN3 | CID 32109.
- ChemicalBook. (n.d.). This compound CAS#: 23834-14-2.
- ChemicalBook. (n.d.). This compound | 23834-14-2.
- Sigma-Aldrich. (n.d.). This compound 98 23834-14-2.
- ECHEMI. (n.d.). 7-Chloro-4-hydrazinylquinoline SDS, 23834-14-2 Safety Data Sheets.
- Dave, C., et al. (n.d.). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry.
- Sigma-Aldrich. (n.d.). This compound 98 23834-14-2.
- Merck Millipore. (n.d.). SAFETY DATA SHEET.
- SpectraBase. (n.d.). This compound.
- MolecularInfo. (n.d.). CAS 23834-14-2 molecular information.
- ChemicalBook. (n.d.). CHLOROQUINE synthesis.
- ResearchGate. (n.d.). (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity.
- MDPI. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones.
- ResearchGate. (n.d.). Synthesis and antitubercular activity of 7-chloro-4-quinolinylhydrazones derivatives.
- National Center for Biotechnology Information. (n.d.). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones.
- ResearchGate. (n.d.). Synthesis and Antitumoral Evaluation of 7-chloro-4-quinolinylhydrazones Derivatives | Request PDF.
- ResearchGate. (n.d.). 7-Chloro-4-quinolinyl Hydrazones: A Promising and Potent Class of Antileishmanial Compounds.
- CymitQuimica. (n.d.). 7-Chloro-4-hydrazinylquinoline.
- PubMed. (2016). Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis.
- PubMed. (n.d.). Synthesis and antitumoral evaluation of 7-chloro-4-quinolinylhydrazones derivatives.
- PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593. National Center for Biotechnology Information.
- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
- MDPI. (n.d.). Synthesis, Characterization and Biological Activities of Cu(II), Co(II), Mn(II), Fe(II), and UO2(VI) Complexes with a New Schiff Base Hydrazone.
- ResearchGate. (n.d.). Synthesis of 7-chloroquinolinyl-4-.
- Sigma-Aldrich. (n.d.). Chloroacetonitrile 99 107-14-2.
- MDPI. (n.d.). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
- CAS Common Chemistry. (n.d.). Chloroacetonitrile.
- CAS Common Chemistry. (n.d.). 4,5,7-Trichloro-8-nitroquinoline.
- Ambeed. (n.d.). 1H-Imidazole-4-carboxylic acid | 4-Imidazolecarboxylic acid.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. This compound CAS#: 23834-14-2 [m.chemicalbook.com]
- 5. 7-Chloro-4-hydrazinylquinoline | CymitQuimica [cymitquimica.com]
- 6. mdpi.com [mdpi.com]
- 7. This compound | 23834-14-2 [chemicalbook.com]
- 8. 7-Chloro-4-hydrazinylquinoline | C9H8ClN3 | CID 32109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. spectrabase.com [spectrabase.com]
- 10. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and antitumoral evaluation of 7-chloro-4-quinolinylhydrazones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. echemi.com [echemi.com]
- 16. merckmillipore.com [merckmillipore.com]
Foreword: The Quinoline Scaffold in Modern Medicinal Chemistry
An In-Depth Technical Guide to the Molecular Structure of 7-Chloro-4-hydrazinoquinoline
For Researchers, Scientists, and Drug Development Professionals
The quinoline ring system is a privileged scaffold in drug discovery, forming the structural core of numerous therapeutic agents. Its rigid, planar structure and versatile substitution patterns allow for fine-tuning of physicochemical and pharmacological properties. Within this class, this compound stands out as a pivotal precursor, particularly in the synthesis of compounds targeting infectious diseases and cancer.[1][2] Its strategic placement of a reactive hydrazino group on the 4-position of the 7-chloroquinoline core makes it an exceptionally valuable building block. This guide provides a detailed examination of its molecular architecture, synthesis, and characterization, offering field-proven insights for professionals engaged in the design and development of novel therapeutics.
Core Molecular Architecture and Physicochemical Properties
This compound is a heterocyclic aromatic compound. Its structure is defined by a quinoline bicyclic system, with a chlorine atom at position C7 and a hydrazino (-NHNH₂) group at position C4.
-
IUPAC Name: (7-chloroquinolin-4-yl)hydrazine[3]
The presence of the electron-withdrawing chlorine atom at the C7 position and the electron-donating hydrazino group at the C4 position significantly influences the electron density distribution across the quinoline ring system, impacting its reactivity and interaction with biological targets. The hydrazino group, in particular, is a potent nucleophile and a versatile chemical handle for derivatization.
Caption: 2D structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
|---|---|---|
| Appearance | Solid | [6] |
| Melting Point | 219-225 °C (decomposes) | [5] |
| SMILES | NNc1ccnc2cc(Cl)ccc12 | [4][5] |
| InChI Key | TWJRTPKEHPDDPG-UHFFFAOYSA-N |[4][5] |
Synthesis Protocol and Mechanistic Rationale
The most direct and widely adopted method for synthesizing this compound is via a nucleophilic aromatic substitution reaction. This involves the displacement of the highly reactive chlorine atom at the C4 position of 4,7-dichloroquinoline by hydrazine.
Causality of Experimental Design:
-
Choice of Precursor: 4,7-dichloroquinoline is the ideal starting material. The chlorine at C4 is significantly more labile than the one at C7 due to the electron-withdrawing effect of the adjacent ring nitrogen, which activates the C4 position for nucleophilic attack.
-
Nucleophile and Solvent: Hydrazine monohydrate serves as the potent nucleophile.[7] Absolute ethanol is used as the solvent because it readily dissolves the reactants and is relatively inert under the reaction conditions.[7]
-
Reaction Conditions: Refluxing the mixture provides the necessary thermal energy to overcome the activation barrier of the substitution reaction.[7] Subsequent cooling in an ice bath reduces the solubility of the product, promoting efficient crystallization and facilitating its isolation from the reaction mixture.[7]
Caption: General workflow for the synthesis of this compound.
Detailed Experimental Protocol
This protocol is a self-validating system adapted from established literature procedures.[7]
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve 4,7-dichloroquinoline (e.g., 4.00 mmol) in absolute ethanol (e.g., 50 ml).[7]
-
Addition of Nucleophile: To this solution, add hydrazine monohydrate in excess (e.g., 40.0 mmol).[7] The excess hydrazine drives the reaction to completion.
-
Reflux: Heat the reaction mixture to reflux and maintain this temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material (4,7-dichloroquinoline) is consumed.
-
Crystallization: Once the reaction is complete, remove the heat source and allow the mixture to cool to room temperature. Subsequently, place the flask in an ice bath to maximize the precipitation of the product.[7]
-
Isolation and Purification: Collect the resulting solid crystals by vacuum filtration. Wash the crystals with cold ethanol to remove any unreacted hydrazine and other soluble impurities. The product can be further purified by recrystallization from a suitable solvent like ethanol if required. The yield is typically high, often around 87%.[7]
Spectroscopic Validation of Molecular Structure
The definitive confirmation of the molecular structure of this compound is achieved through a combination of spectroscopic techniques. Each method provides unique and complementary information about the molecule's connectivity and chemical environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is paramount for elucidating the precise arrangement of hydrogen and carbon atoms.
¹H NMR Insights: The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The aromatic region is particularly informative for confirming the substitution pattern on the quinoline ring.
Table 2: ¹H NMR Spectral Data (300 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Multiplicity / Coupling (J, Hz) | Assignment | Rationale |
|---|---|---|---|
| 11.09 | br. s. | NH (Hydrazino) | Broad singlet due to exchangeable proton. |
| 8.56-8.40 | m | H-2, H-5 | Multiplet for two distinct aromatic protons. |
| 7.97 | d, J = 1.9 | H-8 | Doublet due to coupling with H-6. |
| 7.70 | dd, J = 9.0, 1.9 | H-6 | Doublet of doublets from coupling with H-5 and H-8. |
| 7.10 | d, J = 7.2 | H-3 | Doublet from coupling with H-2. |
| 5.31 | br. s. | NH₂ (Hydrazino) | Broad singlet for the terminal amine protons. |
Data sourced from ChemicalBook.[7]
¹³C NMR Insights: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms and provides information about their electronic environment.
Table 3: ¹³C NMR Spectral Data (75 MHz, DMSO-d₆)
| Chemical Shift (δ, ppm) | Assignment |
|---|---|
| 155.7 | C-4 |
| 142.4 | C-2 |
| 138.7 | Ar-C (Quaternary) |
| 137.6 | Ar-C (Quaternary) |
| 126.4 | C-6 |
| 125.3 | C-5 |
| 119.1 | C-8 |
| 113.6 | Ar-C (Quaternary) |
| 98.1 | C-3 |
Data sourced from ChemicalBook.[7]
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Table 4: Key IR Absorption Bands (cm⁻¹)
| Wavenumber (cm⁻¹) | Intensity | Assignment | Functional Group |
|---|---|---|---|
| 3320 | Weak | N-H stretch | Hydrazino (N-H) |
| 3050 | Weak | C-H stretch | Aromatic (C-H) |
| 1607 | Medium | C=N stretch | Quinoline Ring |
| 1448 | Medium | C=C stretch | Aromatic Ring |
Data sourced from ChemicalBook.[7]
Mass Spectrometry (MS)
Mass spectrometry provides the exact molecular weight and information about the elemental composition. For this compound, the most telling feature is the isotopic signature of chlorine.
-
Molecular Ion Peak: The mass spectrum will show a molecular ion peak [M]⁺.
-
Isotopic Pattern: Due to the natural abundance of chlorine isotopes (³⁵Cl ≈ 75%, ³⁷Cl ≈ 25%), the spectrum will display two characteristic peaks: one for the molecule containing ³⁵Cl ([M]⁺) and another, approximately one-third the intensity, for the molecule containing ³⁷Cl ([M+2]⁺).[7] This pattern is a definitive indicator of the presence of a single chlorine atom.
-
Observed m/z:
-
[M+H]⁺ with ³⁵Cl: 194.0475
-
[M+H]⁺ with ³⁷Cl: 196 (relative intensity ~27-33% of the M+H peak)[7]
-
Role as a Versatile Precursor in Drug Development
The true value of this compound in medicinal chemistry lies in its utility as a synthetic intermediate. The hydrazino group is a nucleophilic handle that can be readily reacted to form a wide array of derivatives, most commonly hydrazones.
Caption: Derivatization of this compound for bioactive compounds.
This simple condensation reaction with various aldehydes and ketones allows for the rapid generation of diverse chemical libraries.[8] Scientists can introduce different aromatic or heterocyclic moieties (the 'R' group) to probe structure-activity relationships (SAR). This strategy has been successfully employed to develop potent experimental drugs, including:
-
Antifungal Agents: Hydrazone derivatives have shown significant in vitro activity against various fungal strains, including Candida species.[1]
-
Anticancer Agents: A number of 7-chloroquinoline hydrazones have been identified as potent inhibitors of cancer cell growth across multiple cell lines in the NCI-60 screen.[2]
-
Antitubercular and Antimalarial Agents: The scaffold is a cornerstone in the development of drugs against Mycobacterium tuberculosis and Plasmodium falciparum.[1][9]
Conclusion
This compound is more than a simple chemical compound; it is a validated and powerful platform for innovation in drug discovery. Its molecular structure, characterized by the reactive hydrazino group on the well-established 7-chloroquinoline scaffold, provides an ideal starting point for the synthesis of diverse and complex bioactive molecules. A thorough understanding of its synthesis and detailed spectroscopic characteristics—from NMR shifts to the isotopic patterns in mass spectrometry—is fundamental for any researcher aiming to leverage this versatile precursor in the development of next-generation therapeutics.
References
- This compound. (n.d.). Stenutz.
- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. (2001). Oriental Journal of Chemistry.
- This compound. (n.d.). SpectraBase.
- 7-Chloro-4-hydrazinylquinoline. (n.d.). PubChem.
- 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. (2012). Journal of the Brazilian Chemical Society.
- de Souza, M. V. N., Howie, R. A., Tiekink, E. R. T., Wardell, J. L., & Wardell, S. M. S. V. (2010). 7-Chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(7).
- Bentouhami, E., et al. (2020). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 25(23), 5764.
- Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)
Sources
- 1. researchgate.net [researchgate.net]
- 2. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Chloro-4-hydrazinylquinoline | C9H8ClN3 | CID 32109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound [stenutz.eu]
- 5. 7-氯-4-肼基喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 7-Chloro-4-hydrazinylquinoline | CymitQuimica [cymitquimica.com]
- 7. This compound | 23834-14-2 [chemicalbook.com]
- 8. This compound 98 23834-14-2 [sigmaaldrich.com]
- 9. 7-Chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to 7-Chloro-4-hydrazinoquinoline: Properties, Reactivity, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Chloro-4-hydrazinoquinoline is a pivotal heterocyclic building block in medicinal chemistry and drug discovery. Possessing a highly reactive hydrazine moiety attached to a 7-chloroquinoline scaffold, this compound serves as a critical intermediate in the synthesis of a diverse range of biologically active molecules. Its structure lends itself to the formation of hydrazones, pyrazoles, and other complex heterocyclic systems that have demonstrated significant potential as anticancer, antimalarial, and antifungal agents. This guide provides a comprehensive overview of its core physicochemical properties, detailed spectroscopic profile, chemical reactivity, and established protocols for its synthesis and analysis, offering a crucial resource for scientists engaged in the design and development of novel therapeutics.
Molecular Structure and Physicochemical Properties
This compound is a solid, crystalline compound whose structure is characterized by a quinoline ring system substituted with a chlorine atom at the 7-position and a hydrazine group at the 4-position. The presence of the electronegative chlorine atom and the nucleophilic hydrazine group dictates its chemical behavior and synthetic utility.
Structural and Identification Data
| Identifier | Value | Source |
| IUPAC Name | (7-chloroquinolin-4-yl)hydrazine | [1] |
| CAS Number | 23834-14-2 | [2][3] |
| Molecular Formula | C₉H₈ClN₃ | [2][4] |
| Molecular Weight | 193.63 g/mol | [2][4] |
| SMILES | NNc1ccnc2cc(Cl)ccc12 | [4] |
| InChI Key | TWJRTPKEHPDDPG-UHFFFAOYSA-N | [4] |
Physicochemical Data
The physical properties of this compound are essential for its handling, formulation, and application in synthetic chemistry.
| Property | Value | Notes | Source |
| Melting Point | 219-225 °C (decomposes) | The compound decomposes upon melting. | [2][3] |
| Boiling Point | 413.5 ± 25.0 °C | Predicted value. | [2] |
| pKa | 6.70 ± 0.50 | Predicted value. | [2] |
| Appearance | Solid | - | [5] |
| Solubility | Soluble in ethanol, DMSO | The synthesis is conducted in absolute ethanol, indicating good solubility. It is also used in DMSO for various reactions.[2][6] | [2][6] |
Spectroscopic Profile for Structural Elucidation
Accurate characterization is paramount for verifying the identity and purity of this compound. The following spectroscopic data are characteristic of the compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy[2]
-
¹H NMR (300 MHz, DMSO-d₆), δ (ppm):
-
11.09 (br. s., 1H): Corresponds to the acidic N-H proton of the hydrazine group.
-
8.56-8.40 (m, 2H): Aromatic protons, assigned to C(2)H and C(5)H.
-
7.97 (d, J=1.9 Hz, 1H): Aromatic proton at C(8)H.
-
7.70 (dd, J=9.0, 1.9 Hz, 1H): Aromatic proton at C(6)H.
-
7.10 (d, J=7.2 Hz, 1H): Aromatic proton at C(3)H.
-
5.31 (br. s., 2H): Protons of the -NH₂ group.
-
-
¹³C NMR (75 MHz, DMSO-d₆), δ (ppm):
-
155.7, 138.7, 137.6, 113.6: Aromatic carbons (Ar-C).
-
142.4: C(2)
-
126.4: C(6)
-
125.3: C(5)
-
119.1: C(8)
-
98.1: C(3)
-
Infrared (IR) Spectroscopy[2]
-
ν (cm⁻¹):
-
3320 (w): N-H stretching vibration.
-
3050 (w): Aromatic C-H stretching.
-
1607 (m): C=N stretching.
-
1448 (m): Aromatic C=C stretching.
-
Mass Spectrometry (MS)[2]
-
m/z (-ES): 194 (100%, [M+H]⁻ with ³⁵Cl), 196 (27%, [M+H]⁻ with ³⁷Cl).
-
m/z (+ES): Found: 194.0475, C₉H₉ClN₃ ([M+H]⁺ with ³⁵Cl), requires 194.0480.
Chemical Synthesis and Reactivity
The synthesis of this compound is a well-established process, proceeding via a nucleophilic aromatic substitution (SₙAr) reaction. This reactivity is also the foundation of its utility as a synthetic intermediate.
Synthesis Protocol
The standard synthesis involves the reaction of 4,7-dichloroquinoline with hydrazine monohydrate.[2]
Rationale: The chlorine atom at the C4 position of the quinoline ring is highly activated towards nucleophilic substitution due to the electron-withdrawing effect of the ring nitrogen. The hydrazine acts as a potent nucleophile, displacing the C4 chlorine. The C7 chlorine is significantly less reactive and does not participate in the substitution under these conditions.
Step-by-Step Protocol:
-
Dissolve 4,7-dichloroquinoline (1 equivalent) in absolute ethanol.
-
Add hydrazine monohydrate (10 equivalents) to the solution.
-
Reflux the reaction mixture until completion, which can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture in an ice bath to induce crystallization.
-
Collect the resulting solid product by filtration, wash with cold ethanol, and dry to yield this compound.
Key Reactivity and Mechanistic Insights
The primary utility of this compound stems from the high nucleophilicity of the terminal nitrogen atom of the hydrazine group. This site readily participates in condensation reactions with electrophilic carbonyl carbons of aldehydes and ketones to form stable hydrazone linkages.
Mechanism: Hydrazone Formation The reaction is typically acid-catalyzed and proceeds via a two-step nucleophilic addition-elimination mechanism.
-
Nucleophilic Attack: The lone pair of electrons on the terminal nitrogen of the hydrazine attacks the electrophilic carbonyl carbon.
-
Proton Transfer: A proton is transferred from the nitrogen to the oxygen, forming a carbinolamine intermediate.
-
Dehydration: The hydroxyl group of the carbinolamine is protonated, turning it into a good leaving group (H₂O). The elimination of water and subsequent deprotonation yields the final C=N double bond of the hydrazone.[7][8][9]
This reaction is fundamental to the creation of libraries of Schiff base and hydrazone derivatives for high-throughput screening in drug discovery.[4][10]
// Visual Grouping R1 -> plus1 [style=invis]; plus1 -> R2 [style=invis]; P1 -> plus2 [style=invis]; plus2 -> P2 [style=invis]; } . Caption: Mechanism of hydrazone formation via a carbinolamine intermediate.
Applications in Drug Discovery
The 7-chloroquinoline scaffold is a well-established pharmacophore, most famously represented by the antimalarial drug chloroquine. While this compound is not a direct precursor in the most common synthesis of chloroquine, it serves as a crucial starting material for a wide array of other potent therapeutic candidates. By reacting it with various aldehydes and ketones, researchers have developed extensive libraries of hydrazone derivatives with diverse biological activities.[10]
-
Anticancer Agents: Numerous studies have demonstrated the potent cytotoxic activity of 7-chloroquinoline hydrazones against a broad panel of human cancer cell lines, including those of leukemia, lung cancer, colon cancer, and breast cancer.[10]
-
Antitubercular and Antifungal Activity: Derivatives have shown significant in vitro activity against Mycobacterium tuberculosis and various fungal pathogens.[4]
-
Antimalarial Research: The scaffold remains a focus of antimalarial research, with modifications aimed at overcoming resistance to traditional drugs like chloroquine.[10]
Analytical Characterization Protocols
Ensuring the purity and identity of this compound and its derivatives is essential for reproducible research. HPLC and TLC are standard methods for this purpose.
High-Performance Liquid Chromatography (HPLC)
While a specific, validated method for this compound is not widely published, a general protocol for quinoline derivatives can be adapted and optimized.[11][12]
Exemplar Protocol for Quinoline Derivatives:
-
Rationale: Reverse-phase HPLC using a C18 column is the standard for separating moderately polar aromatic compounds. An acetonitrile/water mobile phase provides good resolution, and a UV detector is highly sensitive for aromatic systems like quinolines.
-
System: High-Performance Liquid Chromatograph with a UV detector.
-
Column: C18 stationary phase (e.g., 5 µm particle size, 4.6 mm × 250 mm).[11]
-
Mobile Phase: Acetonitrile and water gradient.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 225 nm.[11]
-
Sample Preparation: Dissolve the sample in acetonitrile and filter through a 0.45 µm membrane before injection.
-
Self-Validation: System suitability should be established by ensuring reproducible retention times, sharp peak shapes (low tailing factor), and a linear response across a range of concentrations.
| Parameter | Typical Value/Range | Purpose |
| Column Type | C18 (ODS) | Standard for reverse-phase separation of aromatic compounds. |
| Mobile Phase | Acetonitrile / Water | Common solvents providing good selectivity and compatibility. |
| Detection | UV, ~225 nm | Quinoline ring system has strong UV absorbance at this wavelength. |
| Flow Rate | 1.0 mL/min | Standard for a 4.6 mm ID column. |
Thin-Layer Chromatography (TLC)
TLC is an indispensable tool for monitoring reaction progress and assessing fraction purity during column chromatography.
Exemplar Protocol for Reaction Monitoring:
-
Rationale: TLC provides a rapid, inexpensive method to qualitatively assess the conversion of reactants to products. A non-polar stationary phase (silica) with a moderately polar mobile phase is effective for separating the starting material from the typically less polar hydrazone product.
-
Stationary Phase: Silica gel 60 F₂₅₄ plates.
-
Mobile Phase: A mixture of ethyl acetate and a non-polar solvent like hexane or cyclohexane. The ratio must be optimized for the specific reaction (e.g., Ethyl Acetate:Cyclohexane 1:1).[10]
-
Spotting: Dissolve a small amount of the reaction mixture in a suitable solvent and spot onto the baseline of the TLC plate using a capillary tube.
-
Development: Place the plate in a sealed chamber containing the mobile phase. Allow the solvent front to travel up the plate.
-
Visualization:
-
Examine the dried plate under UV light (254 nm). Aromatic compounds will appear as dark spots.
-
Further visualization can be achieved using an iodine chamber, where compounds will appear as brown spots.
-
Safety and Handling
This compound is a hazardous substance and must be handled with appropriate precautions in a laboratory setting.[13]
-
Hazard Classifications:
-
Personal Protective Equipment (PPE):
-
Gloves: Wear appropriate chemical-resistant gloves.
-
Eye Protection: Use chemical safety goggles or a face shield.
-
Respiratory Protection: Use a dust mask or respirator when handling the powder outside of a fume hood.
-
Lab Coat: A standard lab coat is required.
-
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous chemical waste.
Conclusion
This compound stands as a compound of significant value to the field of medicinal chemistry. Its straightforward synthesis, combined with the versatile reactivity of its hydrazine group, makes it an indispensable scaffold for generating novel molecular entities. The extensive research into its hydrazone derivatives, which have shown promising anticancer, antitubercular, and antifungal properties, underscores its importance. This guide has consolidated the essential physical, chemical, and analytical data for this compound, providing a foundational resource to empower researchers in their pursuit of new and effective therapeutic agents.
References
- BenchChem. (2025). Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. BenchChem Technical Support Team.
- Stenutz, R. (n.d.). This compound.
- BenchChem. (2025). Cross-Validation of Analytical Data for Quinoline Derivatives: A Comparative Guide. BenchChem Technical Support Team.
- Amerigo Scientific. (n.d.). This compound (98%).
- PubChem. (n.d.). 7-Chloro-4-hydrazinylquinoline.
- ResearchGate. (n.d.). General reaction mechanism for the SNAr of 4-chloroquinazoline and the amines studied.
- Chemistry LibreTexts. (2022). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction.
- ResearchGate. (n.d.). Reaction for formation of hydrazone.
- Wikipedia. (n.d.). Hydrazone.
- ChemTube3D. (n.d.). Hydrazone formation.
- Singh, K., & Singh, S. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464.
- Royal Society of Chemistry. (2020). Nucleophilic aromatic substitution reactions under aqueous, mild conditions using polymeric additive HPMC.
- Organic Chemistry Portal. (n.d.). Hydrazone synthesis.
- Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism.
- PubChem. (n.d.). 7-Chloro-4-hydrazinylquinoline - Safety and Hazards.
- Royal Society of Chemistry. (2023). Detrimental impact of aqueous mobile phases on 18F-labelled radiopharmaceutical analysis via radio-TLC.
- Amerigo Scientific. (n.d.). This compound (98%).
- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
- National Institutes of Health. (n.d.). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones.
Sources
- 1. researchgate.net [researchgate.net]
- 2. This compound CAS#: 23834-14-2 [m.chemicalbook.com]
- 3. Separation of Quinoline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 4. This compound 98 23834-14-2 [sigmaaldrich.com]
- 5. 7-Chloro-4-hydrazinylquinoline | CymitQuimica [cymitquimica.com]
- 6. asianpubs.org [asianpubs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. researchgate.net [researchgate.net]
- 9. chemtube3d.com [chemtube3d.com]
- 10. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. 7-Chloro-4-hydrazinylquinoline | C9H8ClN3 | CID 32109 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 7-Chloro-4-hydrazinoquinoline: Synthesis, Properties, and Applications in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
7-Chloro-4-hydrazinoquinoline is a pivotal heterocyclic building block in the landscape of medicinal chemistry and drug discovery. Its strategic importance lies in its role as a versatile precursor for the synthesis of a diverse array of pharmacologically active compounds, most notably hydrazone derivatives. This guide provides a comprehensive technical overview of this compound, encompassing its chemical identity, synthesis, reactivity, and its significant applications in the development of novel therapeutic agents. Particular emphasis is placed on the structure-activity relationships and mechanisms of action of its derivatives, offering critical insights for researchers engaged in the design and synthesis of new chemical entities.
Chemical Identity and Nomenclature
A clear and unambiguous identification of a chemical entity is fundamental for scientific communication and reproducibility. This section details the IUPAC name, common synonyms, and key identifiers for this compound.
IUPAC Name and Synonyms
The International Union of Pure and Applied Chemistry (IUPAC) name for this compound is (7-chloroquinolin-4-yl)hydrazine [1].
Due to its widespread use in the scientific literature and commercial catalogs, it is also known by several synonyms. Awareness of these is crucial for comprehensive literature searches and procurement.
Table 1: IUPAC Name and Common Synonyms
| Type | Name |
| IUPAC Name | (7-chloroquinolin-4-yl)hydrazine |
| Common Synonyms | 7-Chloro-4-hydrazinylquinoline[1], 4-Hydrazino-7-chloroquinoline, 1-(7-chloro-4-quinolyl)hydrazine, 7-chloro-4-quinolylhydrazine |
Chemical Identifiers
For precise identification and database searching, the following identifiers are essential.
Table 2: Key Chemical Identifiers
| Identifier | Value |
| CAS Number | 23834-14-2[1] |
| Molecular Formula | C₉H₈ClN₃[1] |
| Molecular Weight | 193.63 g/mol |
| InChI Key | TWJRTPKEHPDDPG-UHFFFAOYSA-N |
Synthesis and Purification
The accessibility of this compound through a reliable synthetic route is a key enabler of its use in research and development. The most common and efficient method involves the nucleophilic substitution of a chlorine atom from a readily available starting material.
Standard Synthetic Protocol
The standard synthesis of this compound is achieved through the reaction of 4,7-dichloroquinoline with hydrazine monohydrate in an alcoholic solvent. The hydrazine acts as a nucleophile, displacing the more reactive chlorine atom at the 4-position of the quinoline ring.
Experimental Protocol: Synthesis of this compound
-
Reaction Setup: To a solution of 4,7-dichloroquinoline (1.0 equivalent) in absolute ethanol, add an excess of hydrazine monohydrate (typically 10 equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for a period of 4-6 hours, or until thin-layer chromatography (TLC) indicates the complete consumption of the starting material.
-
Crystallization and Isolation: Upon completion, cool the reaction mixture in an ice bath to facilitate the crystallization of the product.
-
Filtration and Washing: Collect the resulting solid by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials and impurities.
-
Drying: Dry the purified solid under vacuum to yield this compound as a solid.
This procedure typically affords the product in good to excellent yields (around 87%).
Purification
For most applications, the product obtained from the above synthesis is of sufficient purity. However, for analytical standards or sensitive biological assays, further purification can be achieved by recrystallization from a suitable solvent such as ethanol.
Physicochemical and Spectroscopic Characterization
A thorough characterization is essential to confirm the identity and purity of the synthesized compound.
Table 3: Physicochemical Properties
| Property | Value |
| Melting Point | 219-225 °C (decomposes) |
| Appearance | Solid |
Spectroscopic Data
The following data are characteristic of this compound and are crucial for its identification.
-
¹H NMR (DMSO-d₆): The proton NMR spectrum will show characteristic signals for the aromatic protons on the quinoline ring system, as well as signals for the hydrazine protons.
-
¹³C NMR (DMSO-d₆): The carbon NMR spectrum will display the expected number of signals corresponding to the nine carbon atoms in the molecule.
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for N-H stretching of the hydrazine group (around 3320 cm⁻¹), aromatic C-H stretching (around 3050 cm⁻¹), and C=N and C=C stretching of the quinoline ring (around 1607 cm⁻¹ and 1448 cm⁻¹, respectively).
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of the compound, along with a characteristic isotopic pattern due to the presence of a chlorine atom.
Chemical Reactivity and Applications in Synthesis
The synthetic utility of this compound stems from the reactivity of its hydrazine moiety. The terminal nitrogen of the hydrazine group is a potent nucleophile, readily reacting with electrophilic carbonyl carbons.
Formation of Hydrazones
The most significant reaction of this compound is its condensation with aldehydes and ketones to form stable hydrazone derivatives. This reaction is typically carried out by refluxing equimolar amounts of this compound and the respective carbonyl compound in a solvent like ethanol, often with a catalytic amount of acid.
This straightforward and high-yielding reaction allows for the generation of large libraries of diverse hydrazone derivatives by varying the aldehyde or ketone component. This modularity is a cornerstone of its application in drug discovery.
Pharmacological Significance of 7-Chloro-4-quinolinyl Hydrazones
The true value of this compound is realized in the broad spectrum of biological activities exhibited by its hydrazone derivatives. The 7-chloroquinoline scaffold itself is a well-established pharmacophore, present in drugs like chloroquine. The addition of the hydrazone linkage and a variable second aromatic or heterocyclic moiety creates molecules with potent and diverse pharmacological profiles.
Anticancer Activity
Numerous studies have demonstrated the significant cytotoxic potential of 7-chloroquinoline hydrazones against a wide range of cancer cell lines, including those from leukemia, lung cancer, colon cancer, melanoma, and breast cancer[2][3][4].
-
Mechanism of Action: While the precise mechanisms can vary depending on the specific derivative, several modes of action have been proposed. Some derivatives have been shown to induce apoptosis and cause cell cycle arrest, particularly at the G2/M or G0/G1 phases[5]. One proposed mechanism involves the upregulation of the cell cycle regulatory protein p27kip1[5]. Other quinoline-based hydrazones are known to act as DNA intercalating agents or inhibit key enzymes involved in cell proliferation[5][6].
-
Structure-Activity Relationships (SAR): The anticancer activity is highly dependent on the nature of the substituent introduced from the aldehyde or ketone.
-
The presence of a heterocyclic ring in addition to the 7-chloroquinoline moiety can significantly enhance antitumor activity[2].
-
The position and nature of substituents on an aryl ring attached to the hydrazone can modulate the potency. Electron-withdrawing or -donating groups can influence the electronic properties of the molecule and its interaction with biological targets.
-
Antimicrobial and Antiparasitic Activities
Derivatives of this compound have shown promising activity against a range of pathogens.
-
Antitubercular Activity: Several 7-chloro-4-quinolinyl hydrazones have exhibited significant in vitro activity against Mycobacterium tuberculosis, with some compounds showing minimum inhibitory concentrations (MIC) comparable to first-line anti-TB drugs[4]. The proposed mechanism of action for some quinoline hydrazones involves the inhibition of bacterial DNA gyrase, an essential enzyme for DNA replication[6][7].
-
Antifungal Activity: These compounds have also been evaluated for their antifungal properties against various oral fungi, with some derivatives showing MIC and minimum fungicidal concentration (MFC) values comparable to fluconazole[8].
-
Antileishmanial Activity: 7-chloro-4-quinolinyl hydrazones have emerged as a potent class of antileishmanial compounds, with some derivatives showing strong leishmanicidal activity at low concentrations against intracellular parasites[9].
Safety and Handling
As with any chemical reagent, proper handling and safety precautions are paramount when working with this compound.
-
Hazard Identification: The compound is classified as harmful if swallowed, in contact with skin, or if inhaled. It can cause skin and serious eye irritation, and may cause respiratory irritation[1][10].
-
Personal Protective Equipment (PPE): Appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood[10][11].
-
First Aid Measures:
-
In case of skin contact: Immediately wash with plenty of water.
-
In case of eye contact: Rinse cautiously with water for several minutes.
-
If inhaled: Move the person to fresh air.
-
If swallowed: Rinse mouth and seek medical attention.
-
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area[10][11].
Conclusion
This compound is a molecule of significant strategic value to the medicinal chemist and drug development professional. Its straightforward synthesis and versatile reactivity make it an ideal scaffold for the creation of large and diverse compound libraries. The resulting hydrazone derivatives have consistently demonstrated a wide range of potent biological activities, particularly in the fields of oncology and infectious diseases. The insights into the structure-activity relationships and mechanisms of action of these derivatives provide a solid foundation for the rational design of new and more effective therapeutic agents. As the search for novel drugs continues, this compound is poised to remain a key player in the discovery pipeline.
References
- Apostol, G. N., Ghinet, A., & Bîcu, E. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Pharmaceuticals (Basel, Switzerland), 16(5), 691. [Link]
- National Center for Biotechnology Information. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PubMed.
- Ferreira, M. L., et al. (2010). Synthesis and antitubercular activity of heteroaromatic isonicotinoyl and 7-chloro-4-quinolinyl hydrazone derivatives. The Scientific World Journal, 10, 1347–1355.
- National Center for Biotechnology Information. (n.d.). 7-Chloro-4-hydrazinylquinoline. PubChem.
- ResearchGate. (2023). General structure of previously reported 7-chloroquinoline hydrazones...
- ResearchGate. (n.d.). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action.
- MDPI. (2021). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety.
- Coimbra, E. S., et al. (2013). 7-Chloro-4-quinolinyl hydrazones: a promising and potent class of antileishmanial compounds. Chemical biology & drug design, 81(5), 658–665. [Link]
- ResearchGate. (n.d.). Different mechanisms of action of quinoline hydrazide/hydrazone...
- da Silva, A. D., et al. (2011). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Archiv der Pharmazie, 344(10), 665-671.
Sources
- 1. 7-Chloro-4-hydrazinylquinoline | C9H8ClN3 | CID 32109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. 7-Chloro-4-quinolinyl hydrazones: a promising and potent class of antileishmanial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. echemi.com [echemi.com]
- 11. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Safe Handling and Application of 7-Chloro-4-hydrazinoquinoline
This guide provides a comprehensive overview of 7-Chloro-4-hydrazinoquinoline, a key intermediate in synthetic chemistry, particularly in the development of pharmacologically active compounds. This document is intended for researchers, scientists, and professionals in drug development, offering in-depth technical information on its safe handling, synthesis, and applications, grounded in established scientific principles and safety protocols.
Introduction and Chemical Profile
This compound is a heterocyclic aromatic compound with the chemical formula C₉H₈ClN₃.[1] It serves as a crucial building block in the synthesis of various quinoline-based derivatives, most notably antimalarial drugs and other compounds with potential therapeutic activities.[2][3] Its reactivity is primarily centered around the hydrazinyl group, which readily participates in condensation reactions to form hydrazones.[4][5]
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its safe handling and use in experimental settings.
| Property | Value | Source |
| Molecular Formula | C₉H₈ClN₃ | [1] |
| Molecular Weight | 193.63 g/mol | [1][6] |
| Appearance | Solid | [1] |
| Melting Point | 219-225 °C (decomposes) | [4] |
| CAS Number | 23834-14-2 | [1][4] |
| Purity | Typically ≥98% | [1] |
Hazard Communication and Risk Assessment
This compound is classified as a hazardous substance. A comprehensive risk assessment is mandatory before commencing any work with this compound.
GHS Classification
According to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as follows:
-
Acute Toxicity, Oral (Category 4) , H302: Harmful if swallowed.[6][7]
-
Acute Toxicity, Dermal (Category 4) , H312: Harmful in contact with skin.[6][7]
-
Skin Irritation (Category 2) , H315: Causes skin irritation.[6][7]
-
Serious Eye Irritation (Category 2) , H319: Causes serious eye irritation.[6][7]
-
Acute Toxicity, Inhalation (Category 4) , H332: Harmful if inhaled.[6][7]
-
Specific target organ toxicity — single exposure (Category 3), Respiratory system , H335: May cause respiratory irritation.[6]
The signal word for this compound is "Warning" .[7]
Risk Assessment and Control Workflow
The following diagram outlines the essential workflow for assessing and controlling the risks associated with handling this compound.
Caption: Decision-making process for the appropriate storage of this compound.
Store the compound in a tightly closed container in a dry, cool, and well-ventilated place. [7]It should be stored locked up and away from incompatible materials such as strong oxidizing agents. [7][8]
Emergency Procedures
In the event of an emergency, prompt and appropriate action is critical.
First-Aid Measures
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. [7]* Skin Contact: Immediately remove contaminated clothing. Wash the affected area with plenty of soap and water. Seek medical attention if irritation persists. [7]* Eye Contact: Rinse cautiously with water for at least 15 minutes, removing contact lenses if present and easy to do. Continue rinsing. Seek immediate medical attention. [7]* Ingestion: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately. [7]
Spill and Leak Procedures
For small spills, carefully sweep up the solid material, avoiding dust formation, and place it in a suitable, labeled container for disposal. [8][9]For larger spills, evacuate the area and ensure adequate ventilation. Prevent the substance from entering drains. [9]
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide, or alcohol-resistant foam. [7]* Specific Hazards: In case of fire, hazardous decomposition products such as nitrogen oxides and hydrogen chloride gas may be released. [9][10]* Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear. [7][9]
Synthesis and Applications in Drug Development
This compound is a valuable precursor in the synthesis of various biologically active molecules.
Laboratory-Scale Synthesis
A common method for the synthesis of this compound involves the reaction of 4,7-dichloroquinoline with hydrazine monohydrate in an alcohol solvent. [4][11] Reaction Scheme:
Step-by-Step Experimental Protocol:
-
Reagents and Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,7-dichloroquinoline in absolute ethanol. [4]2. Addition of Hydrazine: Add an excess of hydrazine monohydrate to the solution. [4]3. Reflux: Heat the reaction mixture to reflux and maintain this temperature until the reaction is complete (monitoring by TLC is recommended). [4][11]4. Crystallization: Allow the reaction mixture to cool, then place it in an ice bath to facilitate the crystallization of the product. [4][11]5. Isolation and Purification: Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum.
Caption: A typical workflow for the laboratory synthesis of this compound.
Role in Drug Development
This compound is a key intermediate in the synthesis of various compounds with therapeutic potential, including:
-
Antimalarial Agents: It is a precursor to well-known antimalarial drugs like chloroquine and hydroxychloroquine.
-
Anticancer Agents: It is used to synthesize novel hydrazone derivatives that have shown promising cytotoxic activity against various cancer cell lines. [2][12]* Antitubercular and Antifungal Agents: The quinoline scaffold is present in several antitubercular and antifungal compounds, and this compound is a versatile starting material for their synthesis. [3][13]
Caption: The role of this compound as a key intermediate in drug development.
Conclusion
This compound is a compound of significant interest in medicinal chemistry and drug development. Its utility as a synthetic intermediate is paralleled by its hazardous nature. This guide emphasizes that a thorough understanding of its properties, coupled with strict adherence to safety and handling protocols, is paramount for its responsible and effective use in a research and development setting.
References
- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Deriv
- 7-Chloro-4-hydrazinylquinoline | C9H8ClN3 | CID 32109 - PubChem. [Link]
- 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC - NIH. [Link]
- Synthesis and antitubercular activity of 7-chloro-4-quinolinylhydrazones deriv
- Recommended PPE to handle chemicals | Bernardo Ecenarro - BESA. [Link]
- 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - MDPI. [Link]
- UNIT 7: Personal Protective Equipment - CTAHR. [Link]
- Personal Protective Equipment: Selecting the Right PPE for Pesticide Use - Oregon OSHA. [Link]
- 1910.
- (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. [Link]
- This compound (98%) - Amerigo Scientific. [Link]
Sources
- 1. 7-Chloro-4-hydrazinylquinoline | CymitQuimica [cymitquimica.com]
- 2. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound | 23834-14-2 [chemicalbook.com]
- 5. 7-氯-4-肼基喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 6. pubchem.ncbi.nlm.nih.gov [pubchem.ncbi.nlm.nih.gov]
- 7. echemi.com [echemi.com]
- 8. fishersci.com [fishersci.com]
- 9. merckmillipore.com [merckmillipore.com]
- 10. fishersci.com [fishersci.com]
- 11. This compound CAS#: 23834-14-2 [m.chemicalbook.com]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
An In-depth Technical Guide to 7-Chloro-4-hydrazinoquinoline Hydrochloride: Properties, Synthesis, and Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Quinoline Scaffold and the Significance of 7-Chloro-4-hydrazinoquinoline Hydrochloride
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and antifungal properties.[1][2] Within this important class of compounds, this compound and its hydrochloride salt serve as a critical building block for the synthesis of novel drug candidates. The presence of a chlorine atom at the 7-position and a reactive hydrazine group at the 4-position makes it a versatile precursor for creating diverse molecular libraries, particularly through the formation of hydrazone linkages.[3][4]
This technical guide provides a comprehensive overview of this compound hydrochloride, focusing on its chemical and physical properties, synthesis, reactivity, and applications in drug development. While much of the available literature details the free base, this guide will distinguish the properties and handling of the hydrochloride salt, a form often preferred in research and development for its improved solubility and stability.
Physicochemical Properties
The hydrochloride salt of this compound offers distinct advantages over its free base form, primarily in its enhanced solubility in aqueous media, which is a critical factor for many biological assays and formulation studies.
| Property | This compound (Free Base) | This compound Hydrochloride |
| CAS Number | 23834-14-2[3] | 786727-08-0[5] |
| Molecular Formula | C₉H₈ClN₃[3] | C₉H₉Cl₂N₃[5] |
| Molecular Weight | 193.63 g/mol [3] | 230.09 g/mol [5] |
| Melting Point | 219-225 °C (decomposes)[3] | Data not available (expected to differ from free base) |
| Appearance | Solid[6] | Solid |
| Solubility | Limited solubility in water | Expected to have higher aqueous solubility |
| InChI Key | TWJRTPKEHPDDPG-UHFFFAOYSA-N[3] | Data not available |
| SMILES | NNc1ccnc2cc(Cl)ccc12[3] | Cl.NNc1ccnc2cc(Cl)ccc12 |
Synthesis and Characterization
The synthesis of this compound hydrochloride is a two-step process starting from the readily available 4,7-dichloroquinoline. The first step involves the formation of the free base, which is then converted to its hydrochloride salt.
Part 1: Synthesis of this compound (Free Base)
The synthesis of the free base is a well-established nucleophilic aromatic substitution reaction.[7][8]
Reaction Scheme:
Caption: Synthesis of this compound from 4,7-dichloroquinoline.
Experimental Protocol: [8]
-
Dissolution: Dissolve 4,7-dichloroquinoline (e.g., 4.00 mmol) in absolute ethanol (e.g., 50 ml).
-
Addition of Hydrazine: Add hydrazine monohydrate (e.g., 40.0 mmol) to the solution.
-
Reaction: Heat the reaction mixture to reflux and maintain until the reaction is complete (monitoring by TLC is recommended).
-
Crystallization: Allow the mixture to cool, then place it in an ice bath to facilitate the crystallization of the product.
-
Isolation: Collect the resulting precipitate by filtration, wash with a small amount of cold ethanol, and dry under vacuum. This typically yields the product as a golden-yellow solid.[9]
Part 2: Preparation of this compound Hydrochloride
Reaction Scheme:
Caption: Conversion of the free base to its hydrochloride salt.
Proposed Experimental Protocol:
-
Dissolution: Suspend the synthesized this compound free base in a suitable organic solvent, such as diethyl ether or ethanol.
-
Acidification: Slowly add a solution of hydrochloric acid (e.g., 1M HCl in diethyl ether or concentrated HCl) to the stirred suspension at room temperature or below.
-
Precipitation: The hydrochloride salt should precipitate out of the solution.
-
Isolation: Collect the precipitate by filtration, wash with the solvent used in the reaction, and dry under vacuum.
Characterization
The synthesized compound should be characterized using standard analytical techniques:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are crucial for confirming the chemical structure. The proton NMR spectrum of the free base in DMSO-d₆ shows characteristic signals for the aromatic protons and the NH and NH₂ protons.[7][8] For the hydrochloride salt, shifts in the positions of these peaks, particularly those of the protons on the quinoline ring and the hydrazine moiety, are expected due to protonation.
-
Infrared (IR) Spectroscopy: The IR spectrum of the free base exhibits characteristic absorption bands for N-H stretching, aromatic C-H stretching, and C=N and C=C bonds.[7][8] Upon formation of the hydrochloride salt, changes in the N-H stretching region are anticipated.
-
Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound.[7][8]
Reactivity and Applications in Drug Development
This compound hydrochloride is a key intermediate in the synthesis of a wide range of biologically active molecules. Its primary utility lies in the reactivity of the hydrazine group, which readily undergoes condensation reactions with aldehydes and ketones to form hydrazones.[3][4]
Caption: General workflow for the synthesis of 7-chloro-4-quinolinyl hydrazones.
This synthetic pathway has been extensively explored to generate compounds with a variety of pharmacological activities:
-
Anticancer Activity: Numerous studies have reported the synthesis of 7-chloroquinoline hydrazones that exhibit significant cytotoxic activity against various cancer cell lines.[4] These compounds represent a promising class of experimental anticancer drugs.
-
Antimalarial Activity: The 7-chloroquinoline scaffold is famously associated with antimalarial drugs like chloroquine. Derivatives synthesized from this compound have also been investigated for their potential to combat malaria.[2]
-
Antitubercular Activity: Hydrazone derivatives of this compound have shown promising in vitro activity against Mycobacterium tuberculosis, making them interesting leads for the development of new antitubercular agents.[2]
-
Antifungal and Antibacterial Activity: Researchers have also demonstrated the antifungal and antibacterial potential of various 7-chloro-4-quinolinyl hydrazones.[1][10]
-
Antileishmanial Activity: Several 7-chloro-4-quinolinyl hydrazone derivatives have been identified as potent antileishmanial compounds.[11]
Causality in Experimental Design: The choice of the aldehyde or ketone reactant is a critical determinant of the biological activity of the resulting hydrazone. By varying the substituents on the aldehydic or ketonic partner, researchers can modulate the lipophilicity, electronic properties, and steric bulk of the final compound, thereby fine-tuning its interaction with biological targets. The use of the hydrochloride salt of the starting hydrazine can be advantageous in these syntheses, particularly if the reaction is performed in a protic solvent, as it can enhance solubility and potentially catalyze the reaction.
Safety and Handling
The safety data for this compound (free base) indicates that it is harmful if swallowed, in contact with skin, or if inhaled, and causes skin and serious eye irritation.[6] It may also cause respiratory irritation.[6]
Recommended Safety Precautions: [6]
-
Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection. A dust mask (e.g., N95) is recommended.
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid breathing dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.
While a specific safety data sheet for the hydrochloride salt is not as widely available, it should be handled with the same precautions as the free base, with the added consideration that as a hydrochloride salt, it may be corrosive.
Conclusion
This compound hydrochloride is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its utility as a precursor to a wide array of biologically active hydrazone derivatives is well-documented. The hydrochloride salt offers potential advantages in terms of solubility, which can be beneficial for both synthetic procedures and biological testing. A thorough understanding of its properties, synthesis, and reactivity is essential for leveraging this important scaffold in the development of new therapeutic agents.
References
- Stenutz, R. (n.d.). This compound.
- SpectraBase. (n.d.). This compound.
- PubChem. (n.d.). 7-Chloro-4-hydrazinylquinoline.
- El-Behery, M., & El-Twigry, H. (2007). Synthesis, characterization and biological activities of Cu(II), Co(II), Mn(II), Fe(II), and UO2(VI) complexes with a new Schiff base hydrazone. Molecules, 12(4), 845-861.
- Dave, A. M., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464.
- Tomas, M., et al. (2019). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 24(18), 3299.
- Ferreira, M. L., et al. (2010). Synthesis and antitubercular activity of 7-chloro-4-quinolinylhydrazones derivatives. The Scientific World Journal, 10, 1347-1355.
- Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402-13419.
- da Silva, A. D., et al. (2011). 7-chloroquinolin-4-yl arylhydrazone derivatives: synthesis and antifungal activity. Medicinal Chemistry Research, 20(8), 1489-1495.
- Amerigo Scientific. (n.d.). This compound (98%).
- Antinarelli, L. M. R., et al. (2016). Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis. Experimental Parasitology, 170, 130-137.
Sources
- 1. 7-chloroquinolin-4-yl arylhydrazone derivatives: synthesis and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound 98 23834-14-2 [sigmaaldrich.com]
- 4. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scbt.com [scbt.com]
- 6. echemi.com [echemi.com]
- 7. This compound CAS#: 23834-14-2 [m.chemicalbook.com]
- 8. This compound | 23834-14-2 [chemicalbook.com]
- 9. This compound(23834-14-2) 1H NMR spectrum [chemicalbook.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Technical Guide: Spectroscopic Characterization of 7-Chloro-4-hydrazinoquinoline
A Senior Application Scientist's Field-Proven Insights for Researchers and Drug Development Professionals
Introduction: The Analytical Imperative for 7-Chloro-4-hydrazinoquinoline
This compound is a pivotal heterocyclic building block in medicinal chemistry. Its quinoline core is a well-established pharmacophore, and the reactive hydrazine group at the 4-position serves as a versatile handle for synthesizing a diverse array of derivatives, including Schiff bases and hydrazones with significant biological activities.[1][2][3] These derivatives have been explored for a range of therapeutic applications, including anticancer, antimalarial, and antibacterial agents.[4]
Given its role as a critical starting material, unambiguous structural confirmation is paramount to ensure the integrity of subsequent synthetic steps and the validity of biological data. This guide provides an in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to verify the identity and purity of this compound. The interpretation presented herein is grounded in both theoretical principles and practical, field-tested experience.
Molecular Structure and Spectroscopic Correlation
Before delving into the spectra, it is crucial to visualize the molecule and anticipate the expected signals. The structure contains a dichlorinated quinoline ring system and a hydrazine moiety. Our analytical goal is to use the combined data from NMR, IR, and MS to confirm the presence and specific arrangement of each proton, carbon, and functional group.
Caption: Structure of this compound with key positions numbered.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule
NMR spectroscopy is the most powerful tool for elucidating the precise carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for a complete assignment.
¹H NMR Spectroscopy
Experimental Protocol: A sample of this compound is dissolved in deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is strategic; its high polarity effectively dissolves the compound, and its residual proton signal (~2.50 ppm) does not interfere with the aromatic or amine protons of interest. The spectrum is typically acquired on a 300 MHz or higher spectrometer, with tetramethylsilane (TMS) used as an internal standard (0 ppm).
Data Interpretation and Key Insights:
The ¹H NMR spectrum provides a wealth of information through chemical shifts (δ), signal multiplicity (splitting pattern), and integration (proton count).
| Chemical Shift (δ, ppm) | Multiplicity | Assignment | Causality and Insights |
| 11.09 | Broad Singlet | NH (Hydrazine) | The downfield shift is characteristic of an acidic proton. Its broadness indicates exchange with residual water in the solvent or quadrupolar broadening from the adjacent nitrogen. |
| 8.56 - 8.40 | Multiplet | H-2, H-5 | These protons are deshielded by the adjacent ring nitrogen (for H-2) and the electron-withdrawing nature of the quinoline system. |
| 7.97 | Doublet (d) | H-8 | This proton is ortho to the electron-withdrawing ring nitrogen, resulting in a downfield shift. The splitting pattern (doublet) arises from coupling to a neighboring proton. |
| 7.70 | Doublet of Doublets (dd) | H-6 | This proton is coupled to two non-equivalent neighboring protons, resulting in a doublet of doublets. It is influenced by the ortho-positioned chlorine atom. |
| 7.10 | Doublet (d) | H-3 | This proton is adjacent to the carbon bearing the hydrazine group. Its chemical shift is influenced by the electron-donating nature of the hydrazine. |
| 5.31 | Broad Singlet | NH₂ (Hydrazine) | These protons are on the terminal nitrogen of the hydrazine group. The broadness is due to rapid exchange and quadrupolar effects. |
Data sourced from ChemicalBook.[1][2]
¹³C NMR Spectroscopy
Experimental Protocol: The ¹³C NMR spectrum is typically acquired using the same sample prepared for ¹H NMR analysis on a 75 MHz or higher spectrometer. Proton decoupling is employed to simplify the spectrum, resulting in a single peak for each unique carbon atom.
Data Interpretation and Key Insights:
The ¹³C NMR spectrum reveals the carbon skeleton of the molecule.
| Chemical Shift (δ, ppm) | Assignment | Causality and Insights |
| 155.7 | Ar-C | Quaternary carbon, likely C-4, directly attached to the electron-donating hydrazine group, causing a significant downfield shift. |
| 142.4 | C-2 | This carbon is adjacent to the ring nitrogen, leading to a deshielded (downfield) position. |
| 138.7 | Ar-C | Quaternary carbon in the quinoline ring system. |
| 137.6 | Ar-C | Quaternary carbon, likely C-7, attached to the electronegative chlorine atom. |
| 126.4 | C-6 | Aromatic methine carbon. |
| 125.3 | C-5 | Aromatic methine carbon. |
| 119.1 | C-8 | Aromatic methine carbon. |
| 113.6 | Ar-C | Quaternary carbon in the quinoline ring system. |
| 98.1 | C-3 | This carbon is significantly shielded (upfield shift) due to the strong electron-donating effect of the adjacent hydrazine group. |
Data sourced from ChemicalBook.[1][2]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol: The spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory or by preparing a potassium bromide (KBr) pellet containing a small amount of the sample. ATR is often preferred for its simplicity and speed.
Data Interpretation and Key Insights:
| Frequency (cm⁻¹) | Vibration Type | Assignment | Insights |
| 3320 | N-H Stretch | Hydrazine (N-H) | This weak to medium absorption is characteristic of the N-H bonds in the hydrazine moiety. |
| 3050 | C-H Stretch | Aromatic (Ar C-H) | This absorption, typically appearing above 3000 cm⁻¹, confirms the presence of C-H bonds on the aromatic quinoline ring. |
| 1607 | C=N Stretch | Quinoline Ring | This medium intensity band is indicative of the C=N bond stretching within the heterocyclic quinoline core. |
| 1448 | C=C Stretch | Aromatic Ring | This absorption corresponds to the carbon-carbon double bond stretching vibrations within the aromatic system. |
Data sourced from ChemicalBook.[1][2]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides the molecular weight of the compound and offers clues to its structure through analysis of its fragmentation pattern.
Experimental Protocol: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, as it tends to produce the protonated molecular ion with minimal fragmentation. The analysis is performed by infusing a dilute solution of the sample into the mass spectrometer.
Data Interpretation and Key Insights:
The mass spectrum of this compound is distinguished by a characteristic isotopic pattern for the molecular ion due to the presence of chlorine.[1][2]
| m/z (Mass-to-Charge Ratio) | Assignment | Insights |
| 194.0475 | [M+H]⁺ with ³⁵Cl | This is the protonated molecular ion peak for the molecule containing the more abundant ³⁵Cl isotope. The high-resolution mass measurement confirms the elemental formula C₉H₉ClN₃. |
| 196 | [M+H]⁺ with ³⁷Cl | This peak corresponds to the protonated molecular ion containing the less abundant ³⁷Cl isotope. Its intensity is approximately one-third of the M+H peak, which is the characteristic isotopic signature of a monochlorinated compound. |
Data sourced from ChemicalBook.[1][2]
Caption: Plausible ESI-MS fragmentation pathways for this compound.
Integrated Spectral Analysis: A Cohesive Structural Confirmation
By synthesizing the data from all three techniques, we can confidently confirm the structure of this compound.
-
Mass Spectrometry establishes the correct molecular formula (C₉H₈ClN₃) and confirms the presence of one chlorine atom through the isotopic pattern.[1][2]
-
IR Spectroscopy confirms the presence of key functional groups: N-H bonds of the hydrazine and the aromatic C-H, C=N, and C=C bonds of the quinoline core.[1][2]
-
¹³C NMR accounts for all nine carbon atoms, distinguishing between the protonated and quaternary carbons and highlighting the electronic effects of the substituents.[1][2]
-
¹H NMR provides the final, detailed piece of the puzzle, confirming the number and connectivity of all protons on the aromatic ring and the hydrazine moiety, solidifying the 7-chloro and 4-hydrazino substitution pattern.[1][2]
References
- SpectraBase. (n.d.). This compound.
- Asian Journal of Chemistry. (2001).
- PubChem. (n.d.). 7-Chloro-4-hydrazinylquinoline.
- The Royal Society of Chemistry. (n.d.).
- PubChem. (n.d.). 7-Chloro-4-hydroxyquinoline.
- National Center for Biotechnology Information. (n.d.). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones.
- Organic Chemistry Data. (n.d.). NMR Spectroscopy :: 13C NMR Chemical Shifts.
- MDPI. (n.d.). N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl] quinoline]-acetamide.
Sources
- 1. This compound | 23834-14-2 [chemicalbook.com]
- 2. This compound CAS#: 23834-14-2 [m.chemicalbook.com]
- 3. This compound 98 23834-14-2 [sigmaaldrich.com]
- 4. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Note & Protocol: A Researcher's Guide to the Synthesis of 7-Chloro-4-hydrazinoquinoline
Abstract: This document provides a comprehensive guide for the synthesis of 7-Chloro-4-hydrazinoquinoline, a critical intermediate in the development of quinoline-based therapeutic agents. The protocol details the nucleophilic aromatic substitution of 4,7-dichloroquinoline with hydrazine hydrate. Beyond a procedural outline, this guide delves into the underlying reaction mechanism, safety protocols, characterization techniques, and field-proven insights to ensure a successful and reproducible synthesis.
Scientific Introduction & Significance
This compound is a pivotal precursor in medicinal chemistry and drug discovery. Its primary importance lies in its role as a key building block for the synthesis of a wide array of biologically active compounds. The quinoline scaffold itself is a privileged structure, and the introduction of a hydrazino group at the 4-position provides a versatile handle for further chemical modifications.
Notably, this compound is an essential intermediate for creating hydrazone derivatives that have demonstrated a broad spectrum of pharmacological activities, including antitubercular, antifungal, anticancer, and antimalarial properties[1][2][3]. The reaction to form this compound from 4,7-dichloroquinoline is a classic example of a regioselective nucleophilic aromatic substitution (SNAr), a fundamental reaction in heterocyclic chemistry[1][2]. Understanding the principles governing this selectivity is crucial for optimizing the synthesis and minimizing side-product formation.
Reaction Principle: Regioselective Nucleophilic Aromatic Substitution (SNAr)
The conversion of 4,7-dichloroquinoline to this compound proceeds via a Nucleophilic Aromatic Substitution (SNAr) mechanism. In this reaction, hydrazine (a potent nucleophile) displaces one of the chlorine atoms on the quinoline ring.
Causality of Regioselectivity: A key question is why the substitution occurs preferentially at the C4 position and not the C7 position. The answer lies in the electronic influence of the heterocyclic nitrogen atom.
-
Activation of C4: The nitrogen atom in the quinoline ring is electron-withdrawing, which significantly acidifies the C-H bonds and, more importantly, stabilizes the negatively charged intermediate (a Meisenheimer-like complex) formed during the nucleophilic attack. This stabilization is much more effective for attacks at the C2 and C4 positions (para and ortho to the nitrogen) due to resonance delocalization of the negative charge onto the electronegative nitrogen atom itself[4][5].
-
Inactivity of C7: The chlorine at the C7 position is on the benzenoid ring and is not electronically activated by the heterocyclic nitrogen in the same way. Therefore, it is significantly less reactive towards nucleophilic substitution under these conditions[6].
This inherent electronic property of the quinoline ring system allows for a highly regioselective and efficient synthesis.
Caption: Mechanism overview for the SNAr reaction.
Safety & Hazard Management
This protocol involves substances that are hazardous. A thorough risk assessment must be conducted before commencing any work. All operations must be performed inside a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).
-
Hydrazine Hydrate (N₂H₄·H₂O):
-
DANGER: Acutely toxic via inhalation, ingestion, and dermal contact. It is corrosive and can cause severe skin and eye damage[7].
-
Carcinogen: Classified as a potential human carcinogen[7][8].
-
Handling: Always handle in a fume hood. Wear a flame-resistant lab coat, chemical splash goggles, a face shield, and double-glove with nitrile or chloroprene gloves[7]. Avoid heat, sparks, and open flames. It is sensitive to air, light, and heat[7][9].
-
Spill & Exposure: In case of a spill, evacuate the area and call emergency responders. Do not attempt to clean it up yourself[7]. For skin contact, wash immediately with soap and water for 15 minutes. For inhalation, move to fresh air. Seek immediate medical attention for any exposure[10].
-
-
4,7-dichloroquinoline:
-
WARNING: Causes skin and serious eye irritation. May cause respiratory irritation[11]. Handle with standard PPE (gloves, goggles, lab coat).
-
-
Ethanol (Solvent):
-
DANGER: Highly flammable liquid and vapor. Keep away from ignition sources.
-
Experimental Protocol
This protocol is adapted from established literature procedures which report high yields and purity[1][12].
Materials & Equipment
| Reagent/Material | CAS Number | Molecular Weight | Notes |
| 4,7-dichloroquinoline | 86-98-6 | 198.05 g/mol | Starting material, >98% purity |
| Hydrazine Monohydrate | 7803-57-8 | 50.06 g/mol | ~64% Hydrazine solution, use with extreme caution |
| Absolute Ethanol | 64-17-5 | 46.07 g/mol | Anhydrous, reaction solvent |
| Round-bottom flask (100 mL) | - | - | Equipped with a magnetic stir bar |
| Reflux Condenser | - | - | With appropriate tubing for cooling water |
| Heating Mantle | - | - | With temperature control |
| Ice Bath | - | - | For crystallization |
| Buchner Funnel & Flask | - | - | For vacuum filtration |
| Filter Paper | - | - |
Step-by-Step Synthesis Procedure
Caption: Step-by-step workflow for the synthesis.
-
Reactant Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, add 4,7-dichloroquinoline (800 mg, 4.04 mmol).
-
Solvent Addition: Add absolute ethanol (50 mL) to the flask and stir to dissolve the starting material.
-
Nucleophile Addition: (Perform this step carefully in a fume hood) . To the stirred solution, add hydrazine monohydrate (2.02 g or ~2 mL, 40.4 mmol, 10 equivalents).
-
Reaction Reflux: Attach a reflux condenser to the flask and begin circulating cooling water. Heat the mixture to a gentle reflux using a heating mantle.
-
Reaction Monitoring: Maintain the reflux for 4 to 6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting material spot is consumed.
-
Crystallization: After the reaction is complete, turn off the heat and allow the mixture to cool slowly to room temperature. Subsequently, place the flask in an ice bath for at least one hour to maximize the crystallization of the product.
-
Experimental Rationale: The product has lower solubility in cold ethanol, so cooling promotes precipitation, leading to a higher isolated yield[12].
-
-
Product Isolation: Collect the resulting crystalline solid by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the filter cake with a small amount of cold ethanol to remove any residual hydrazine and soluble impurities. Dry the product under vacuum to obtain this compound as a solid.
Expected Results & Characterization
| Parameter | Expected Value | Reference |
| Yield | ~87% | [12] |
| Appearance | Yellowish or off-white crystalline solid | [12] |
| Melting Point | 220–225 °C (decomposes) | [12][13] |
Spectroscopic Data for Product Validation:
-
¹H NMR (300 MHz, DMSO-d₆): The expected chemical shifts (δ) are approximately 11.09 (br. s., 1H, NH), 8.56-8.40 (m, 2H, C(5)H and C(2)H), 7.97 (d, 1H, C(8)H), 7.70 (dd, 1H, C(6)H), 7.10 (d, 1H, C(3)H), and 5.31 (br. s., 2H, NH₂).[12]
-
Infrared (IR) Spectroscopy (vmax/cm⁻¹): Key peaks should be observed around 3320 (N-H stretch), 3050 (aromatic C-H stretch), and 1607 (C=N stretch).[12]
Concluding Remarks
The synthesis of this compound is a robust and high-yielding procedure that provides access to a valuable synthon for pharmaceutical research. Adherence to the outlined safety protocols, particularly concerning the handling of hydrazine hydrate, is non-negotiable. The regioselectivity of the reaction is a testament to the predictable electronic nature of the quinoline ring system. Successful characterization of the final product using the provided spectroscopic data will validate the integrity of the synthesis, enabling researchers to proceed with confidence in downstream applications.
References
- Cunico, W., et al. (2011). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Molecules.
- Desai, N. C., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry.
- Standard Operating Procedure: Hydrazine. University of Washington, Environmental Health & Safety.
- Nguyen, H. T. T., et al. (2018). Synthesis and antitubercular activity of 7-chloro-4-quinolinylhydrazones derivatives. ResearchGate.
- Tahghighi, A., et al. (2022). The route of synthesis of designed compounds to evaluate the anti-plasmodial activity. ResearchGate.
- Metwally, M. A., et al. (2006). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. Molecules.
- HYDRAZINE HYDRATE 60%. SD Fine-Chem Limited.
- Price, C. C., & Roberts, R. M. (1946). 4,7-dichloroquinoline. Organic Syntheses.
- Bîcu, E., et al. (2020). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen. Molecules.
- Rojas-León, C. A., et al. (2023). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank.
- Fayed, E. A., et al. (2022). Ultrasonic reaction of 4,7-dichloroquinoline (1) with thiosemicarbazide (2). ResearchGate.
- Singh, A., et al. (2015). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy.
- Solomon, V. R., & Puri, S. K. (2014). Synthesis, Structure-Activity Relationship, & Mode-of-Action Studies of Antimalarial Reversed Chloroquine Compounds. ACS Medicinal Chemistry Letters.
- Proposed reaction mechanism for the reaction between 4-chloroquinazoline and hydrazine. ResearchGate.
- (E)-(2-Chlorobenzylidene)hydrazine. Organic Syntheses.
- Synthesis of 7-chloroquinolinyl-4-. ResearchGate.
- Process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline. Google Patents.
- 4,7-Dichloroquinoline. Wikipedia.
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University.
- Structural Characterization of 7-Chloro-4-(4-methyl-1-piperazinyl)quinoline Monohydrate. MDPI.
- El-Behery, M., & El-Twigry, H. (2007). Synthesis, Characterization and Biological Activities of Cu(II), Co(II), Mn(II), Fe(II), and UO2(VI) Complexes with a New Schiff Base Hydrazone. Molecules.
- Latchere, J. C., et al. (1992). Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-). Environmental Science & Technology.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis. PMC.
- Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange.
- This compound (98%). Amerigo Scientific.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Nucleophilic aromatic substitution reactions of chloroazines with bisulfide (HS-) and polysulfides (Sn2-) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ehs.ucsb.edu [ehs.ucsb.edu]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. chemicalbook.com [chemicalbook.com]
- 10. assets.thermofisher.cn [assets.thermofisher.cn]
- 11. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 12. This compound | 23834-14-2 [chemicalbook.com]
- 13. 7-氯-4-肼基喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]
Protocol for synthesizing 7-chloro-4-quinolinylhydrazones
Application Notes & Protocols
Topic: High-Yield Protocol for the Synthesis of 7-Chloro-4-Quinolinylhydrazones
Audience: Researchers, scientists, and drug development professionals.
Abstract
The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents. When functionalized with a hydrazone moiety at the 4-position, these compounds exhibit a broad spectrum of potent biological activities, including anticancer, antimalarial, antitubercular, and antileishmanial properties.[1][2][3][4] This application note provides a comprehensive, field-proven protocol for the synthesis of 7-chloro-4-quinolinylhydrazones. The methodology is presented as a robust two-step process, beginning with the synthesis of the critical intermediate, 7-chloro-4-hydrazinylquinoline, followed by its acid-catalyzed condensation with various carbonyl compounds. This guide emphasizes the mechanistic rationale behind procedural choices, offers insights for troubleshooting, and details the necessary analytical techniques for product characterization, ensuring scientific integrity and reproducibility.
Introduction: The Significance of 7-Chloro-4-Quinolinylhydrazones
The quinoline ring system, particularly the 7-chloro-substituted variant, is a cornerstone of modern drug discovery, most famously represented by the antimalarial drug chloroquine.[5] The introduction of a hydrazone linker (=N-NH-) at the 4-position creates a versatile molecular scaffold, N'-(7-chloroquinolin-4-yl)hydrazone. This structure allows for the systematic introduction of diverse chemical functionalities through the condensation with a wide array of aldehydes and ketones.[6] The resulting compounds have demonstrated significant potential across multiple therapeutic areas, with studies highlighting their efficacy as anticancer, antifungal, and antitubercular agents.[1][2][7] The biological activity is often modulated by the nature of the substituent attached to the hydrazone moiety, making this synthetic route a powerful tool for developing structure-activity relationships (SAR) in drug discovery programs.[3][4]
This document serves as an authoritative guide for researchers, providing a detailed, step-by-step methodology for synthesizing these high-value compounds.
Overall Synthetic Strategy
The synthesis is efficiently achieved in two primary stages. The first stage involves the conversion of a commercially available precursor, 4,7-dichloroquinoline, into the key nucleophilic intermediate, 7-chloro-4-hydrazinylquinoline. The second stage is the core derivatization step, where this intermediate is reacted with a selected aldehyde or ketone to yield the final 7-chloro-4-quinolinylhydrazone product.
Caption: Overall workflow for the two-step synthesis of 7-chloro-4-quinolinylhydrazones.
Detailed Experimental Protocols
Part A: Synthesis of 7-Chloro-4-hydrazinylquinoline (Intermediate)
This crucial first step involves a nucleophilic aromatic substitution reaction where the highly reactive chlorine atom at the C4 position of the quinoline ring is displaced by hydrazine.
Materials and Reagents:
| Reagent | M.W. | CAS No. | Purity | Notes |
| 4,7-Dichloroquinoline | 198.04 | 86-98-6 | ≥98% | Starting material. |
| Hydrazine Monohydrate | 50.06 | 7803-57-8 | ~64% Hydrazine | Caution: Toxic and corrosive. Handle in a fume hood. |
| Absolute Ethanol | 46.07 | 64-17-5 | ≥99.5% | Anhydrous |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4,7-dichloroquinoline (e.g., 4.00 mmol, 0.800 g) in absolute ethanol (50 mL).[8]
-
Reagent Addition: To the stirred solution, add hydrazine monohydrate (40.0 mmol, 2.02 g or ~2.0 mL). A 10-fold molar excess of hydrazine is used to ensure complete reaction and minimize side products.
-
Reflux: Heat the reaction mixture to reflux (approx. 78 °C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Expertise & Experience: The use of absolute ethanol is critical as water can lead to undesired hydrolysis byproducts. Refluxing provides the necessary thermal energy to overcome the activation barrier for the nucleophilic substitution.
-
-
Crystallization: Upon completion, remove the heat source and allow the mixture to cool to room temperature. Subsequently, cool the flask in an ice bath for at least 1 hour to maximize the precipitation of the product.[8]
-
Isolation: Collect the resulting crystalline solid by vacuum filtration using a Büchner funnel.
-
Washing: Wash the solid with a small amount of cold ethanol to remove any unreacted hydrazine or impurities.
-
Drying: Dry the product, 7-chloro-4-hydrazinylquinoline, under vacuum. The expected product is a solid with a melting point of 220–225 °C.[8] A typical yield is around 85-90%.
Part B: General Protocol for Synthesis of 7-Chloro-4-quinolinylhydrazones
This step is a classic condensation reaction between the synthesized hydrazine intermediate and a carbonyl compound (aldehyde or ketone) to form the C=N double bond characteristic of a hydrazone.[6][9]
Materials and Reagents:
| Reagent | M.W. | Purity | Notes |
| 7-Chloro-4-hydrazinylquinoline | 193.63 | ≥98% | Synthesized in Part A. |
| Aldehyde or Ketone | Varies | ≥97% | e.g., Benzaldehyde, Acetophenone, etc. |
| Absolute Ethanol | 46.07 | ≥99.5% | Reaction solvent. |
| Glacial Acetic Acid | 60.05 | ≥99.7% | Catalyst. |
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask with a reflux condenser, dissolve 7-chloro-4-hydrazinylquinoline (e.g., 1.0 mmol) in absolute ethanol (15-20 mL).
-
Catalyst Addition: Add 2-3 drops of glacial acetic acid to the solution.
-
Trustworthiness: The acid catalyst protonates the carbonyl oxygen of the aldehyde/ketone, making the carbonyl carbon more electrophilic and thus accelerating the nucleophilic attack by the terminal nitrogen of the hydrazine. This is a self-validating step; uncatalyzed reactions are significantly slower.
-
-
Carbonyl Addition: Add an equimolar amount (1.0 mmol) of the desired aldehyde or ketone to the reaction mixture.
-
Reflux: Heat the mixture to reflux and maintain for 1-4 hours. Monitor the reaction by TLC until the starting materials are consumed.[10]
-
Product Isolation: Cool the reaction mixture to room temperature. The hydrazone product, often being less soluble, will typically precipitate out. If not, cooling in an ice bath may be required.
-
Purification: Collect the solid product by vacuum filtration. Wash the solid with cold ethanol. If further purification is needed, recrystallization from a suitable solvent (e.g., ethanol, ethanol:DMSO mixture) is recommended.[10]
-
Drying: Dry the final purified 7-chloro-4-quinolinylhydrazone product under vacuum.
Caption: Generalized mechanism for acid-catalyzed hydrazone formation.
Characterization and Data
The identity and purity of the synthesized compounds must be confirmed through standard analytical techniques.
Analytical Methods:
-
Melting Point (MP): A sharp melting point range is indicative of high purity.
-
Nuclear Magnetic Resonance (NMR):
-
¹H NMR: Look for the characteristic singlet of the imine proton (-N=CH-) typically downfield (δ 8.0-8.6 ppm), signals for the quinoline ring protons, and signals from the appended aryl/alkyl group. The N-H proton often appears as a broad singlet further downfield (δ > 10 ppm).[7]
-
¹³C NMR: Confirm the presence of the imine carbon (C=N) and the carbons of the quinoline and substituent rings.[7]
-
-
Infrared (IR) Spectroscopy: Key stretches include the C=N bond (around 1600-1625 cm⁻¹) and the N-H bond (around 3200-3300 cm⁻¹).[8]
-
Mass Spectrometry (MS): The molecular ion peak ([M+H]⁺) should correspond to the calculated molecular weight. The characteristic isotopic pattern for chlorine (³⁵Cl/³⁷Cl ratio of approx. 3:1) should be observed.[8]
Example Data for a Representative Compound: (N'-(3,5-dimethoxy-4-hydroxybenzylidene)-7-chloroquinolin-4-yl)hydrazine[7]
| Parameter | Value |
| Yield | 69% |
| Melting Point | 220-222 °C |
| ¹H NMR (DMSO-d₆) δ (ppm) | 11.11 (s, 1H, NH), 8.85 (s, 1H, =CH), 8.53 (s, 1H, OH), 8.36 (d, 1H), 8.28 (s, 1H), 7.71-8.01 (m, 1H), 7.21-7.30 (m, 1H), 7.06 (s, 2H), 3.85 (s, 6H, 2xOCH₃) |
| IR ν (cm⁻¹) | 3292 (N-H), 1616 (C=N), 1574 (C=C) |
| Elemental Analysis | Calculated for C₁₈H₁₆ClN₃O₃: C, 60.42; H, 4.51; N, 11.74. Found: C, 60.78; H, 4.69; N, 12.01. |
References
- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I.Oriental Journal of Chemistry.[Link]
- Hydrazone - Wikipedia.Wikipedia.[Link]
- Aldehydes and Ketones to Alkanes: Wolff–Kishner Reduction - JoVE.Journal of Visualized Experiments.[Link]
- 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity.
- 7-Chloro-4-quinolinyl hydrazones: a promising and potent class of antileishmanial compounds - PubMed.PubMed.[Link]
- Synthesis and antitubercular activity of 7-chloro-4-quinolinylhydrazones deriv
- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PubMed Central.
- 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - MDPI.MDPI.[Link]
- Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis | Request PDF - ResearchGate.
- Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction - Chemistry LibreTexts.Chemistry LibreTexts.[Link]
- One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions.Wiley Online Library.[Link]
- Synthesis of 7‐chloro‐4‐hydrazone derivatives of quinoline. - ResearchGate.
- 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and antitubercular activity of 7-chloro-4-quinolinylhydrazones derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Hydrazone - Wikipedia [en.wikipedia.org]
- 7. mdpi.com [mdpi.com]
- 8. 7-CHLORO-4-HYDRAZINOQUINOLINE | 23834-14-2 [chemicalbook.com]
- 9. Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach - PMC [pmc.ncbi.nlm.nih.gov]
- 10. asianpubs.org [asianpubs.org]
Application Notes and Protocols for the Preparation of Schiff Base Ligands from 7-Chloro-4-hydrazinoquinoline
Introduction: The Versatility of the 7-Chloroquinoline Scaffold
The quinoline ring system is a privileged scaffold in medicinal chemistry and materials science, renowned for its presence in numerous biologically active compounds.[1][2] The introduction of a hydrazine moiety at the 4-position of 7-chloroquinoline creates a versatile precursor, 7-chloro-4-hydrazinoquinoline, for the synthesis of a wide array of derivatives. Among these, Schiff base ligands, formed through the condensation reaction with various aldehydes and ketones, have garnered significant attention.[3] These Schiff bases, characterized by the azomethine (-C=N-) group, and their subsequent metal complexes, exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[4][5][6][7][8]
This guide provides a comprehensive overview of the synthesis, characterization, and applications of Schiff base ligands derived from this compound, tailored for researchers in drug discovery and materials science.
Core Synthesis: The Chemistry of Schiff Base Formation
The formation of a Schiff base from this compound and a carbonyl compound is a reversible condensation reaction.[3] The reaction is typically catalyzed by an acid or a base, or simply by heat, and involves the nucleophilic attack of the terminal amino group of the hydrazine moiety on the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the characteristic imine or azomethine linkage.
General Reaction Scheme:
Caption: General synthesis of Schiff base ligands.
Experimental Protocols
Materials and Reagents
-
Substituted aldehydes or ketones (e.g., benzaldehyde, salicylaldehyde, o-hydroxyacetophenone)
-
Solvents: Ethanol, Methanol, Dimethylformamide (DMF)
-
Catalyst (optional): Glacial acetic acid
-
Standard laboratory glassware and equipment (reflux condenser, magnetic stirrer, heating mantle)
-
Purification supplies: Buchner funnel, filter paper, recrystallization solvents
Protocol 1: General Synthesis of this compound Schiff Bases
This protocol outlines a general procedure adaptable for various aldehydes and ketones.
Caption: Workflow for Schiff base synthesis.
Step-by-Step Procedure:
-
Dissolution: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve equimolar amounts (e.g., 10 mmol) of this compound and the desired aldehyde or ketone in a suitable solvent like ethanol (50 mL).
-
Catalysis and Reflux: To the solution, add a few drops of glacial acetic acid as a catalyst. Heat the mixture to reflux and maintain it for a period ranging from 2 to 6 hours. The reaction progress can be monitored using Thin Layer Chromatography (TLC).
-
Isolation: After the reaction is complete, allow the mixture to cool to room temperature. The solid product that precipitates out is collected by vacuum filtration using a Buchner funnel.
-
Purification: Wash the collected solid with a small amount of cold ethanol to remove any unreacted starting materials. Further purification can be achieved by recrystallization from an appropriate solvent such as ethanol or DMF.
-
Drying: Dry the purified Schiff base ligand in a desiccator over anhydrous calcium chloride or in a vacuum oven at a suitable temperature.
Protocol 2: Synthesis of a Specific Schiff Base: 7-chloro-4-(benzylidene-hydrazo)quinoline
This protocol provides a specific example of the synthesis of a Schiff base from this compound and benzaldehyde.[11]
-
Reactant Preparation: Dissolve 1.93 g (10 mmol) of this compound in 50 mL of absolute ethanol in a 100 mL round-bottom flask. To this, add 1.06 g (10 mmol) of benzaldehyde.
-
Reaction: Add 2-3 drops of glacial acetic acid to the mixture and reflux for 4 hours.
-
Product Isolation: Cool the reaction mixture in an ice bath. The resulting yellow precipitate is filtered, washed with cold ethanol, and then dried under vacuum.
Characterization of Schiff Base Ligands
The synthesized Schiff base ligands are typically characterized by various spectroscopic techniques to confirm their structure.
| Technique | Key Observables for Schiff Base Formation |
| FTIR (cm⁻¹) | Disappearance of the C=O stretching band of the aldehyde/ketone and the N-H stretching bands of the hydrazine. Appearance of a new strong band in the region of 1600-1650 cm⁻¹ corresponding to the C=N (azomethine) stretching vibration. |
| ¹H NMR (ppm) | Appearance of a characteristic singlet in the range of δ 8.0-9.0 ppm, which is attributed to the proton of the azomethine group (-CH=N-). The disappearance of the aldehyde proton signal. |
| ¹³C NMR (ppm) | A signal in the range of δ 145-160 ppm for the carbon of the azomethine group. |
| Mass Spectrometry | The molecular ion peak corresponding to the calculated molecular weight of the synthesized Schiff base. |
Applications in Drug Development and Research
Schiff bases derived from this compound are of significant interest due to their wide range of biological activities.
Antimicrobial Activity
These compounds have demonstrated potent activity against a variety of bacterial and fungal strains.[1][4][12][13] The imine group is crucial for their biological activity, and the presence of the 7-chloroquinoline moiety often enhances their efficacy.[2] Metal complexes of these Schiff bases frequently exhibit even greater antimicrobial activity than the free ligands.[2][13]
| Compound | Organism | MIC (µg/mL) | Reference |
| Quinoline Schiff Base Derivative | Bacillus subtilis | 0.5 - 64 | [1] |
| Quinoline Schiff Base Derivative | Pseudomonas aeruginosa | 0.5 - 64 | [1] |
| 7-chloro-4-(benzylidene-hydrazo)quinoline Metal Complexes | Staphylococcus aureus | - | [11] |
| 7-chloro-4-(benzylidene-hydrazo)quinoline Metal Complexes | Escherichia coli | - | [11] |
Anticancer Activity
Several studies have highlighted the potential of 7-chloroquinoline hydrazones as anticancer agents.[5][14][15][16] These compounds have shown cytotoxic activity against various cancer cell lines, including those of leukemia, lung cancer, colon cancer, and breast cancer.[5] The mechanism of action is often attributed to their ability to intercalate with DNA or inhibit key enzymes involved in cell proliferation.
| Compound Series | Cancer Cell Lines | Activity | Reference |
| 7-Chloroquinolinehydrazones | NCI-60 panel | Submicromolar GI₅₀ values | [5] |
| Quinoline hydrazide derivatives | Neuroblastoma and breast adenocarcinoma | Significant reduction in cell viability | [14] |
| Nitroquinoline fused arylhydrazones | Non-small cell human lung cancer (A549) | IC₅₀ = 15.3–15.8 μM | [15] |
Other Biological Activities
Beyond their antimicrobial and anticancer properties, these Schiff bases have also been investigated for other therapeutic applications, including:
Conclusion and Future Perspectives
The synthesis of Schiff base ligands from this compound offers a facile and efficient route to a diverse library of compounds with significant therapeutic potential. The straightforward nature of their synthesis, coupled with their broad spectrum of biological activities, makes them attractive candidates for further investigation in drug discovery and development. Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their potency and selectivity, as well as exploring their potential in materials science applications such as chemosensors and catalysts.
References
- Gandhi, M., Chavda, V., & Ranga, S. (2025). Quinoline schiff bases (QSBs) and their derivatives: emerging trends in antimicrobial agents.
- National Center for Biotechnology Information. (n.d.). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. National Institutes of Health.
- Gandhi, M., Chavda, V., & Ranga, S. (2025). Quinoline schiff bases (QSBs) and their derivatives: emerging trends in antimicrobial agents.
- (n.d.). SYNTHESIS & SCHIFF BASES OF QUINOLINE DERIVATIVES FOR ANTIMICROBIAL ACTIVITIES. Google APIs.
- ResearchGate. (n.d.). Antimicrobial activity of the Schiff base ligand and its metal complexes.
- National Center for Biotechnology Information. (n.d.). Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities. National Institutes of Health.
- MDPI. (n.d.). Synthesis, Characterization and Biological Activities of Cu(II), Co(II), Mn(II), Fe(II), and UO2(VI) Complexes with a New Schiff Base Hydrazone.
- National Center for Biotechnology Information. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. National Institutes of Health.
- Royal Society of Chemistry. (n.d.). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach.
- MDPI. (n.d.). Antimicrobial Activity and Spectral, Magnetic and Thermal Studies of Some Transition Metal Complexes of a Schiff Base Hydrazone Containing a Quinoline Moiety.
- MDPI. (n.d.). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety.
- ResearchGate. (n.d.). 7-Chloro-4-quinolinyl Hydrazones: A Promising and Potent Class of Antileishmanial Compounds.
- National Center for Biotechnology Information. (n.d.). Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents. National Institutes of Health.
- SciELO. (n.d.). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity.
- (n.d.). Synthesis and Characterization of Some New Quinoline-2-one, Schiff bases, Pyrazole and Pyrazoline Compounds Derived From Hydrazide Containing Isoxazoline or Pyrimidine Cycles. Iraqi National Journal of Chemistry.
- IOSR Journal. (n.d.). “SYNTHESIS AND STUDY OF SCHIFF BASE LIGANDS”.
- Science.gov. (n.d.). schiff bases synthesis: Topics by Science.gov.
- (n.d.). Synthesis and characterization of some new heterocyclic compounds (hydroqinazoline and thiazinone) prepared from Schiff bases de. Journal of Education for Pure Science-University of Thi-Qar.
- (n.d.). Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review. International Journal of Pharmaceutical Sciences Review and Research.
- National Center for Biotechnology Information. (n.d.). Different Schiff Bases—Structure, Importance and Classification. National Institutes of Health.
- ResearchGate. (n.d.). General method for the synthesis of Schiff bases.
- National Center for Biotechnology Information. (n.d.). Metal complexes featuring a quinazoline schiff base ligand and glycine: synthesis, characterization, DFT and molecular docking analyses revealing their potent antibacterial, anti-helicobacter pylori, and Anti-COVID-19 activities. National Institutes of Health.
- GSC Online Press. (n.d.). Biological applications of Schiff bases: An overview.
- SCIRP. (n.d.). Novel Hydralazine Schiff Base Derivatives and Their Antimicrobial, Antioxidant and Antiplasmodial Properties.
- ResearchGate. (n.d.). Pharmacological Activities of Schiff Bases and Their Derivatives with Low and High Molecular Phosphonates.
Sources
- 1. storage.googleapis.com [storage.googleapis.com]
- 2. Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline schiff bases (QSBs) and their derivatives: emerging trends in antimicrobial agents | Semantic Scholar [semanticscholar.org]
- 5. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Medicinal Utility of Some Schiff Bases and their Complexes with First Transition Series Metals: A Review – Oriental Journal of Chemistry [orientjchem.org]
- 7. gsconlinepress.com [gsconlinepress.com]
- 8. Novel Hydralazine Schiff Base Derivatives and Their Antimicrobial, Antioxidant and Antiplasmodial Properties [scirp.org]
- 9. This compound 98 23834-14-2 [sigmaaldrich.com]
- 10. 7-氯-4-肼基喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety [mdpi.com]
- 15. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 16. scielo.br [scielo.br]
Application Notes & Protocols: The Versatility of 7-Chloro-4-hydrazinoquinoline in Modern Medicinal Chemistry
These application notes serve as a comprehensive guide for researchers, scientists, and drug development professionals on the strategic use of 7-chloro-4-hydrazinoquinoline as a pivotal scaffold in the synthesis of novel therapeutic agents. This document provides an in-depth exploration of its synthetic versatility, profiles its derivatives' broad-spectrum bioactivity, and offers detailed protocols for the synthesis and characterization of 7-chloroquinoline-4-hydrazone analogs.
Introduction: The Strategic Importance of the 7-Chloroquinoline Scaffold
The 7-chloroquinoline moiety is a privileged structure in medicinal chemistry, most famously recognized as the core of the antimalarial drug chloroquine. Its rigid bicyclic system and the presence of the chlorine atom at the 7-position are critical for its biological activity, influencing factors like cell permeability and target engagement. This compound emerges as a highly valuable and reactive intermediate, leveraging the established bioactivity of the quinoline core while providing a hydrazino group at the 4-position. This functional handle is the gateway to a vast chemical space of derivatives, primarily through the formation of hydrazones.
The hydrazone linkage (-NH-N=CH-) offers a unique combination of stability and conformational flexibility, allowing for the introduction of diverse aromatic and heterocyclic substituents. This structural diversity is key to modulating the pharmacokinetic and pharmacodynamic properties of the resulting molecules, enabling the fine-tuning of their activity against a wide array of biological targets. Consequently, derivatives of this compound have been extensively investigated and have shown significant promise in various therapeutic areas, including oncology, infectious diseases, and inflammatory conditions.[1][2][3]
Core Applications in Drug Discovery
The true utility of this compound is demonstrated by the broad and potent biological activities of its derivatives. The hydrazone derivatives, in particular, have been the subject of numerous studies, revealing a remarkable spectrum of therapeutic potential.
Anticancer Activity
7-Chloroquinoline-4-hydrazones have emerged as a promising class of anticancer agents.[4] These compounds have demonstrated significant cytotoxic activity against a wide range of cancer cell lines, including those of leukemia, non-small cell lung cancer, colon cancer, CNS cancer, melanoma, ovarian cancer, renal cancer, prostate cancer, and breast cancer.[1][4]
-
Mechanism of Action: While the precise mechanisms can vary depending on the specific derivative, some studies suggest that these compounds can induce apoptosis and disrupt the mitochondrial membrane potential in cancer cells. The quinoline core is thought to play a role in intercalating with DNA, while the hydrazone moiety and its substituents can interact with various cellular targets.
-
Structure-Activity Relationship (SAR): Research indicates that the nature of the substituent on the hydrazone's azomethine carbon is crucial for anticancer potency. The presence of electron-withdrawing groups, such as halogens (fluorine, chlorine, bromine) or a nitro group on an aromatic ring, has been shown to enhance cytotoxic activity.[5][6]
Table 1: Anticancer Activity of Selected 7-Chloroquinoline-4-hydrazone Derivatives
| Compound ID | Substituent on Hydrazone | Cancer Cell Line | IC50 (µg/mL) | Reference |
| 3b | 3-Chlorophenyl | Multiple | 0.7967 - 4.200 | [5] |
| 3e | 3-Bromophenyl | Multiple | 0.7967 - 4.200 | [5] |
| 3h | 3-Fluorophenyl | Multiple | 0.7967 - 4.200 | [5] |
| 3r | 4-Nitrophenyl | Multiple | 0.7967 - 4.200 | [5] |
| 3e | 1H-pyrrol-2-yl | Melanoma (MDA-MB-435) | More active than Doxorubicin | [6] |
Antimalarial and Antiprotozoal Activity
Given its structural similarity to chloroquine, it is no surprise that derivatives of this compound have been investigated as antimalarial agents.[1][7] Furthermore, their efficacy extends to other protozoal infections, most notably leishmaniasis.[8]
-
Antileishmanial Activity: Several 7-chloro-4-quinolinyl hydrazones have demonstrated potent activity against various Leishmania species, including L. braziliensis and L. amazonensis.[8][9] Some derivatives have shown IC50 values in the nanomolar range against intracellular amastigotes, the clinically relevant form of the parasite.[8]
-
Mechanism of Action: In the context of leishmaniasis, some derivatives have been shown to induce an oxidative imbalance in the parasite, leading to an increase in reactive oxygen species (ROS) and a reduction in mitochondrial membrane potential, ultimately causing parasite death.[9]
Antimicrobial and Antifungal Activity
The versatility of this scaffold is further highlighted by its activity against a range of bacterial and fungal pathogens.
-
Antitubercular Activity: Hydrazone derivatives of this compound have been synthesized and evaluated for their in vitro activity against Mycobacterium tuberculosis.[3][10]
-
Antifungal Activity: Certain 7-chloro-4-arylhydrazonequinolines have exhibited significant in vitro antifungal activity against various oral fungi, including several Candida and Rhodotorula species.[2][11] In some cases, the minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) were comparable to the first-line antifungal drug fluconazole.[11]
Synthetic Protocols and Methodologies
The synthesis of 7-chloroquinoline-4-hydrazone derivatives is generally a straightforward two-step process. The following protocols are generalized methods and may require optimization for specific substrates.
Synthesis of this compound (Intermediate)
This crucial intermediate is typically prepared from the readily available 4,7-dichloroquinoline.
-
Principle: A nucleophilic aromatic substitution reaction where the highly reactive chlorine atom at the 4-position of the quinoline ring is displaced by hydrazine. The chlorine at the 7-position is significantly less reactive and remains intact under these conditions.
Protocol 1: Synthesis of this compound
Materials:
-
4,7-Dichloroquinoline
-
Hydrazine hydrate (80-98%)
-
Ethanol (absolute)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, dissolve 4,7-dichloroquinoline (1.0 eq) in absolute ethanol.
-
Add hydrazine hydrate (3.0 eq) to the solution.
-
Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The product often precipitates out of the solution upon cooling. If not, the volume of the solvent can be reduced under vacuum.
-
Collect the solid product by filtration, wash with cold ethanol, and dry under vacuum to yield this compound.
Characterization: The structure of the synthesized intermediate should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry. The melting point should also be compared with literature values.[3]
General Protocol for the Synthesis of 7-Chloroquinoline-4-hydrazone Derivatives
The hydrazino group of the intermediate is readily condensed with a variety of aldehydes and ketones to form the corresponding hydrazones.
-
Principle: A condensation reaction between the nucleophilic hydrazino group and the electrophilic carbonyl carbon of an aldehyde or ketone, resulting in the formation of a stable C=N bond (hydrazone).
Protocol 2: Synthesis of 7-Chloroquinoline-4-hydrazones
Materials:
-
This compound (1.0 eq)
-
Substituted aromatic or heterocyclic aldehyde/ketone (1.0-1.1 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Suspend or dissolve this compound in ethanol in a round-bottom flask.
-
Add the corresponding aldehyde or ketone to the mixture.
-
Add a few drops of glacial acetic acid to catalyze the reaction.
-
Reflux the reaction mixture for 1-4 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. The hydrazone product usually precipitates.
-
Collect the solid by filtration, wash with cold ethanol, and recrystallize from a suitable solvent (e.g., ethanol, ethanol:DMSO mixture) to obtain the pure product.[12]
Characterization: The final products should be thoroughly characterized by IR, ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HR-MS) to confirm their structures.[3]
Visualization of Synthetic Pathways and Workflows
General Synthetic Scheme
The following diagram illustrates the two-step synthesis of 7-chloroquinoline-4-hydrazone derivatives.
Caption: Synthetic route to 7-chloroquinoline-4-hydrazones.
Drug Discovery and Development Workflow
This diagram outlines the typical workflow from scaffold selection to lead optimization.
Caption: Drug development workflow using the target scaffold.
Conclusion and Future Perspectives
This compound has unequivocally established itself as a cornerstone scaffold in medicinal chemistry. Its straightforward synthesis and the ease of derivatization into a vast library of hydrazones provide a robust platform for the discovery of new therapeutic agents. The consistent emergence of its derivatives as potent anticancer, antiprotozoal, and antimicrobial compounds underscores the enduring value of the 7-chloroquinoline core.
Future research should continue to explore the chemical space accessible from this intermediate, focusing on the synthesis of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. Elucidating the precise mechanisms of action and identifying the specific molecular targets for the most active compounds will be crucial for their rational optimization and clinical translation. The application of computational methods, such as molecular docking and ADME predictions, will further accelerate the design of next-generation drugs based on this versatile and powerful scaffold.[13]
References
- Negru Apostol, G., Ghinet, A., & Bîcu, E. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Pharmaceuticals (Basel), 16(5), 691. [Link]
- Desai, N. C., Bhatt, N., & Somani, H. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Journal of the Indian Chemical Society, 78(9), 459-461. [Link]
- de Souza, M. V. N., et al. (2012). Synthesis and antitumoral evaluation of 7-chloro-4-quinolinylhydrazones derivatives. Revista Brasileira de Farmacognosia, 22(1), 87-93. [Link]
- ResearchGate. (n.d.). 7‐Chloro‐4‐[2‐(substituted benzylidene)hydrazineyl]quinolines as anti‐malarial agents.
- Negru Apostol, G., Ghinet, A., & Bîcu, E. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PubMed. [Link]
- Cunico, W., et al. (2011). 7-chloroquinolin-4-yl arylhydrazone derivatives: synthesis and antifungal activity. The Scientific World Journal, 11, 1489-1495. [Link]
- de Souza, M. V. N., et al. (2012). Synthesis and antitumoral evaluation of 7-chloro-4-quinolinylhydrazones derivatives.
- Ferreira, M. L., et al. (2010). Synthesis and antitubercular activity of 7-chloro-4-quinolinylhydrazones derivatives. The Scientific World Journal, 10, 1347-1355. [Link]
- Cunico, W., et al. (2011). 7-chloroquinolin-4-yl arylhydrazone derivatives: synthesis and antifungal activity. PubMed. [Link]
- ResearchGate. (n.d.). Synthesis of 7‐chloro‐4‐hydrazone derivatives of quinoline.
- Semantic Scholar. (n.d.). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Semantic Scholar. [Link]
- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]
- Perković, I., et al. (2021). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 26(19), 5947. [Link]
- Coimbra, E. S., et al. (2013). 7-Chloro-4-quinolinyl hydrazones: a promising and potent class of antileishmanial compounds. Chemical Biology & Drug Design, 81(5), 658-665. [Link]
- Coimbra, E. S., et al. (2016). Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis. Experimental Parasitology, 170, 132-138. [Link]
- ResearchGate. (n.d.). 7-Chloro-4-quinolinyl Hydrazones: A Promising and Potent Class of Antileishmanial Compounds.
- PubChem. (n.d.). 7-Chloro-4-hydrazinylquinoline. PubChem. [Link]
Sources
- 1. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and antitumoral evaluation of 7-chloro-4-quinolinylhydrazones derivatives [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. 7-Chloro-4-quinolinyl hydrazones: a promising and potent class of antileishmanial compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 7-氯-4-肼基喹啉 98% | Sigma-Aldrich [sigmaaldrich.com]
- 11. 7-chloroquinolin-4-yl arylhydrazone derivatives: synthesis and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. asianpubs.org [asianpubs.org]
- 13. mdpi.com [mdpi.com]
Application Note: Synthesis and Characterization of (E)-2-(((7-chloroquinolin-4-yl)hydrazono)methyl)phenol
A Versatile Schiff Base Hydrazone for Drug Discovery and Development
Abstract
Quinoline-based Schiff bases are a prominent class of compounds in medicinal chemistry, recognized for their broad spectrum of pharmacological activities. This application note provides a detailed protocol for the synthesis of (E)-2-(((7-chloroquinolin-4-yl)hydrazono)methyl)phenol, a Schiff base hydrazone, through the condensation reaction of 7-chloro-4-hydrazinoquinoline and o-hydroxybenzaldehyde (salicylaldehyde). We delve into the underlying reaction mechanism, provide a step-by-step experimental workflow, detail methods for structural characterization, and discuss the compound's potential applications in drug discovery, particularly as an anticancer and antimicrobial agent. This guide is intended for researchers in synthetic chemistry, pharmacology, and drug development, offering a robust foundation for the synthesis and exploration of this promising molecular scaffold.
Introduction: The Significance of Quinoline Hydrazones
The quinoline ring is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents, most notably the antimalarial drug chloroquine. Chemical modification of this scaffold has led to derivatives with a wide array of biological activities.[1] The introduction of a hydrazone linkage (-NH-N=CH-) creates a class of compounds known as Schiff base hydrazones, which have demonstrated significant potential as antibacterial, antifungal, anticancer, antimalarial, and antileishmanial agents.[2][3][4][5]
The reaction between this compound and an aromatic aldehyde, such as o-hydroxybenzaldehyde, yields a Schiff base that combines the critical pharmacophores of the quinoline ring, the hydrazone linker, and a substituted phenyl ring.[6][7] The chlorine atom at the 7-position and the hydroxyl group on the phenyl ring are particularly significant, as these functionalities are often associated with enhanced biological efficacy and the ability to chelate metal ions, leading to metal complexes with unique therapeutic properties. This document provides a comprehensive guide to synthesizing and characterizing the specific Schiff base (E)-2-(((7-chloroquinolin-4-yl)hydrazono)methyl)phenol.
Reaction Mechanism and Rationale
The synthesis of the target Schiff base is a classic acid-catalyzed condensation reaction. It proceeds via a two-step nucleophilic addition-elimination mechanism.
-
Nucleophilic Addition: The terminal nitrogen atom of the hydrazine group in this compound, acting as a nucleophile, attacks the electrophilic carbonyl carbon of o-hydroxybenzaldehyde. This leads to the formation of an unstable carbinolamine intermediate.
-
Elimination (Dehydration): The carbinolamine intermediate is then protonated, typically by a catalytic amount of acid (often acetic acid) or via autocatalysis. This protonation makes the hydroxyl group a good leaving group (water). Subsequent elimination of a water molecule results in the formation of a stable carbon-nitrogen double bond (imine), yielding the final Schiff base hydrazone product.
The ortho-hydroxyl group on the benzaldehyde moiety can participate in intramolecular hydrogen bonding with the azomethine nitrogen, which contributes to the planarity and stability of the molecule. This structural feature is also crucial for its ability to act as a chelating ligand for metal ions.
Caption: Figure 1: Reaction Mechanism of Schiff Base Formation.
Materials and Equipment
Reagents and Chemicals
| Reagent | CAS No. | Molecular Formula | Molecular Weight ( g/mol ) | Purity | Supplier |
| This compound | 23834-14-2 | C₉H₈ClN₃ | 193.63 | ≥98% | Sigma-Aldrich |
| o-Hydroxybenzaldehyde (Salicylaldehyde) | 90-02-8 | C₇H₆O₂ | 122.12 | ≥98% | Sigma-Aldrich |
| Ethanol (Absolute) | 64-17-5 | C₂H₅OH | 46.07 | ≥99.5% | Fisher Scientific |
| Glacial Acetic Acid | 64-19-7 | CH₃COOH | 60.05 | ≥99.7% | VWR |
Laboratory Equipment
-
Round-bottom flask (100 mL)
-
Reflux condenser
-
Heating mantle with magnetic stirrer
-
Magnetic stir bar
-
Buchner funnel and flask
-
Filter paper (Whatman No. 1 or equivalent)
-
Beakers and Erlenmeyer flasks
-
Graduated cylinders and pipettes
-
Rotary evaporator
-
Melting point apparatus
-
Analytical balance
-
FT-IR Spectrometer, NMR Spectrometer, Mass Spectrometer
Detailed Experimental Protocol
Safety Precautions: This procedure should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
This compound: Harmful if swallowed, in contact with skin, or inhaled. Causes skin and eye irritation.
-
o-Hydroxybenzaldehyde: Harmful if swallowed or in contact with skin. Causes serious eye and skin irritation.
-
Glacial Acetic Acid: Corrosive. Causes severe skin burns and eye damage.
Caption: Figure 2: Experimental Workflow for Synthesis.
Step-by-Step Procedure:
-
Preparation: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 mmol, 0.194 g).
-
Dissolution: Add 20 mL of absolute ethanol to the flask and stir until the solid is fully dissolved. Gentle warming may be required.
-
Addition of Aldehyde: To this solution, add o-hydroxybenzaldehyde (1.0 mmol, 0.122 g or ~0.105 mL).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture to catalyze the reaction.
-
Reflux: Attach a reflux condenser and heat the mixture to reflux (approximately 78 °C) using a heating mantle. Maintain reflux with continuous stirring for 2-4 hours. The formation of a precipitate may be observed during this time.
-
Reaction Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) by observing the disappearance of the starting materials.
-
Product Isolation: After the reaction is complete, remove the flask from the heat and allow it to cool to room temperature. Further cool the flask in an ice bath for 30 minutes to maximize precipitation of the product.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any unreacted starting materials. Dry the purified product in a vacuum oven at 50-60 °C to a constant weight.
-
Analysis: Calculate the percentage yield and determine the melting point. Proceed with spectroscopic characterization.
Characterization and Expected Results
The structure of the synthesized (E)-2-(((7-chloroquinolin-4-yl)hydrazono)methyl)phenol should be confirmed using various spectroscopic techniques. The expected data are summarized below.
| Technique | Expected Observation | Rationale |
| Appearance | Yellow or orange solid | Formation of the conjugated hydrazone chromophore. |
| Melting Point | Sharp melting point | Indicates the purity of the synthesized compound. |
| FT-IR (cm⁻¹) | ~3400 (broad, O-H), ~3200 (N-H), ~1620 (C=N, azomethine), ~1580 (C=N, quinoline) | Disappearance of aldehyde C=O (~1665 cm⁻¹) and primary amine N-H stretches. Appearance of the characteristic imine (C=N) stretch. The broad O-H peak indicates the phenolic group. |
| ¹H NMR (DMSO-d₆, δ ppm) | ~11.5 (s, 1H, -NH-), ~10.0 (s, 1H, -OH), ~8.5 (s, 1H, -N=CH-), 7.0-8.8 (m, Ar-H) | The downfield shifts for NH and OH protons are due to hydrogen bonding. The singlet at ~8.5 ppm is characteristic of the azomethine proton. The remaining signals correspond to the aromatic protons of the quinoline and phenyl rings. |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~160 (Ar-C-OH), ~140-150 (C=N, azomethine & quinoline C's), 115-140 (Ar-C) | Signals confirm the presence of the imine carbon and the aromatic carbons from both ring systems. |
| Mass Spec. (ESI+) | [M+H]⁺ at m/z ≈ 298.07 | Corresponds to the molecular weight of the protonated product (C₁₆H₁₂ClN₃O). |
Applications in Drug Discovery and Research
The synthesized Schiff base is a promising candidate for further investigation in several areas of drug development.
-
Anticancer Activity: Numerous 7-chloroquinoline hydrazones have demonstrated potent cytotoxic activity against a range of cancer cell lines, including leukemia, breast, colon, and lung cancer. The mechanism of action is often attributed to the inhibition of cell growth and proliferation. The presence of electron-withdrawing groups, such as the chlorine at position 7, has been linked to enhanced anticancer activity.
-
Antimicrobial and Antifungal Activity: Quinoline derivatives and their Schiff bases are known to exhibit significant antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[2][5] The planar structure of the molecule allows it to intercalate with microbial DNA, while the azomethine nitrogen is believed to interfere with normal cell processes.
-
Antileishmanial and Antimalarial Potential: Given its structural similarity to chloroquine, this class of compounds has been extensively studied for activity against parasitic protozoa. Several 7-chloro-4-quinolinyl hydrazones have shown potent antileishmanial activity.[3]
-
Chelating Agent and Metal Complex Formation: The presence of the phenolic hydroxyl group and the azomethine nitrogen creates a bidentate or tridentate chelation site. The Schiff base can act as a ligand to form stable complexes with transition metals (e.g., Cu(II), Ni(II), Co(II)). These metal complexes often exhibit enhanced biological activity compared to the free ligand, a phenomenon attributed to changes in lipophilicity and interaction with biological targets.
Conclusion
This application note details a reliable and straightforward protocol for the synthesis of (E)-2-(((7-chloroquinolin-4-yl)hydrazono)methyl)phenol. The procedure is high-yielding and utilizes common laboratory reagents and equipment. The resulting Schiff base hydrazone is a highly versatile scaffold with significant, well-documented potential in the development of new anticancer, antimicrobial, and antiparasitic agents. The detailed characterization data provides a benchmark for researchers to verify the successful synthesis of this compound, paving the way for its further biological evaluation and derivatization.
References
- Penta chemicals. (2025, March 21). Salicylaldehyde - SAFETY DATA SHEET.
- Beteck, R. M., et al. (2019). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen. Molecules, 24(15), 2697.
- Vibhute, B. T., et al. (2021). Synthesis, Spectral Characterization and Antitubercular Study of Novel Quinoline Schiff Base and Its Metal Complexes. Taylor & Francis Online.
- El-Behery, M., & El-Twigry, H. (2007). Antimicrobial activity and spectral, magnetic and thermal studies of some transition metal complexes of a Schiff base hydrazone containing a quinoline moiety. Molecules, 12(5), 1080-1091.
- European Journal of Pharmaceutical and Medical Research. (2024). SYNTHESIS & SCHIFF BASES OF QUINOLINE DERIVATIVES FOR ANTIMICROBIAL ACTIVITIES.
- Palko, M., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2053.
- Aderibigbe, B. I., et al. (2020). Quinoline Functionalized Schiff Base Silver (I) Complexes: Interactions with Biomolecules and In Vitro Cytotoxicity, Antioxidant and Antimicrobial Activities. Molecules, 25(23), 5764.
- ResearchGate. (n.d.). Biologically active Quinoline derivatives.
- Al-Hamdani, A. A., et al. (2023). Metal Complexes of Schiff Bases Prepared from Quinoline-3-Carbohydrazide with 2-Nitrobenzaldehyde, 2-Chlorobenzaldehyde and 2,4-Dihydroxybenzaldehyde: Structure and Biological Activity. Molecules, 28(20), 7114.
- ResearchGate. (n.d.). Quinolines and Schiff Bases.
- Al-Hamdani, A. A., et al. (2023). Metal complexes featuring a quinazoline schiff base ligand and glycine: synthesis, characterization, DFT and molecular docking analyses revealing their potent antibacterial, anti-helicobacter pylori, and Anti-COVID-19 activities. Scientific Reports, 13(1), 17618.
- Semantic Scholar. (n.d.). Synthesis and Structural Characterization of Schiff Base Ligand and their Metal Complexes.
- Palko, M., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2053.
- Corvo, M., et al. (2020). Cu(II) and Zn(II) Complexes of New 8-Hydroxyquinoline Schiff Bases: Investigating Their Structure, Solution Speciation, and Anticancer Potential. Inorganic Chemistry, 59(23), 17616-17633.
- El-Tabl, A. S., et al. (2021). Spectroscopic and Theoretical Studies of Some Bivalent Metal Complexes of a Quinoline Schiff Base Derivative. Journal of the Turkish Chemical Society, Section A: Chemistry.
- Semantic Scholar. (n.d.). Synthesis, Spectral Characterization and Antitubercular Study of Novel Quinoline Schiff Base and Its Metal Complexes.
- El-Behery, M., et al. (2008). Synthesis, Characterization and Biological Activities of Cu(II), Co(II), Mn(II), Fe(II), and UO2(VI) Complexes with a New Schiff Base Hydrazone. Molecules, 13(5), 1002-1024.
- Kralj, M., et al. (2021). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules, 26(11), 3349.
- de Faria, A. R., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 31(1), 146-155.
- Coimbra, E. S., et al. (2013). 7-Chloro-4-quinolinyl hydrazones: a promising and potent class of antileishmanial compounds. Chemical Biology & Drug Design, 81(5), 658-665.
- Kumar, A., et al. (2018). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 23(10), 2662.
- ResearchGate. (n.d.). Synthesis of a new series of hydrazino-quinoxaline Schiff bases.
- ResearchGate. (n.d.). 7-Chloro-4-quinolinyl Hydrazones: A Promising and Potent Class of Antileishmanial Compounds.
- ResearchGate. (n.d.). Synthesis and antitubercular activity of 7-chloro-4-quinolinylhydrazones derivatives.
- ResearchGate. (n.d.). Synthesis and Antitumoral Evaluation of 7-chloro-4-quinolinylhydrazones Derivatives.
- Stilinović, V., et al. (2017). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. CrystEngComm, 19(4), 693-702.
- de Souza, M. V. N., et al. (2010). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Letters in Drug Design & Discovery, 7(1), 16-20.
- Science.gov. (n.d.). schiff bases synthesis: Topics.
- Asian Journal of Chemistry. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I.
- ResearchGate. (n.d.). 7-Chloro-4-(benzylidinehydrazo)quinoline (HL).
- PubChem. (n.d.). 7-Chloro-4-hydrazinylquinoline.
- Glidewell, C., et al. (2010). 7-Chloro-4-[(E)-N′-(4-fluorobenzylidene)hydrazinyl]quinoline monohydrate. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 1), o118.
Sources
- 1. 4-Hydroxybenzaldehyde | 123-08-0 [amp.chemicalbook.com]
- 2. chemicalbook.com [chemicalbook.com]
- 3. fishersci.com [fishersci.com]
- 4. o-hydroxybenzaldehyde [stenutz.eu]
- 5. O-hydroxybenzaldehyde | Sigma-Aldrich [sigmaaldrich.com]
- 6. pentachemicals.eu [pentachemicals.eu]
- 7. o-Hydroxy benzaldehyde, 98% 90-02-8 India [ottokemi.com]
Synthesis of N-arylidene-N2-quinolylhydrazones: A Detailed Application Note and Protocol for Researchers
Introduction: The Significance of N-arylidene-N2-quinolylhydrazones in Medicinal Chemistry
The quinoline scaffold is a privileged heterocyclic motif that forms the core of numerous natural products and synthetic compounds with a wide spectrum of biological activities. When conjugated with a hydrazone moiety (–C=N-NH–), the resulting N-arylidene-N2-quinolylhydrazones exhibit enhanced and often synergistic pharmacological properties. These compounds have garnered significant attention from the drug development community due to their demonstrated potential as anticancer, antimalarial, antibacterial, and antifungal agents.[1][2] The synthetic flexibility of this class of compounds allows for the facile introduction of various substituents on both the quinoline and arylidene rings, enabling the fine-tuning of their biological activity and pharmacokinetic profiles. This application note provides a comprehensive and detailed experimental procedure for the synthesis of N-arylidene-N2-quinolylhydrazones, grounded in established chemical principles and supported by authoritative literature.
Underlying Chemical Principles: The Chemistry of Hydrazone Formation
The synthesis of N-arylidene-N2-quinolylhydrazones is typically achieved through the condensation reaction between a quinolylhydrazine and a substituted aromatic aldehyde. This reaction is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration.
The Role of Acid Catalysis: The reaction is often catalyzed by a small amount of acid, such as glacial acetic acid. The acid protonates the oxygen atom of the aldehyde's carbonyl group, rendering the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the lone pair of electrons on the terminal nitrogen atom of the quinolylhydrazine. This initial addition step forms a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the stable hydrazone product. The use of an acid catalyst significantly accelerates the rate of reaction.
Experimental Workflow
The overall experimental workflow for the synthesis of N-arylidene-N2-quinolylhydrazones can be visualized as a two-stage process. The first stage involves the synthesis of the key intermediate, 2-hydrazinylquinoline, from a readily available precursor. The second stage is the condensation of this intermediate with a selected aromatic aldehyde to yield the final product.
Caption: General workflow for the two-stage synthesis of N-arylidene-N2-quinolylhydrazones.
Detailed Experimental Protocols
This section provides a step-by-step guide for the synthesis of N-arylidene-N2-quinolylhydrazones, starting from the preparation of the 2-hydrazinylquinoline intermediate.
Part 1: Synthesis of 2-Hydrazinylquinoline
This procedure is adapted from established literature methods.
Materials:
-
2-Chloroquinoline
-
Hydrazine hydrate (64-65%)
-
Ethanol
-
Deionized water
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 2-chloroquinoline (1 equivalent) and hydrazine hydrate (10 equivalents).
-
Reaction: Heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: After cooling to room temperature, add cold water to the reaction mixture. The product will precipitate as a solid.
-
Isolation and Purification: Collect the solid by vacuum filtration and wash thoroughly with cold water. The crude product can be purified by recrystallization from a suitable solvent such as ethanol or an ethanol/water mixture to afford 2-hydrazinylquinoline as a crystalline solid.
Part 2: General Procedure for the Synthesis of N-arylidene-N2-quinolylhydrazones
Materials:
-
2-Hydrazinylquinoline
-
Substituted aromatic aldehyde (1 equivalent)
-
Absolute ethanol
-
Glacial acetic acid (catalytic amount)
Procedure:
-
Dissolution: Dissolve 2-hydrazinylquinoline (1 equivalent) in absolute ethanol in a round-bottom flask.
-
Addition of Aldehyde: To this solution, add the substituted aromatic aldehyde (1 equivalent).
-
Catalysis: Add 2-3 drops of glacial acetic acid to the reaction mixture.
-
Reaction: Reflux the reaction mixture for 2-4 hours. The formation of the product is often indicated by a color change or the precipitation of a solid. Monitor the reaction by TLC.
-
Isolation: After the reaction is complete, cool the mixture to room temperature. The precipitated solid product is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent, such as ethanol, methanol, or a mixture of solvents like DMF/water, to yield the pure N-arylidene-N2-quinolylhydrazone.
Data Presentation: Scope of the Reaction
The described synthetic protocol is versatile and can be applied to a wide range of substituted aromatic aldehydes. The following table summarizes the synthesis of several N-arylidene-N2-quinolylhydrazone derivatives with their corresponding reaction times and yields.
| Entry | Ar-CHO Substituent | Reaction Time (h) | Yield (%) |
| 1 | 4-Nitro | 3 | 85 |
| 2 | 4-Chloro | 2.5 | 92 |
| 3 | 4-Methoxy | 3 | 88 |
| 4 | 2-Hydroxy | 4 | 82 |
| 5 | 3,4-Dimethoxy | 3.5 | 90 |
Trustworthiness: Characterization and Validation
The identity and purity of the synthesized N-arylidene-N2-quinolylhydrazones must be confirmed through a combination of spectroscopic techniques.
1. Infrared (IR) Spectroscopy:
-
N-H stretch: A characteristic absorption band in the region of 3100-3300 cm⁻¹ corresponds to the N-H stretching vibration.
-
C=N stretch: The imine C=N stretching vibration typically appears in the range of 1600-1650 cm⁻¹.
-
Aromatic C=C stretch: Multiple sharp absorption bands in the 1400-1600 cm⁻¹ region are indicative of the aromatic rings.
2. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR:
-
NH proton: A singlet in the downfield region (δ 10.0-12.0 ppm), which is typically D₂O exchangeable.
-
CH=N proton: A singlet in the region of δ 8.0-9.0 ppm.
-
Aromatic protons: A complex multiplet pattern in the range of δ 7.0-8.5 ppm corresponding to the protons of the quinoline and arylidene rings.
-
-
¹³C NMR:
-
C=N carbon: A signal in the downfield region, typically between δ 140-160 ppm.
-
Aromatic carbons: Multiple signals in the δ 110-150 ppm range.
-
3. Mass Spectrometry (MS):
-
The mass spectrum should show the molecular ion peak (M⁺) or the protonated molecular ion peak ([M+H]⁺) corresponding to the calculated molecular weight of the target compound.
By comparing the obtained spectroscopic data with literature values for known compounds or through detailed analysis for novel derivatives, researchers can confidently validate the successful synthesis of the desired N-arylidene-N2-quinolylhydrazones.
References
- Synthesis of N1-arylidene-N2-quinolyl- and N2-acrydinylhydrazones as potent antimalarial agents active against CQ-resistant P. falciparum strains. Bioorganic & Medicinal Chemistry Letters, 2006, 16(20), 5384-5388.
- Biological Activities of Hydrazone Derivatives. Molecules, 2011, 16(2), 1345-1395.
- Synthesis of 2-Hydrazinoquinoline. PrepChem.
- Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Journal of the American Chemical Society, 2011, 133(43), 17103–17111.
- Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica, 2014, 6(6), 350-357.
- Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. The Journal of Organic Chemistry, 2013, 78(7), 3046–3052.
- Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. Journal of Chemistry, 2013, 2013, 903529.
- Quinoline-Based Hydrazone Derivative as a Biocide Chemosensor: Synthesis and Sensing Studies. Chemosensors, 2022, 10(11), 464.
- Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. New Journal of Chemistry, 2020, 44(42), 18320-18331.
- Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives. International Journal of Drug Delivery Technology, 2021, 11(4), 1350-1354.
Sources
Application Note & Protocol: Synthesis of Novel Thiazolidinone-Quinoline Conjugates from 7-Chloro-4-hydrazinoquinoline Precursors
Audience: Researchers, scientists, and drug development professionals in medicinal chemistry and organic synthesis.
Abstract: This document provides a comprehensive guide to the synthesis of thiazolidinone-quinoline derivatives, a class of heterocyclic compounds with significant therapeutic potential. Starting from the readily available precursor, 7-chloro-4-hydrazinoquinoline, this protocol details a robust two-step synthetic pathway involving the formation of Schiff base intermediates followed by cyclocondensation to yield the target thiazolidinones. We delve into the underlying chemical principles, provide step-by-step experimental procedures, and outline standard characterization techniques. This guide is designed to equip researchers with the necessary knowledge to synthesize and validate these promising molecular scaffolds for further investigation in drug discovery programs.
Introduction: The Strategic Fusion of Two Privileged Scaffolds
In the landscape of medicinal chemistry, the quinoline nucleus is a cornerstone, forming the structural basis for numerous therapeutic agents, most notably in the realm of antimalarial drugs.[1] The 7-chloroquinoline moiety, in particular, is a well-studied and vital component of established pharmaceuticals.[2] Concurrently, the 4-thiazolidinone ring system has emerged as a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets.[3] Derivatives of 4-thiazolidinone are known to exhibit a vast spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][3][4][5][6]
The conjugation of these two powerful pharmacophores into a single molecular entity presents a compelling strategy in drug design. The resulting hybrid molecules offer the potential for synergistic or novel biological activities, leveraging the distinct properties of each component. This application note provides a detailed protocol for the synthesis of such hybrids, beginning with this compound and proceeding through a reliable and efficient synthetic route.
Chemical Principles and Reaction Mechanism
The synthesis of 2-aryl-3-((7-chloroquinolin-4-yl)amino)thiazolidin-4-ones is primarily achieved through a two-step process. This strategy ensures high yields and straightforward purification of the intermediates and final products.
Step 1: Schiff Base (Hydrazone) Formation The initial step involves the condensation reaction between the terminal nitrogen of the hydrazine group in this compound and the carbonyl carbon of a substituted aromatic aldehyde. This reaction is a classic example of imine formation. The causality behind this step is the nucleophilicity of the hydrazine nitrogen attacking the electrophilic aldehyde carbon. The reaction is typically catalyzed by a few drops of glacial acetic acid, which protonates the aldehyde's carbonyl oxygen, further increasing the carbon's electrophilicity and facilitating the dehydration step to form the stable C=N double bond of the hydrazone (Schiff base).
Step 2: Cyclocondensation to form the Thiazolidinone Ring The second step is the critical ring-forming reaction. The synthesized Schiff base is reacted with thioglycolic acid (mercaptoacetic acid) to construct the five-membered thiazolidinone ring. The mechanism involves two key events:
-
Nucleophilic Attack: The thiol (-SH) group of thioglycolic acid acts as a nucleophile, attacking the electrophilic carbon of the Schiff base's C=N bond.
-
Intramolecular Cyclization: This is followed by an intramolecular condensation reaction where the carboxylic acid group of the thioglycolic acid moiety reacts with the secondary amine, eliminating a molecule of water to form the cyclic amide (lactam) structure of the 4-thiazolidinone ring.
The use of a Lewis acid catalyst like anhydrous zinc chloride (ZnCl₂) is often employed to accelerate this step.[4][7] The catalyst coordinates with the imine nitrogen, enhancing the electrophilicity of the imine carbon and facilitating the initial nucleophilic attack by the thiol.
Overall Reaction Scheme
A generalized reaction scheme for the two-step synthesis of thiazolidinones.
Detailed Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and purification of the target compounds.
Materials and Reagents
| Reagent/Material | Suggested Grade | Supplier Example | Notes |
| This compound | 98% | Sigma-Aldrich | Starting precursor. |
| Substituted Aromatic Aldehydes | ≥98% | Varies | e.g., Benzaldehyde, 4-Chlorobenzaldehyde, 4-Methoxybenzaldehyde. |
| Thioglycolic Acid (Mercaptoacetic Acid) | ≥98% | Sigma-Aldrich | Handle in a fume hood due to strong odor. |
| Anhydrous Zinc Chloride (ZnCl₂) | ≥98% | Varies | Keep desiccated. |
| Ethanol (Absolute) | Reagent Grade | Varies | Solvent for Step 1. |
| N,N-Dimethylformamide (DMF) | Anhydrous | Varies | Solvent for Step 2. |
| Glacial Acetic Acid | ACS Reagent | Varies | Catalyst for Step 1. |
| Diethyl Ether, Hexane, Ethyl Acetate | ACS Grade | Varies | For washing and chromatography/recrystallization. |
| Thin Layer Chromatography (TLC) plates | Silica gel 60 F₂₅₄ | Varies | For reaction monitoring. |
Protocol 1: Synthesis of Schiff Base Intermediates
N'-[(Aryl)methylidene]-7-chloroquinolin-4-yl)hydrazines
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (e.g., 1.93 g, 0.01 mol) in absolute ethanol (30 mL).
-
Addition of Aldehyde: To this solution, add the desired substituted aromatic aldehyde (0.01 mol, 1.0 equivalent).
-
Catalysis: Add 3-4 drops of glacial acetic acid to the mixture.
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a mobile phase of 7:3 hexane/ethyl acetate). The formation of the product will be indicated by the appearance of a new spot with a different Rf value from the starting materials.
-
Work-up: After completion, cool the reaction mixture to room temperature. The solid product that precipitates out is collected by vacuum filtration.
-
Purification: Wash the collected solid with cold ethanol or diethyl ether to remove unreacted aldehyde. The product is then dried under vacuum. If further purification is needed, recrystallization from ethanol is typically effective.
Protocol 2: Synthesis of Thiazolidinone Derivatives
2-(Aryl)-3-[(7-chloroquinolin-4-yl)amino]thiazolidin-4-ones
-
Reaction Setup: In a 100 mL round-bottom flask fitted with a reflux condenser, prepare a solution of the Schiff base intermediate (from Protocol 1) (0.01 mol) in N,N-Dimethylformamide (DMF) (25 mL).
-
Addition of Reagents: Add thioglycolic acid (0.012 mol, 1.2 equivalents) to the solution, followed by a catalytic amount of anhydrous zinc chloride (approx. 0.1 g).[7]
-
Reaction: Heat the mixture to reflux for 8-10 hours. Monitor the reaction's completion via TLC. The disappearance of the Schiff base spot indicates the end of the reaction.
-
Work-up: After cooling to room temperature, pour the reaction mixture into a beaker containing crushed ice (~100 g). A solid precipitate will form.
-
Purification: Collect the solid product by vacuum filtration. Wash it thoroughly with water to remove DMF and inorganic impurities. The crude product can be purified by recrystallization from a suitable solvent like ethanol or an ethanol/DMF mixture.
Experimental Workflow Diagram
A step-by-step experimental workflow for the synthesis process.
Characterization and Data Analysis
Structural elucidation of the newly synthesized compounds is critical. A combination of spectroscopic methods should be employed to confirm the identity and purity of the final products.
-
Thin-Layer Chromatography (TLC): An essential tool for monitoring reaction progress and assessing the purity of the final product.
-
Melting Point: A sharp melting point range is indicative of a pure compound.
-
FT-IR Spectroscopy: Provides information about the functional groups present. Key vibrational bands to look for include:
-
¹H NMR Spectroscopy: Confirms the proton environment. Diagnostic signals include:
-
A singlet around 5.9 ppm for the S-CH-N proton of the thiazolidinone ring.[7]
-
A singlet for the CH₂ protons of the thiazolidinone ring (if unsubstituted at position 5).
-
Multiplets in the aromatic region (typically 7.0-8.5 ppm) corresponding to the protons on the quinoline and aryl rings.
-
-
¹³C NMR Spectroscopy: Provides information on the carbon skeleton. Look for a signal for the carbonyl carbon (C=O) of the thiazolidinone ring around 170 ppm.[9]
-
Mass Spectrometry (MS): Used to determine the molecular weight of the compound, confirming the molecular formula via the molecular ion peak (M+).
Safety and Troubleshooting
-
Safety: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Thioglycolic acid has a powerful and unpleasant odor and can cause skin irritation. Handle all solvents and reagents with care.
-
Troubleshooting:
| Problem | Possible Cause | Suggested Solution |
| Low Yield in Step 1 | Incomplete reaction; impure aldehyde. | Increase reflux time. Check aldehyde purity or distill before use. Ensure catalyst was added. |
| Reaction Stalls in Step 2 | Inactive catalyst; insufficient heat. | Use freshly opened or properly stored anhydrous ZnCl₂. Ensure the reaction mixture is refluxing properly. |
| Oily Product/Difficulty in Solidification | Impurities present; product may be low melting. | Try triturating the oil with a non-polar solvent like hexane. Attempt purification via column chromatography. |
| Multiple Spots on TLC of Final Product | Incomplete reaction; side product formation. | Increase reflux time. Optimize purification, possibly using column chromatography instead of just recrystallization. |
Conclusion
This application note outlines a validated and reproducible two-step protocol for the synthesis of novel thiazolidinone-quinoline conjugates. By following the detailed procedures for synthesis, purification, and characterization, researchers can efficiently generate a library of these hybrid molecules. The described pathway is versatile, allowing for the introduction of diverse functionalities on the aryl ring (originating from the aldehyde), which is crucial for structure-activity relationship (SAR) studies. These synthesized compounds serve as excellent candidates for screening in various biological assays, paving the way for the discovery of new lead molecules in drug development.[7][10]
References
- Synthesis and biological evaluation of some thiazolidinone-quinoline derivative. (2024). World Journal of Pharmaceutical Research.
- Synthesis and biological activities of new substituted thiazoline-quinoline derivatives. Medicinal Chemistry Research.
- Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. (2021). Molecules.
- Synthesis and characterization of some quinoline based azetidinones and thiazolidinones as antimicrobial agents. (2010). Archives of Applied Science Research.
- Quinoline Based 2-Azetidinones, 4-Thiazolidinones and Their Potential Pharmacological Activities: Review Article. (2024). Journal of Pharma Insights and Research.
- Synthesis and Antimicrobial Activity of Some Thiazolidinone Derivatives from 2-Methyl, 8-hydroxy Quinoline. Asian Journal of Chemistry.
- Synthesis, characterization and antimicrobial screening of quinoline based quinazolinone-4-thiazolidinone heterocycles. (2012). Bioorganic & Medicinal Chemistry Letters.
- Synthesis and antimicrobial activity of novel quinazolinone–thiazolidine–quinoline compounds. (2011). Arabian Journal of Chemistry.
- Quinoline Based 2-Azetidinones, 4-Thiazolidinones and Their Potential Pharmacological Activities. (2024). Semantic Scholar.
- Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation. (2012). International Journal of Medicinal Chemistry.
- Synthesis and Characterization of New Thiazolidinone and Oxazolidinone Heterocyclic Derivatives from 2-Marcapto-1,3,4-Thiadiazole Compounds. (2022). Chemical Methodologies.
- Scheme-2: Synthesis of thiazolidinone derivatives of 4-(4-oxo-2-(substituted phenyl) thiazolidin-3-yl) benzoic acid. (2019). ResearchGate.
- Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets. (2022). International Journal of Molecular Sciences.
- 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. (2015). Letters in Drug Design & Discovery.
- This compound 98. Sigma-Aldrich.
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Novel 4-Thiazolidinone Derivatives as Anti-Infective Agents: Synthesis, Characterization, and Antimicrobial Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Thiazolidin-4-Ones Derivatives, Evaluation of Conformation in Solution, Theoretical Isomerization Reaction Paths and Discovery of Potential Biological Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and antimicrobial activity of novel quinazolinone–thiazolidine–quinoline compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 9. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 10. Synthesis and biological evaluation of some thiazolidinone-quinoline derivative [wisdomlib.org]
Application Notes & Protocols: Leveraging 7-Chloro-4-hydrazinoquinoline for the Development of Novel Antimicrobial Agents
Introduction: The Strategic Importance of the 7-Chloro-4-hydrazinoquinoline Scaffold
The quinoline nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the realm of antimalarials like chloroquine.[1][2] Its derivatives, however, exhibit a vast spectrum of biological activities, including potent antimicrobial, antiviral, and anticancer properties.[1][3][4] Within this versatile class, this compound stands out as a pivotal precursor. The presence of a highly reactive hydrazino (-NHNH₂) group at the C-4 position provides a synthetic handle for facile derivatization, enabling the construction of diverse molecular libraries.[5]
This reactivity allows for the straightforward synthesis of Schiff bases (hydrazones), pyrazoles, triazoles, and other heterocyclic systems, each with unique steric and electronic properties that can be fine-tuned to optimize antimicrobial efficacy.[6][7] Hydrazone derivatives, in particular, have garnered significant attention for their broad biological activities and are recognized as important intermediates in drug development.[7][8]
This document serves as a comprehensive guide for researchers and drug development professionals. It provides detailed, field-proven protocols for the synthesis of this compound and its subsequent conversion into hydrazone derivatives. Furthermore, it outlines standardized methodologies for evaluating their antimicrobial potential against a panel of clinically relevant bacterial and fungal pathogens.
Synthetic Workflow: From Precursor to Bioactive Derivatives
The overall strategy involves a two-stage process: first, the synthesis of the core this compound intermediate, followed by its condensation with various aldehydes to generate a library of hydrazone derivatives.
Caption: General workflow for synthesizing antimicrobial hydrazone derivatives.
Protocol 1: Synthesis of this compound (Precursor)
This protocol describes the nucleophilic aromatic substitution reaction where the chlorine atom at the C-4 position of 4,7-dichloroquinoline is displaced by a hydrazino group. The C-4 position is significantly more reactive than the C-7 position due to the electron-withdrawing effect of the ring nitrogen, which activates the C-4 position for nucleophilic attack.
Materials and Equipment:
-
4,7-dichloroquinoline
-
Hydrazine monohydrate (98-100%)
-
Absolute ethanol
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Step-by-Step Procedure:
-
In a round-bottom flask, dissolve 4,7-dichloroquinoline (1.0 eq) in absolute ethanol.
-
Add hydrazine monohydrate (10.0 eq) to the solution. The large excess of hydrazine drives the reaction to completion and minimizes side reactions.[5]
-
Equip the flask with a reflux condenser and heat the mixture to reflux with constant stirring. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After the reaction is complete (typically 4-6 hours), remove the heat source and allow the mixture to cool to room temperature.[7]
-
Cool the flask further in an ice bath to facilitate the crystallization of the product.
-
Collect the resulting solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the solid with a small amount of cold ethanol to remove any unreacted starting materials.
-
Dry the product, this compound, under vacuum. The expected yield is typically high, around 85-90%.[5]
Protocol 2: Synthesis of 7-Chloro-4-quinolinyl Hydrazone Derivatives
This protocol details the acid-catalyzed condensation of the synthesized hydrazinoquinoline precursor with an aromatic aldehyde to form a stable hydrazone (Schiff base).[9] The resulting C=N double bond extends the conjugation of the system, and the substituents on the aromatic aldehyde ring allow for systematic modification of the molecule's properties.
Materials and Equipment:
-
This compound (from Protocol 1)
-
Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde) (1.0 eq)
-
Ethanol
-
Glacial acetic acid (catalytic amount)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
Step-by-Step Procedure:
-
Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask.
-
Add the corresponding aromatic aldehyde (1.0 eq) to the solution.
-
Add a few drops of glacial acetic acid to catalyze the reaction. The acid protonates the carbonyl oxygen of the aldehyde, increasing its electrophilicity.
-
Heat the mixture to reflux for 1-4 hours. The formation of the hydrazone is often indicated by a color change and the precipitation of the product.[10]
-
Monitor the reaction by TLC until the starting materials are consumed.
-
After completion, cool the reaction mixture to room temperature.
-
Collect the precipitated solid by vacuum filtration.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol or an ethanol:DMSO mixture) to obtain the pure hydrazone derivative.[6]
Antimicrobial Susceptibility Testing
The broth microdilution method is the gold standard for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which is the lowest concentration that prevents visible microbial growth.[11] The protocols below are based on guidelines from the Clinical and Laboratory Standards Institute (CLSI).
Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)
Materials and Equipment:
-
Test Compounds (dissolved in DMSO to create a stock solution, e.g., 10 mg/mL)
-
Bacterial Strains: Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli)
-
Cation-adjusted Mueller-Hinton Broth (MHB)
-
Sterile 96-well microtiter plates
-
Positive Control: Ciprofloxacin or other appropriate antibiotic
-
Spectrophotometer or McFarland standards
-
Multichannel pipette, incubator
Step-by-Step Procedure:
-
Inoculum Preparation: From a fresh agar plate, pick 3-5 colonies and suspend them in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Dilute this suspension in MHB to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.[11]
-
Compound Dilution: Add 100 µL of MHB to all wells of a 96-well plate. Add 100 µL of the compound stock solution to the first column, creating an initial dilution.
-
Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate. Discard 100 µL from the final column.[11]
-
Controls: Designate wells for a growth control (MHB + inoculum, no compound), a sterility control (MHB only), and a solvent control (MHB + inoculum + highest concentration of DMSO used).
-
Inoculation: Add 100 µL of the standardized bacterial inoculum to each well (except the sterility control). The final volume in each well will be 200 µL.
-
Incubation: Seal the plates and incubate at 35°C ± 2°C for 16-20 hours.[11]
-
Result Interpretation: The MIC is the lowest concentration of the compound where no visible turbidity or pellet formation is observed.
Protocol 4: Antifungal Susceptibility Testing for Yeasts (Broth Microdilution)
This protocol is adapted for fungi, primarily yeasts like Candida albicans, based on CLSI document M27.
Key Modifications from Antibacterial Protocol:
-
Media: Use RPMI-1640 medium buffered with MOPS.[11]
-
Inoculum Preparation: Adjust the yeast suspension to a 0.5 McFarland standard, then dilute in RPMI-1640 to achieve a final inoculum of 0.5–2.5 x 10³ CFU/mL.[11]
-
Positive Control: Use Fluconazole or Amphotericin B.
-
Incubation: Incubate at 35°C for 24-48 hours.
-
Interpretation: The endpoint for fungistatic agents like azoles is often defined as the concentration that causes a significant reduction (e.g., 50%) in turbidity compared to the growth control, which can be read with a spectrophotometer. For fungicidal compounds, the MIC is the complete absence of growth.
Mechanism of Action & Structure-Activity Insights
While the precise mechanism can vary between derivatives, a primary target for many quinoline-based antimicrobials is the bacterial DNA gyrase (a type II topoisomerase).[12] This enzyme is essential for managing DNA supercoiling during replication, and its inhibition leads to the cessation of DNA synthesis and ultimately, cell death.
Caption: Proposed mechanism of action via DNA Gyrase inhibition.
Structure-Activity Relationship (SAR) Insights:
-
The 7-Chloro Group: The electron-withdrawing chlorine at the C-7 position is often crucial for activity, a feature inherited from the highly successful antimalarial chloroquine.[2]
-
Hydrazone Moiety: The -C=N-NH- linker is vital. Modifications to the aromatic ring attached to this moiety significantly impact potency. Electron-withdrawing groups (e.g., halogens, nitro groups) or electron-donating groups (e.g., methoxy) can alter the compound's lipophilicity and electronic profile, influencing cell wall penetration and target binding.[13][14]
-
Metal Complexation: The Schiff base hydrazones are excellent ligands. Their coordination with transition metals (e.g., Cu(II), Co(II), Ni(II)) can enhance antimicrobial activity, potentially by increasing lipophilicity and facilitating transport into the microbial cell.[15][16]
-
Further Cyclization: Using the hydrazone as an intermediate to form other heterocycles, such as pyrazoles or thiazolidinones, can lead to compounds with distinct and sometimes improved activity profiles.[7][12][17]
Summary of Antimicrobial Activity
The following table summarizes representative MIC data for various classes of derivatives synthesized from this compound, illustrating their potential against different pathogens.
| Derivative Class | Compound Example | S. aureus (Gram +) MIC (µg/mL) | E. coli (Gram -) MIC (µg/mL) | C. albicans (Fungus) MIC (µg/mL) | Reference |
| Hydrazone | 7-chloro-4-(benzylidene-hydrazo)quinoline | >50 | >50 | >50 | [15] |
| Metal Complex | Cu(II) complex of above hydrazone | 25 | 50 | 50 | [15] |
| Arylhydrazone | 2-Fluoro-substituted arylhydrazone | - | - | 25 | [7] |
| Arylhydrazone | 4-Nitro-substituted arylhydrazone | - | - | 32 | [7] |
| Quinoline-Chalcone | Bromo-substituted quinoline chalcone | - | - | - | [18] |
| Quinoline-Pyrazole | N-phenyl pyrazoline derivative | - | - | 12.5 | [17] |
Note: The data is synthesized from multiple sources for illustrative purposes. Direct comparison requires standardized testing conditions. "-" indicates data not available in the cited source.
References
- El-Gamel, N. E. A. (2007). Antimicrobial activity and spectral, magnetic and thermal studies of some transition metal complexes of a Schiff base hydrazone containing a quinoline moiety. European Journal of Medicinal Chemistry, 42(5), 645-652. [Link]
- Desai, N. C., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Indian Journal of Pharmaceutical Sciences, 63(6), 460-465. [Link]
- Cunico, W., et al. (2011). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Molecules, 16(8), 6663-6674. [Link]
- Marella, A., et al. (2013). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 18(9), 10865-10883. [Link]
- El-Gamel, N. E. A. (2007). Antimicrobial Activity and Spectral, Magnetic and Thermal Studies of Some Transition Metal Complexes of a Schiff Base Hydrazone Containing a Quinoline Moiety. Molecules, 12(11), 2589-2602. [Link]
- El-Behery, M., & El-Twigry, H. (2007). Synthesis, Characterization and Biological Activities of Cu(II), Co(II), Ni(II), Mn(II), Fe(II), and UO2(VI) Complexes with a New Schiff Base Hydrazone. Molecules, 12(4), 863-883. [Link]
- Ferreira, L. G., et al. (2021). Antibacterial potential of chalcones and its derivatives against Staphylococcus aureus. Journal of Venomous Animals and Toxins including Tropical Diseases, 27. [Link]
- Lu, T., et al. (2012). Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents. Molecules, 17(10), 11764-11776. [Link]
- Abuelizz, H. A., et al. (2022). New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme. Molecules, 27(19), 6591. [Link]
- Manjunath, S. Y., et al. (2021). Antibacterial Properties of Quinoline Derivatives: A Mini-Review. Biointerface Research in Applied Chemistry, 12(5), 6078-6092. [Link]
- Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]
- Yilmaz, M., et al. (2020). Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives. Marmara Pharmaceutical Journal, 24(3), 293-303. [Link]
- Semantic Scholar. (n.d.). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. [Link]
- ResearchGate. (2013). 7-Chloro-4-quinolinyl Hydrazones: A Promising and Potent Class of Antileishmanial Compounds. [Link]
- Sharma, P. C., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19, 5143-5178. [Link]
- Ghiulai, R. M., et al. (2023). New Library of Iodo-Quinoline Derivatives Obtained by an Alternative Synthetic Pathway and Their Antimicrobial Activity. Molecules, 28(22), 7623. [Link]
- Allais, C., & Constant, S. (2022). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2022(2), M1382. [Link]
- Kumar, A., et al. (2021). Design, Synthesis, Antimalarial Activity and Docking Study of 7-Chloro-4-(2-(substituted benzylidene)hydrazineyl)quinolines. Letters in Drug Design & Discovery, 18(5), 485-496. [Link]
- Sharifi-Rad, J., et al. (2021). Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis. Frontiers in Chemistry, 9. [Link]
- Kalaiselvi, E., et al. (2020). Synthesis, Characterization and Antimicrobial Activity of A Chalcone Derivative. Journal of Science & Technology, 5(4), 335–343. [Link]
- Gucma, M., et al. (2023). Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones. International Journal of Molecular Sciences, 24(9), 8402. [Link]
- Wrzosek, M., et al. (2024). Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. International Journal of Molecular Sciences, 25(17), 9718. [Link]
- ResearchGate. (2023). Chalcones As Broad‐Spectrum Antimicrobial Agents: A Comprehensive Review And Analysis Of Their Antimicrobial Activities. [Link]
- Maldonado, E., et al. (2021). Hybrid Molecules Containing a 7-Chloro-4-aminoquinoline Nucleus and a Substituted 2-Pyrazoline with Antiproliferative and Antifungal Activity. Molecules, 26(4), 969. [Link]
- National Center for Biotechnology Information. (n.d.). 7-Chloro-4-hydrazinylquinoline.
- Coimbra, E. S., et al. (2013). 7-Chloro-4-quinolinyl hydrazones: a promising and potent class of antileishmanial compounds. Chemical Biology & Drug Design, 81(5), 658-665. [Link]
- Chander, S., et al. (2023). Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues. Future Medicinal Chemistry, 15(14), 1251-1269. [Link]
- Suzen, S., et al. (2022). Exploring the Relationships between Structure and Antimicrobial Potency of Quinolinequinones. Molecules, 27(20), 6898. [Link]
- Baron, S. (Ed.). (1996). Medical Microbiology (4th ed.). Galveston (TX): University of Texas Medical Branch at Galveston. Chapter 11, Antimicrobial Chemotherapy. [Link]
Sources
- 1. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Exploring the antimicrobial and cytotoxic potential of novel chloroquine analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Facilely Accessible Quinoline Derivatives as Potent Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biointerfaceresearch.com [biointerfaceresearch.com]
- 5. This compound | 23834-14-2 [chemicalbook.com]
- 6. asianpubs.org [asianpubs.org]
- 7. researchgate.net [researchgate.net]
- 8. Hydrazide–hydrazones as potential antimicrobial agents: overview of the literature since 2010 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. New Quinazolin-4(3H)-one Derivatives Incorporating Hydrazone and Pyrazole Scaffolds as Antimicrobial Agents Targeting DNA Gyraze Enzyme [mdpi.com]
- 13. Antimicrobial Activities of Some Pyrazoline and Hydrazone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Antimicrobial activity and spectral, magnetic and thermal studies of some transition metal complexes of a Schiff base hydrazone containing a quinoline moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. mdpi.com [mdpi.com]
- 18. Antiviral and antimicrobial applications of chalcones and their derivatives: From nature to greener synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Preparation of Isonicotinoyl and 7-Chloro-4-Quinolinyl Hydrazone Derivatives: A Guide for Medicinal Chemistry Researchers
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, characterization, and significance of isonicotinoyl and 7-chloro-4-quinolinyl hydrazone derivatives. These scaffolds are of profound interest in medicinal chemistry due to their broad and potent biological activities. This document offers detailed, field-proven protocols, explains the causal relationships behind experimental choices, and is grounded in authoritative scientific literature to ensure technical accuracy and reproducibility.
Introduction: The Significance of Hydrazone Scaffolds in Drug Discovery
Hydrazones, characterized by the azomethine group (-NHN=CH-), are a versatile class of compounds that have garnered considerable attention in the field of medicinal chemistry.[1] Their synthetic accessibility and the structural diversity that can be achieved through straightforward condensation reactions make them attractive candidates for the development of novel therapeutic agents.[2] The hydrazone moiety is a critical pharmacophore that contributes to a wide spectrum of biological activities, including antimicrobial, anticonvulsant, anti-inflammatory, analgesic, antimalarial, and anticancer properties.[3]
This guide focuses on two particularly promising classes of hydrazones: those derived from isonicotinic acid hydrazide (isoniazid) and those bearing the 7-chloro-4-quinolinyl moiety. Isonicotinoyl hydrazones are of significant interest, stemming from the foundational role of isoniazid as a frontline antituberculosis drug.[4] Derivatives often exhibit potent antimicrobial activity, with some showing efficacy against drug-resistant strains.[5] The 7-chloroquinoline core is famously a key structural component of the antimalarial drug chloroquine. Hydrazone derivatives of this scaffold have demonstrated a wide array of biological activities, including potent antimalarial, anticancer, and antileishmanial effects.[6][7]
Synthetic Protocols and Mechanistic Insights
The synthesis of hydrazones is primarily achieved through the condensation reaction between a hydrazine or hydrazide and a carbonyl compound (aldehyde or ketone). This reaction is typically acid-catalyzed and proceeds via a nucleophilic addition-elimination mechanism.
The Chemistry of Hydrazone Formation: An Expert's Perspective
The acid-catalyzed formation of a hydrazone is a classic example of nucleophilic addition to a carbonyl group, followed by dehydration. The seemingly simple, one-pot reaction is a sequence of well-defined steps that can be manipulated to optimize yield and purity.
-
Activation of the Carbonyl Group: In the presence of an acid catalyst (commonly glacial acetic acid), the carbonyl oxygen is protonated. This protonation significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack. It is a delicate balance; too much acid can protonate the nucleophilic nitrogen of the hydrazine, rendering it non-nucleophilic and halting the reaction. A catalytic amount is therefore crucial.[4]
-
Nucleophilic Attack: The terminal nitrogen of the hydrazine/hydrazide, with its lone pair of electrons, acts as the nucleophile, attacking the activated carbonyl carbon. This results in the formation of a tetrahedral intermediate, a carbinolamine.
-
Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form the stable C=N double bond of the hydrazone. This dehydration step is the driving force for the reaction and is often facilitated by heating.
The entire process is reversible, but the equilibrium can be shifted towards the product by removing water as it is formed, for instance, by using a Dean-Stark apparatus, although for many small-scale preparations, simply driving the reaction to completion by refluxing is sufficient.
Diagram 1: General Synthesis of Hydrazone Derivatives
Caption: General workflow for the synthesis of hydrazone derivatives.
Protocol 1: Synthesis of Isonicotinoyl Hydrazone Derivatives
This protocol outlines a general and robust procedure for synthesizing isonicotinoyl hydrazones from isoniazid and various aromatic aldehydes.
Materials and Reagents:
-
Isoniazid (Isonicotinic acid hydrazide)
-
Substituted aromatic aldehyde (e.g., salicylaldehyde, vanillin)
-
Ethanol (absolute)
-
Glacial Acetic Acid
-
Distilled water
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with hotplate
-
Büchner funnel and flask
-
Filter paper
-
Beakers and graduated cylinders
-
TLC plates (silica gel 60 F254) and developing chamber
Procedure:
-
Dissolution of Reactants: In a round-bottom flask, dissolve isoniazid (1.0 eq) in a suitable volume of absolute ethanol (e.g., 10-20 mL per gram of isoniazid) with gentle warming and stirring.
-
Addition of Aldehyde: To this clear solution, add an equimolar amount (1.0 eq) of the desired aromatic aldehyde. If the aldehyde is a solid, dissolve it in a minimum amount of ethanol before adding.
-
Catalyst Addition: Add a catalytic amount of glacial acetic acid (2-3 drops) to the reaction mixture. The acid catalyzes the condensation reaction.[5]
-
Reaction under Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux using a heating mantle or oil bath. Maintain the reflux with continuous stirring for 2-4 hours.[4]
-
Monitoring the Reaction: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). A suitable eluent system is typically a mixture of hexane and ethyl acetate. The disappearance of the starting materials (isoniazid and aldehyde) and the appearance of a new spot corresponding to the product indicate the completion of the reaction.
-
Isolation of the Product: After the reaction is complete, cool the mixture to room temperature. The hydrazone product often precipitates out of the solution upon cooling. If precipitation is slow, the flask can be placed in an ice bath.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration using a Büchner funnel. Wash the solid with a small amount of cold ethanol or distilled water to remove unreacted starting materials and the catalyst.[5]
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol, to obtain a crystalline solid of high purity.[5]
Data Presentation: Representative Isonicotinoyl Hydrazone Syntheses
| Entry | Aldehyde | Reaction Time (h) | Solvent | Yield (%) |
| 1 | Salicylaldehyde | 3 | Ethanol | 92 |
| 2 | Vanillin | 2.5 | Ethanol | 95 |
| 3 | 4-Chlorobenzaldehyde | 4 | Ethanol | 90 |
| 4 | 4-Nitrobenzaldehyde | 3 | Ethanol | 93 |
Protocol 2: Synthesis of 7-Chloro-4-Quinolinyl Hydrazone Derivatives
The synthesis of these derivatives follows a similar condensation principle, starting from 7-chloro-4-hydrazinylquinoline.
Materials and Reagents:
-
7-Chloro-4-hydrazinylquinoline
-
Substituted aromatic or heteroaromatic aldehyde
-
Methanol or Ethanol
-
Glacial Acetic Acid
Procedure:
-
Reactant Preparation: Dissolve 7-chloro-4-hydrazinylquinoline (1.0 eq) in methanol or ethanol in a round-bottom flask. Gentle heating may be required.
-
Aldehyde Addition: Add an equimolar amount (1.0 eq) of the chosen aldehyde to the solution.
-
Catalysis and Reflux: Add a few drops of glacial acetic acid and reflux the mixture for 4-6 hours.
-
Reaction Monitoring: Monitor the reaction progress using TLC (e.g., with a chloroform:methanol mobile phase).
-
Product Isolation and Purification: Upon completion, cool the reaction mixture. The product usually precipitates and can be collected by filtration. The solid is then washed with cold ethanol and can be purified by recrystallization from a suitable solvent like ethanol or a mixture of ethanol and DMF.[6]
Characterization and Analytical Protocols
Thorough characterization is essential to confirm the structure and purity of the synthesized hydrazone derivatives. The following techniques are standard in this process.
Diagram 2: Workflow for Synthesis and Characterization
Caption: A typical workflow from synthesis to characterization of hydrazone derivatives.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is a powerful tool for identifying the key functional groups in the synthesized hydrazones.
-
N-H Stretching: The N-H bond of the hydrazone moiety typically shows a stretching vibration in the range of 3150-3300 cm⁻¹.
-
C=O Stretching (for isonicotinoyl derivatives): The carbonyl group of the amide in isonicotinoyl hydrazones exhibits a strong absorption band around 1640-1660 cm⁻¹.[8]
-
C=N Stretching: The imine (C=N) bond, which is characteristic of the hydrazone linkage, shows a stretching vibration in the region of 1575-1625 cm⁻¹. The presence of this peak is a strong indicator of successful hydrazone formation.[4][9]
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of the synthesized compounds.
-
¹H NMR:
-
-NH Proton: The proton attached to the nitrogen atom of the hydrazone linker typically appears as a singlet in the downfield region, often between δ 11.0 and 12.0 ppm.[10]
-
-CH=N Proton: The azomethine proton gives a characteristic singlet peak, usually in the range of δ 8.0-8.5 ppm.[4]
-
Aromatic Protons: The protons of the pyridine ring in isonicotinoyl derivatives and the quinoline ring in the 7-chloro-4-quinolinyl series, as well as those of the substituted aromatic ring from the aldehyde, will appear in the aromatic region (δ 6.5-9.0 ppm).
-
-
¹³C NMR:
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight of the synthesized compounds and to get information about their fragmentation patterns, which can further confirm their structure.
-
Molecular Ion Peak (M⁺): The mass spectrum will show a peak corresponding to the molecular weight of the compound.
-
Fragmentation Pattern:
-
Isonicotinoyl Hydrazones: A common fragmentation involves the cleavage of the N-N bond, leading to the formation of the isonicotinoyl cation (m/z 106) and the corresponding imine radical. Another characteristic fragment is the pyridinium ion (m/z 78).
-
7-Chloro-4-Quinolinyl Hydrazones: Fragmentation often involves the loss of the substituted aryl imine moiety, leading to a fragment corresponding to the 7-chloro-4-hydrazinylquinoline cation. The quinoline ring itself can also undergo characteristic fragmentation.[11]
-
Safety and Handling Precautions
-
Hydrazine Derivatives: Hydrazine and its derivatives are toxic and should be handled with care in a well-ventilated fume hood.[12] Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn.[13]
-
Solvents: Organic solvents like ethanol, methanol, and chloroform are flammable and should be handled away from ignition sources.
-
Acids: Glacial acetic acid is corrosive and should be handled with care.
By following these detailed protocols and understanding the underlying chemical principles, researchers can confidently synthesize and characterize isonicotinoyl and 7-chloro-4-quinolinyl hydrazone derivatives for further investigation in drug discovery programs.
References
- Synthesis and Characterization of Novel Hydrazone Derivatives of Isonicotinic Hydrazide and Their Evaluation for Antibacterial and Cytotoxic Potential. MDPI.
- Synthesis and Biological Evaluation of New Hydrazone Derivatives of Quinoline and Their Cu(II) and Zn(II) Complexes against Mycobacterium tuberculosis. PubMed Central.
- Synthesis and antitumoral evaluation of 7-chloro-4-quinolinylhydrazones derivatives.
- How to purify hydrazone? ResearchGate.
- Need a purification method for a free hydrazone. Reddit.
- Hydrazine Hydrate 7.5% - SAFETY DATA SHEET.
- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I.
- Hydrazine.
- Isonicotinoyl hydrazones synthesized by co-grinding of isoniazide and an aldehyde.
- Synthesis and Characterization of Novel Hydrazone Complexes: Exploring DNA/BSA Binding and Antimicrobial Potential. PubMed Central.
- Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy. MDPI.
- The mass spectrum and fragmentation pattern of hydrazone 1. ResearchGate.
- Bioconjugation with Aminoalkylhydrazine for Efficient Mass Spectrometry-Based Detection of Small Carbonyl Compounds. PubMed Central.
- (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate.
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. MDPI.
- The mass spectrum and fragmentation pattern of hydrazone 1. ResearchGate.
- Synthesis and Molecular Docking of New N-Acyl Hydrazones-Benzimidazole as hCA I and II Inhibitors. PubMed Central.
- 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PubMed Central.
- Isoniazid-Derived Hydrazones Featuring Piperazine/Piperidine Rings: Design, Synthesis, and Investigation of Antitubercular Activity. MDPI.
Sources
- 1. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. Synthesis and Molecular Docking of New N-Acyl Hydrazones-Benzimidazole as hCA I and II Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthesis of Novel N-Acylhydrazones and Their C-N/N-N Bond Conformational Characterization by NMR Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. researchgate.net [researchgate.net]
- 12. chempap.org [chempap.org]
- 13. researchgate.net [researchgate.net]
Application Note: 7-Chloro-4-hydrazinoquinoline as a Versatile Intermediate in Heterocyclic Synthesis
Audience: Researchers, scientists, and drug development professionals.
Abstract
7-Chloro-4-hydrazinoquinoline is a pivotal building block in synthetic organic and medicinal chemistry. Its unique bifunctional nature, possessing a reactive hydrazine moiety and a privileged quinoline scaffold, makes it an exceptionally valuable precursor for the construction of a diverse array of heterocyclic systems. This application note provides an in-depth guide to the synthesis, characterization, and synthetic utility of this compound. We present detailed, field-proven protocols for its application in synthesizing key heterocyclic cores, including hydrazones, pyrazoles, and fused triazoloquinolines. The causality behind experimental choices is explained, and the significance of these derivatives in drug discovery—targeting diseases from malaria to cancer—is highlighted, providing researchers with a comprehensive and practical resource.
Introduction: The Strategic Importance of this compound
The quinoline ring system is a cornerstone of medicinal chemistry, forming the structural basis of numerous therapeutic agents, most famously the antimalarial drug chloroquine.[1][2] The introduction of a hydrazine group at the C4 position transforms the simple quinoline core into a powerful synthetic intermediate. The hydrazine moiety serves as a potent nucleophile and a versatile handle for cyclization reactions, enabling the construction of new rings appended to the quinoline nucleus.
The 7-chloro substituent is not merely a passive spectator; it plays a crucial role in the biological activity of many final compounds, and its presence is a hallmark of the 4-aminoquinoline class of antimalarials.[1][3] The reactivity of this compound allows for its conversion into a multitude of derivatives, many of which have demonstrated significant biological potential, including antimalarial, anticancer, antifungal, and antileishmanial activities.[4][5][6][7] This guide will explore the practical synthesis of this key intermediate and its subsequent transformation into high-value heterocyclic structures.
Synthesis and Characterization of this compound
The most direct and efficient synthesis of this compound involves the nucleophilic aromatic substitution of 4,7-dichloroquinoline with hydrazine. The chlorine atom at the C4 position is significantly more activated towards nucleophilic attack than the one at C7 due to the electron-withdrawing effect of the ring nitrogen. This regioselectivity is the cornerstone of this synthesis.
Physicochemical & Spectroscopic Data
| Property | Value | Source |
| Molecular Formula | C₉H₈ClN₃ | [8] |
| Molecular Weight | 193.63 g/mol | [9] |
| CAS Number | 23834-14-2 | [8] |
| Melting Point | 219-225 °C (decomposes) | [8][10] |
| Appearance | Yellow to brown solid | - |
| ¹H NMR | δ (DMSO-d₆, 300 MHz): 11.09 (br. s., NH), 8.56-8.40 (m, 2H), 7.97 (d, 1H), 7.70 (dd, 1H), 7.10 (d, 1H), 5.31 (br. s., NH₂) | [10] |
| ¹³C NMR | δ (DMSO-d₆, 75 MHz): 155.7, 142.4, 138.7, 137.6, 126.4, 125.3, 119.1, 113.6, 98.1 | [10] |
| IR (KBr, cm⁻¹) | 3320 (N-H), 3050 (Aromatic C-H), 1607 (C=N), 1448 (Aromatic C=C) | [10] |
Protocol 1: Synthesis of this compound
This protocol is adapted from established literature procedures.[5][10]
Materials:
-
4,7-dichloroquinoline (1.0 eq)
-
Hydrazine monohydrate (10.0 eq)
-
Absolute Ethanol
-
Three-neck round-bottom flask, condenser, magnetic stirrer, heating mantle, ice bath
Procedure:
-
To a three-neck round-bottom flask equipped with a condenser and magnetic stirrer, add 4,7-dichloroquinoline (e.g., 4.00 mmol, 800 mg) and absolute ethanol (50 ml).
-
Stir the mixture to dissolve the solid.
-
Carefully add hydrazine monohydrate (e.g., 40.0 mmol, 2.02 g) to the solution. Causality: A large excess of hydrazine is used to ensure complete reaction and to act as a scavenger for the HCl generated in situ, driving the equilibrium towards the product.
-
Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
After completion, allow the reaction mixture to cool to room temperature, then place it in an ice bath for 1-2 hours to facilitate crystallization.
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with a small amount of cold absolute ethanol to remove residual hydrazine.
-
Dry the product under vacuum to yield this compound as a crystalline solid. Typical yields are high (e.g., 87%).[10]
Application in Heterocyclic Synthesis
The true value of this compound lies in its ability to serve as a scaffold for building more complex molecular architectures. The following sections detail protocols for its use in synthesizing medicinally relevant heterocyclic families.
Caption: Mechanism for Knorr-type pyrazole synthesis.
Protocol 3: Synthesis of a 7-Chloro-4-(pyrazol-5-on-1-yl)quinoline Derivative
Materials:
-
This compound (1.0 eq)
-
Ethyl acetoacetate (1.1 eq)
-
Ethanol or Glacial Acetic Acid (as solvent)
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
In a round-bottom flask, combine this compound (e.g., 5 mmol) and ethyl acetoacetate (5.5 mmol).
-
Add ethanol (25 mL) or glacial acetic acid (10 mL) as the solvent. Causality: Acetic acid can serve as both the solvent and the catalyst, often promoting a cleaner and faster reaction compared to using a neutral solvent with a separate acid catalyst.
-
Heat the mixture to reflux for 4-8 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If using acetic acid, carefully pour the reaction mixture into ice-cold water to precipitate the product. If using ethanol, the product may precipitate upon cooling, or the solvent can be removed under reduced pressure.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and then with a small amount of cold ethanol.
-
Dry the product to obtain the target pyrazolone derivative.
Synthesis of FusedT[5][10][12]riazolo[4,3-a]quinolines
The hydrazine moiety is an ideal starting point for building fused triazole rings. These fused heterocyclic systems are of great interest in drug discovery due to their rigid structures and diverse biological activities. Reaction with one-carbon synthons like carbon disulfide or orthoesters followed by cyclization yields these valuable scaffolds. [11][12] Reaction Principle: The synthesis typically involves two stages. First, the hydrazine reacts with a suitable reagent to form an intermediate thiosemicarbazide or a related adduct. Second, this intermediate undergoes oxidative or thermal cyclization to form the fused triazole ring.
Protocol 4: Synthesis of 7-Chloro-1-thioxo-1,2-dihydro-t[5][10][12]riazolo[4,3-a]quinoline
Materials:
-
This compound (1.0 eq)
-
Carbon disulfide (CS₂) (excess)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Round-bottom flask, condenser, magnetic stirrer, heating mantle
Procedure:
-
Dissolve potassium hydroxide (1.1 eq) in ethanol (30 mL) in a round-bottom flask.
-
Add this compound (1.0 eq) to the ethanolic KOH solution and stir for 15 minutes.
-
Add an excess of carbon disulfide (e.g., 3-4 eq) dropwise to the mixture.
-
Heat the reaction to reflux for 8-12 hours. The reaction mixture will typically change color.
-
Monitor the reaction by TLC. Upon completion, cool the mixture and reduce the solvent volume using a rotary evaporator.
-
Dilute the residue with cold water and acidify carefully with dilute HCl or acetic acid to a pH of ~5-6.
-
The solid product will precipitate out of the solution.
-
Collect the solid by vacuum filtration, wash with water, and dry under vacuum.
Safety and Handling
This compound and its precursor, 4,7-dichloroquinoline, should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, must be worn.
-
Hazard Classification: Harmful if swallowed, in contact with skin, or if inhaled. Causes skin and serious eye irritation. May cause respiratory irritation. [8][9]* Precautionary Codes: P261 (Avoid breathing dust), P280 (Wear protective gloves/eye protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing). [8]
Conclusion
This compound is a high-value, readily accessible intermediate that opens the door to a vast landscape of heterocyclic chemistry. Its straightforward synthesis and predictable reactivity make it an indispensable tool for medicinal chemists and synthetic researchers. The protocols outlined in this application note provide a reliable foundation for synthesizing diverse libraries of quinoline-based hydrazones, pyrazoles, and fused triazoles, enabling the exploration of new chemical space in the quest for novel therapeutic agents.
References
- Joshi, K. C., Pathak, V. N., & Singh, U. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Oriental Journal of Chemistry, 13(2), 459-462.
- Boutaleb, T., et al. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 28(11), 4487.
- de Almeida, L. F., et al. (2014). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Archiv der Pharmazie, 347(10), 734-741.
- SpectraBase. (n.d.). This compound.
- PubChem. (n.d.). 7-Chloro-4-hydrazinylquinoline.
- Ghorab, M. M., et al. (2012). Triazoloquinolines I. Journal of Heterocyclic Chemistry, 49(1), 1-15.
- Joshi, K. C., Pathak, V. N., & Singh, U. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-462.
- Corpet, A., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(20), 14196-14208.
- Ferreira, M. L., et al. (2013). 7-Chloro-4-quinolinyl Hydrazones: A Promising and Potent Class of Antileishmanial Compounds. Chemical Biology & Drug Design, 81(5), 657-664.
- Khan, I., et al. (2020). N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl] quinoline]-acetamide. Molbank, 2020(4), M1161.
- Ramírez, H., et al. (2021). Synthesis and antimalarial and anticancer evaluation of 7-chlorquinoline-4-thiazoleacetic derivatives containing aryl hydrazide moieties. Archiv der Pharmazie, 354(5), e2100002.
- Organic Syntheses. (n.d.). Pyrazoles from Hydrazones and β-Nitrostyrenes: 5-Benzod[4][10]ioxol-5-yl-3-(4-chlorophenyl)-1-methyl-1H-pyrazole. Org. Synth. 2005, 82, 64.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- Shestopalov, A. M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(2), 853.
- Rudrapal, M., et al. (2010). Synthesis and antimalarial activity evaluation of some new 7-chloro-4-aminoquinolines with substituted ring at side chain. Der Pharma Chemica, 2(1), 194-203.
- Shawali, A. S., & Abdallah, M. A. (2007). Cyclization Reactions of Hydrazones. Part 28. Synthesis of SomeT[5][10][12]riazino[5,6-b]quinoline Derivatives.
- Nandurkar, D., et al. (2022). Pyrazole Scaffold: Strategies toward the Synthesis and Their Applications. In Modern Approaches in Heterocyclic Chemistry. IntechOpen.
- Singh, K., et al. (2010). A new generation of 7-Chloro-4-Aminoquinoline antimalarials.
- Singh, A. P., et al. (2015). Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy. Antimicrobial Agents and Chemotherapy, 59(8), 4624-4632.
- Li, Y., et al. (2020). Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. Molecules, 25(22), 5486.
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. [PDF] A new generation of 7-Chloro-4-Aminoquinoline antimalarials | Semantic Scholar [semanticscholar.org]
- 3. Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. malariaworld.org [malariaworld.org]
- 8. This compound 98 23834-14-2 [sigmaaldrich.com]
- 9. 7-Chloro-4-hydrazinylquinoline | C9H8ClN3 | CID 32109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. This compound | 23834-14-2 [chemicalbook.com]
- 11. asianpubs.org [asianpubs.org]
- 12. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 7-Chloro-4-hydrazinoquinoline
This guide provides in-depth troubleshooting advice and answers to frequently asked questions regarding the synthesis of 7-Chloro-4-hydrazinoquinoline, a critical precursor for various pharmacologically active molecules, including antimalarial drugs like Chloroquine.[1] Our focus is on the common synthetic route involving the nucleophilic aromatic substitution of 4,7-dichloroquinoline with hydrazine hydrate. This document is intended for researchers, chemists, and drug development professionals seeking to optimize their synthetic outcomes.
Core Synthesis Protocol: A Validated Baseline
The synthesis of this compound is typically achieved by reacting 4,7-dichloroquinoline with hydrazine hydrate in a suitable solvent, such as absolute ethanol.[2][3] The chlorine atom at the C-4 position is significantly more susceptible to nucleophilic attack than the one at C-7 due to the electron-withdrawing effect of the adjacent ring nitrogen, which stabilizes the Meisenheimer complex intermediate.
Detailed Experimental Procedure
-
Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 4,7-dichloroquinoline (1.0 eq).
-
Reagent Addition: Add absolute ethanol to dissolve the starting material. Subsequently, add hydrazine hydrate (typically 8-10 eq) to the solution. The large excess of hydrazine serves both as a nucleophile and as a base to neutralize the HCl generated in situ, driving the reaction to completion.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4-6 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Workup & Isolation: Upon completion, cool the reaction mixture in an ice bath. The product, this compound, will typically crystallize out of the solution.
-
Purification: Collect the solid product by vacuum filtration, wash with cold ethanol to remove residual hydrazine and soluble impurities, and dry under vacuum. The product can be further purified by recrystallization if necessary.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis, providing explanations for the underlying causes and actionable solutions.
Q1: Why is my yield of this compound consistently low?
A1: Low yields are a frequent challenge and can stem from several factors. A systematic approach is required for diagnosis.
-
Incomplete Reaction: The most common cause is insufficient reaction time or temperature.
-
Causality: The nucleophilic aromatic substitution (SNAr) has an activation energy barrier that must be overcome. If the reflux is not vigorous enough or the reaction time is too short, a significant amount of 4,7-dichloroquinoline will remain unreacted.
-
Solution: Ensure the reaction is maintained at a steady reflux for at least 4 hours. Monitor the disappearance of the starting material spot on TLC (e.g., using a 1:1 mixture of Ethyl Acetate:Hexanes as eluent). If the reaction stalls, consider extending the reflux time to 8 hours.
-
-
Reagent Quality: The purity of your starting materials is critical.
-
Causality: Moisture in the 4,7-dichloroquinoline or diluted hydrazine hydrate can interfere with the reaction. Hydrazine is also susceptible to air oxidation.[4]
-
Solution: Use anhydrous ethanol and ensure your hydrazine hydrate is of high purity (e.g., 98%+).[5] Use freshly opened bottles of hydrazine hydrate when possible.
-
-
Side Reactions: Dimerization or other side reactions can consume the starting material.
-
Causality: At elevated temperatures, a molecule of the desired product can potentially react with another molecule of 4,7-dichloroquinoline, leading to dimeric impurities. While less common for this specific synthesis, it is a known issue in related quinoline chemistry.[6]
-
Solution: Adhere to the recommended stoichiometry, particularly the large excess of hydrazine hydrate. The high concentration of hydrazine outcompetes the product for the 4,7-dichloroquinoline substrate.
-
-
Mechanical Loss: Significant product loss can occur during the workup phase.
-
Causality: this compound has some solubility in ethanol, even when cold. Excessive washing with large volumes of cold ethanol will dissolve a portion of your product.
-
Solution: Wash the filtered solid with minimal volumes of ice-cold ethanol. Ensure the product has fully crystallized before filtration by allowing sufficient time in the ice bath (at least 30-60 minutes).
-
Q2: My final product is discolored (e.g., yellow to brown). What causes this and how can I prevent it?
A2: The pure product should be a pale yellow or off-white solid.[2] Discoloration typically points to impurities from oxidation or side reactions.
-
Causality: Hydrazine and its derivatives can be sensitive to air oxidation, especially at high temperatures in the presence of trace metal ions, leading to the formation of colored byproducts. Autoxidation of hydrazinylquinolines can also lead to colored, complex heterocyclic structures.[4]
-
Solution:
-
Inert Atmosphere: While not always necessary for high yields, running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) can minimize oxidative side reactions and improve the product's color.
-
Purification: If the crude product is discolored, recrystallization is often effective. A suitable solvent system is ethanol or an ethanol/water mixture. Activated charcoal can be used during recrystallization to adsorb colored impurities, but use it sparingly as it can also adsorb the product.
-
Q3: How can I effectively monitor the reaction progress?
A3: Thin Layer Chromatography (TLC) is the most straightforward method.
-
Protocol:
-
Stationary Phase: Use standard silica gel plates (e.g., Silica Gel 60 F254).
-
Mobile Phase: A good starting point for the eluent is a 1:1 mixture of Ethyl Acetate and Hexane. Adjust the polarity as needed to achieve good separation (Rf values between 0.2 and 0.8).
-
Visualization: Visualize the spots under UV light (254 nm). 4,7-dichloroquinoline will have a different Rf value than the more polar this compound product.
-
Tracking: The reaction is complete when the spot corresponding to 4,7-dichloroquinoline is no longer visible.
-
Q4: What is the best method for purifying the crude product?
A4: For most applications, the product obtained after filtration and washing is sufficiently pure. If higher purity is required, recrystallization is the method of choice.
-
Recrystallization Protocol:
-
Dissolve the crude solid in a minimum amount of boiling absolute ethanol.
-
If the solution is colored, add a small amount of activated charcoal and boil for another 2-3 minutes.
-
Filter the hot solution through a pre-heated funnel with fluted filter paper to remove the charcoal and any insoluble impurities.
-
Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and dry thoroughly. The expected melting point is in the range of 219-225 °C (with decomposition).[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanistic role of using a large excess of hydrazine hydrate?
A1: The use of excess hydrazine hydrate (typically 8-10 molar equivalents) serves two primary functions. First, as the reacting nucleophile, its high concentration increases the reaction rate according to the principles of chemical kinetics. Second, it acts as an acid scavenger. The reaction liberates one equivalent of hydrochloric acid (HCl) for every equivalent of product formed. Hydrazine (N₂H₄) is a base and neutralizes this HCl, preventing the protonation of the quinoline nitrogen (which would deactivate the ring towards nucleophilic attack) and driving the equilibrium towards the products.
Q2: Can solvents other than absolute ethanol be used?
A2: Yes, other polar protic solvents can be used. For instance, refluxing in ethoxyethanol has been reported, though it may require longer reaction times.[6] However, absolute ethanol is the most commonly cited and effective solvent because it readily dissolves the reactants at reflux temperature but allows for good product crystallization upon cooling.[2][3] Using a solvent with a much higher boiling point could increase the rate of side reactions.
Q3: What are the critical safety precautions when working with hydrazine hydrate?
A3: Hydrazine hydrate is a hazardous substance and must be handled with extreme care.[7]
-
Toxicity: It is corrosive, a suspected carcinogen, and toxic if inhaled, swallowed, or absorbed through the skin.
-
Handling: Always work in a well-ventilated chemical fume hood. Wear appropriate personal protective equipment (PPE), including a lab coat, chemical-resistant gloves (e.g., butyl rubber or Viton), and splash goggles.
-
Storage: Store in a tightly sealed container in a cool, dry, well-ventilated area away from oxidizing agents and acids.
Q4: How should the final product, this compound, be stored?
A4: The product is a relatively stable solid. However, like many hydrazine derivatives, it can be sensitive to light and air over long periods. For long-term storage, it is best kept in a tightly sealed, amber-colored vial in a cool, dark, and dry place.
Data & Visualizations
Table 1: Impact of Reaction Parameters on Synthesis
| Parameter | Condition | Expected Outcome | Rationale / Reference |
| Hydrazine Hydrate Stoichiometry | 3 equivalents | Lower yield, potential for side products | Insufficient base to neutralize HCl and drive the reaction. |
| 8-10 equivalents | High yield (typically >85%) | Optimal for both nucleophilic attack and acid scavenging.[2] | |
| Solvent | Absolute Ethanol | Good solubility at reflux, good crystallization upon cooling. | Standard, well-validated procedure.[3] |
| Methanol | May require longer reflux due to lower boiling point. | A viable but potentially slower alternative.[6] | |
| Reaction Time | 2 hours | Incomplete reaction | Insufficient time to reach completion. |
| 4-6 hours | Typically complete reaction | Standard duration for this transformation.[3] |
Diagram 1: Synthesis Workflow & Troubleshooting
This diagram outlines the key steps and decision points in the synthesis, highlighting where common issues arise.
Caption: Workflow for this compound synthesis with troubleshooting points.
References
- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry.
- Co–N–C catalysts derived from folic acid and mediated by hydrazine hydrate for selective hydrogenation of quinoline - New Journal of Chemistry (RSC Publishing).
- Synthesis and Characterization of New Quinoline-2-ones Derived from Triazine Derivatives - Impactfactor.
- A Novel Synthesis Route of Phenyl Quinoline from Nitrochalcone with Hydrazine Hydrate in the Presence of Pd/C - Scientific.net.
- (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate.
- Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones - MDPI.
- Synthesis of quinoline-based hydrazide-hydrazones. Reagents and... | Download Scientific Diagram - ResearchGate.
- Synthesis and Evaluation of Chirally Defined Side Chain Variants of 7-Chloro-4-Aminoquinoline To Overcome Drug Resistance in Malaria Chemotherapy - PubMed Central.
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Durham University.
- 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC - NIH.
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI.
- Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking - MDPI.
- High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine - NIH.
- Synthesis of 7-chloroquinolinyl-4- - ResearchGate.
- 7-Chloro-4-hydrazinylquinoline | C9H8ClN3 | CID 32109 - PubChem.
- Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents.
- Help with Low Yield Synthesis : r/Chempros - Reddit.
- This compound (98%) - Amerigo Scientific.
Sources
- 1. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]
- 2. This compound | 23834-14-2 [chemicalbook.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. asianpubs.org [asianpubs.org]
- 6. CA2835344A1 - Novel process for the synthesis of 7-chloro-4-(piperazin-1-yl)-quinoline - Google Patents [patents.google.com]
- 7. This compound 98 23834-14-2 [sigmaaldrich.com]
Optimizing reaction conditions for 7-chloro-4-quinolinylhydrazone synthesis
This guide provides in-depth technical assistance for researchers and drug development professionals engaged in the synthesis of 7-chloro-4-quinolinylhydrazones. It is structured as a series of frequently asked questions and troubleshooting scenarios to directly address common challenges encountered in the laboratory. The methodologies and explanations provided herein are grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and reproducibility.
Section 1: Foundational Knowledge & Reaction Principles
FAQ 1: What is the fundamental reaction mechanism for the synthesis of 7-chloro-4-quinolinylhydrazones?
The synthesis of 7-chloro-4-quinolinylhydrazones proceeds via a well-established acid-catalyzed condensation reaction, specifically the formation of a hydrazone from a hydrazine and a carbonyl compound (an aldehyde or a ketone).
The reaction is initiated by the activation of the carbonyl group by an acid catalyst (e.g., glacial acetic acid). This protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the terminal nitrogen atom of 7-chloro-4-hydrazinylquinoline. This initial addition step forms a tetrahedral intermediate known as a carbinolamine.
The carbinolamine intermediate is unstable and readily undergoes dehydration (elimination of a water molecule) under the acidic conditions to form the stable C=N double bond of the hydrazone. The overall reaction is reversible, and the removal of water can help drive the equilibrium towards the product.
Below is a diagram illustrating the general workflow for this synthesis.
Caption: General workflow for 7-chloro-4-quinolinylhydrazone synthesis.
Section 2: Troubleshooting Common Synthesis Issues
Problem 1: Low or No Product Yield
Question: I have followed the standard procedure of refluxing 7-chloro-4-hydrazinylquinoline with an aldehyde in ethanol with a few drops of acetic acid, but my yield is very low, or I have recovered only starting material. What are the likely causes?
Answer: This is a common issue that can stem from several factors. Let's break down the potential causes and solutions in a systematic way.
Troubleshooting Workflow for Low Yield
Caption: Systematic troubleshooting for low product yield.
Detailed Explanations:
-
Purity of 7-chloro-4-hydrazinylquinoline: The hydrazine starting material can be susceptible to oxidation or degradation over time, especially if not stored properly. Impurities will lead to lower yields and potential side reactions.
-
Solution: Before starting the reaction, check the purity of your 7-chloro-4-hydrazinylquinoline by measuring its melting point or running a TLC. If it appears discolored or has a wide melting range, consider purifying it by recrystallization. Store the compound under an inert atmosphere (nitrogen or argon) and protected from light.
-
-
Catalyst Amount and Activity: While the reaction is acid-catalyzed, the amount of acid is crucial. Too little may result in a slow or incomplete reaction.
-
Solution: For a typical small-scale reaction (1-2 mmol), 2-3 drops of glacial acetic acid are usually sufficient. If the reaction is sluggish, particularly with less reactive ketones, you can incrementally add another 1-2 drops. The use of glacial acetic acid is important as the presence of water can shift the reaction equilibrium back towards the starting materials.
-
-
Reaction Time and Temperature: The reaction is typically conducted at reflux temperature to ensure sufficient energy for the dehydration step. Reaction times can vary significantly depending on the reactivity of the carbonyl compound.
-
Solution: Ensure a steady reflux is maintained. Monitor the progress of the reaction by Thin Layer Chromatography (TLC). A common mobile phase for this system is a mixture of ethyl acetate and hexane. Spot the starting materials and the reaction mixture. The reaction is complete when the spot corresponding to the limiting reagent has disappeared. For some less reactive carbonyls, extending the reflux time from a few hours to overnight may be necessary.
-
-
Reactivity of the Carbonyl Compound: Aldehydes are generally more reactive than ketones due to less steric hindrance and greater electrophilicity of the carbonyl carbon. Furthermore, electron-withdrawing groups on the aromatic ring of an aldehyde can enhance its reactivity, while electron-donating groups can decrease it.
-
Solution: For reactions involving ketones or sterically hindered aldehydes, a longer reaction time and potentially a slightly higher catalyst loading may be required.
-
Problem 2: Product Oiling Out or Difficulty with Crystallization
Question: After cooling my reaction mixture, the product separated as an oil instead of a solid, making it difficult to isolate and purify. What should I do?
Answer: "Oiling out" is a common problem in crystallization and precipitation. It occurs when the solute's solubility in the solvent at a certain temperature is higher than its tendency to form a crystal lattice, often due to the presence of impurities or rapid cooling.
Recommended Strategies:
-
Scratching: Use a glass rod to scratch the inside surface of the flask at the interface of the oil and the solvent. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of the pure solid product from a previous batch, add a tiny crystal to the oil. This "seed" will act as a template for crystallization.
-
Solvent System Modification: The choice of solvent is critical. If the product is too soluble in the reaction solvent (e.g., ethanol) even after cooling, you may need to either reduce the solvent volume (by evaporation) or add a co-solvent in which the product is less soluble (an anti-solvent).
-
Example: If your reaction was in ethanol, slowly add water dropwise to the cooled solution until it becomes slightly turbid, then allow it to stand. The decreased solubility in the ethanol/water mixture often promotes precipitation.
-
-
Slow Cooling: Avoid crashing the product out of solution by placing the reaction flask directly in an ice bath. Allow the flask to cool slowly to room temperature first, and then transfer it to a refrigerator. Slower cooling provides more time for orderly crystal lattice formation.
Problem 3: Product Purity Issues and Side Reactions
Question: My final product shows impurities in its NMR spectrum, even after recrystallization. What are the likely side products?
Answer: While the formation of hydrazones is generally a clean reaction, several side products can arise.
-
Azine Formation: If your aldehyde starting material is not pure and contains the corresponding carboxylic acid, or if the aldehyde is prone to oxidation, the hydrazine can react with two equivalents of the aldehyde to form an azine. This is more common with simpler aldehydes.
-
Hydrolysis of the Product: The hydrazone C=N bond is susceptible to hydrolysis back to the starting hydrazine and carbonyl compound, especially in the presence of water and acid.
-
Solution: Ensure your work-up procedure minimizes prolonged contact with acidic aqueous solutions. After filtration, wash the solid product with a small amount of cold water to remove any residual acid, followed by a cold, non-polar solvent like hexane to remove organic impurities and aid in drying.
-
-
Incomplete Reaction: The most common "impurity" is unreacted starting material.
-
Solution: As mentioned, monitor the reaction to completion using TLC. For purification, recrystallization is often the most effective method. A common and effective solvent system for recrystallizing 7-chloro-4-quinolinylhydrazones is ethanol or a mixture of dimethylformamide (DMF) and ethanol.
-
Section 3: Experimental Protocols
General Procedure for the Synthesis of a 7-Chloro-4-quinolinylhydrazone
This protocol is a general guideline and may require optimization for specific substrates.
Materials:
-
7-chloro-4-hydrazinylquinoline (1.0 eq)
-
Substituted aldehyde or ketone (1.0-1.1 eq)
-
Absolute Ethanol (as solvent)
-
Glacial Acetic Acid (catalytic amount)
Procedure:
-
In a round-bottom flask equipped with a condenser, dissolve 7-chloro-4-hydrazinylquinoline in a suitable amount of absolute ethanol.
-
To this solution, add the corresponding aldehyde or ketone (1.0-1.1 equivalents).
-
Add 2-3 drops of glacial acetic acid to the mixture.
-
Heat the reaction mixture to reflux and maintain this temperature. Monitor the reaction progress using TLC (e.g., Ethyl Acetate/Hexane 3:7).
-
Once the reaction is complete (typically 2-6 hours), remove the heat source and allow the mixture to cool to room temperature.
-
The product will often precipitate as a solid upon cooling. If not, the solution can be placed in a refrigerator or a small amount of cold water can be added to induce precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid with a small amount of cold ethanol to remove any soluble impurities.
-
Dry the product in a vacuum oven.
-
For further purification, recrystallize the solid product from a suitable solvent, such as ethanol or a DMF/ethanol mixture.
Table 1: Summary of Typical Reaction Conditions
| Parameter | Recommended Condition | Rationale / Notes |
| Stoichiometry | Hydrazine:Carbonyl (1:1 to 1:1.1) | A slight excess of the carbonyl compound can help drive the reaction to completion. |
| Solvent | Absolute Ethanol, Methanol | Good solubility for reactants; product often precipitates upon cooling. |
| Catalyst | Glacial Acetic Acid (2-5 drops) | Provides necessary protonation to activate the carbonyl group. |
| Temperature | Reflux (e.g., ~78 °C for Ethanol) | Provides activation energy for the dehydration step of the carbinolamine intermediate. |
| Reaction Time | 2 - 12 hours | Substrate dependent. Monitor by TLC for completion. |
| Work-up | Cooling/Precipitation, Filtration | Simple and effective for isolating solid products. |
| Purification | Recrystallization (Ethanol or DMF) | Effective for removing unreacted starting materials and minor side products. |
References
- Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. Molecules, 12(8), 1910-1939. [Link]
- Gomes, P. A. T. M., et al. (2017). Synthesis, Characterization, and Trypanocidal Activity of Novel N'-(Arylidene)-7-chloroquinolin-4-carbohydrazides. Journal of the Brazilian Chemical Society, 28(2), 316-326. [Link]
Technical Support Center: Purification of 7-Chloro-4-hydrazinoquinoline Derivatives
Welcome to the Technical Support Center dedicated to the purification of 7-chloro-4-hydrazinoquinoline derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges encountered during the purification of this important class of compounds. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your laboratory work.
I. Understanding the Molecule: The Root of Purification Challenges
The this compound scaffold is a foundational element in the synthesis of a wide array of bioactive molecules, including hydrazones and Schiff bases.[1] The inherent basicity of the quinoline nitrogen and the reactivity of the hydrazine moiety present unique purification challenges. Understanding these properties is the first step toward successful purification.
The primary challenge arises from the interaction of the basic quinoline nitrogen with acidic stationary phases, most notably silica gel. This can lead to a host of issues including decomposition, peak tailing, and poor separation.[2][3] Additionally, the stability of the derivative itself, particularly hydrazones, can be a concern under certain conditions.
II. Troubleshooting Guide: A Problem-Solving Approach
This section is structured in a question-and-answer format to directly address the specific issues you may be facing during your experiments.
A. Column Chromatography Clinic
Column chromatography is a powerful tool for purification, but it can be fraught with difficulties when dealing with basic, nitrogen-containing heterocycles.
Question 1: My this compound derivative is decomposing on the silica gel column. What is happening and how can I prevent it?
Answer:
The "Why": Silica gel is inherently acidic due to the presence of silanol groups (Si-OH) on its surface. The basic nitrogen of your quinoline derivative can interact strongly with these acidic sites, leading to decomposition, especially for sensitive compounds. This interaction can also result in irreversible adsorption, where your compound remains stuck to the column.
The Solutions:
-
Deactivate the Silica Gel with a Basic Modifier: The most common and effective solution is to add a small amount of a tertiary amine, such as triethylamine (NEt₃) or pyridine, to your eluent system.[2][3][4] This deactivates the acidic silanol groups, minimizing their interaction with your basic compound.
-
Protocol: Add 0.5-2% triethylamine to your mobile phase. For example, if your eluent is a 1:1 mixture of hexane and ethyl acetate, you would add 0.5-2 mL of triethylamine for every 100 mL of the solvent mixture. It is crucial to pre-equilibrate your column with the modified eluent before loading your sample.[5]
-
-
Switch to an Alternative Stationary Phase: If decomposition persists even with a basic modifier, consider using a different stationary phase.
Question 2: My compound is streaking badly on the TLC plate and I'm getting poor separation in the column. How can I improve this?
Answer:
The "Why": Streaking, or tailing, is also a consequence of the strong interaction between the basic quinoline nitrogen and the acidic silanol groups on the silica gel. This leads to a non-uniform migration of the compound, resulting in elongated spots on the TLC and broad, poorly resolved peaks during column chromatography.
The Solutions:
-
Incorporate a Basic Modifier: As with decomposition, adding a small amount of triethylamine (0.5-2%) or a few drops of ammonia to your eluent will significantly improve peak shape and resolution by minimizing the interaction with the silica surface.[2][6]
-
Optimize Your Solvent System:
-
A good starting point for many this compound derivatives is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.[7]
-
For more polar derivatives, a dichloromethane/methanol system may be necessary.[8]
-
The ideal solvent system should provide a retention factor (Rf) of approximately 0.2-0.4 for your desired compound on the TLC plate.[8]
-
Table 1: Recommended Starting Solvent Systems for Column Chromatography
| Derivative Type | Stationary Phase | Recommended Eluent System (with 1% Triethylamine) |
| Less Polar Hydrazones | Silica Gel | Hexane:Ethyl Acetate (gradient from 9:1 to 1:1) |
| More Polar Hydrazones/Schiff Bases | Silica Gel | Dichloromethane:Methanol (gradient from 100:0 to 95:5) |
| Acid-Sensitive Derivatives | Neutral Alumina | Hexane:Ethyl Acetate (gradient from 9:1 to 1:1) |
B. Recrystallization Rescue
Recrystallization is a powerful technique for achieving high purity, but it requires careful optimization.
Question 3: My hydrazone derivative is "oiling out" during recrystallization instead of forming crystals. What should I do?
Answer:
The "Why": "Oiling out" occurs when the compound separates from the solution as a liquid phase rather than a solid crystalline phase. This often happens when the solution is supersaturated at a temperature above the melting point of the compound, or if impurities are present that depress the melting point.[9]
The Solutions:
-
Adjust the Solvent System:
-
Use a more non-polar solvent: If your compound is too soluble, try a solvent in which it is less soluble.
-
Employ a two-solvent system: Dissolve your compound in a "good" solvent (in which it is highly soluble) at an elevated temperature, and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes slightly cloudy. Reheat to clarify and then allow to cool slowly. Common solvent pairs include ethanol/water, methanol/water, or ethyl acetate/hexane.[7]
-
-
Slow Down the Cooling Process: Rapid cooling can favor oiling out over crystallization. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator. Insulating the flask can also help.[9]
-
Ensure High Purity Before Recrystallization: Significant impurities can hinder crystal lattice formation. If your crude product is very impure, consider a preliminary purification by column chromatography before attempting recrystallization.[9]
Question 4: I'm not getting any crystals at all. What are the likely causes and how can I induce crystallization?
Answer:
The "Why": A complete lack of crystal formation is usually due to either insufficient supersaturation or a high energy barrier for nucleation (the initial formation of a crystal seed).
The Solutions:
-
Increase Supersaturation:
-
Reduce the volume of the solvent: Carefully evaporate some of the solvent to increase the concentration of your compound.
-
Add a "poor" solvent: If using a single solvent, cautiously add a miscible solvent in which your compound is less soluble.
-
-
Promote Nucleation:
-
Scratching: Gently scratch the inside of the flask at the surface of the solution with a glass rod. This creates microscopic imperfections on the glass that can serve as nucleation sites.
-
Seed Crystals: If you have a small amount of the pure solid, add a tiny crystal to the solution to act as a template for further crystal growth.
-
Workflow for Troubleshooting Recrystallization
Sources
- 1. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. silicycle.com [silicycle.com]
- 6. Investigation on liquid chromatographic separation of basic compounds using silica column with aqueous/organic mobile phase containing triethylamine and acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Synthesis of 7-Chloroquinoline Hydrazones
Welcome to the Technical Support Center for the synthesis of 7-chloroquinoline hydrazones. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of compounds. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) in a practical, question-and-answer format, grounded in established scientific principles and field-proven insights.
Introduction to 7-Chloroquinoline Hydrazones
The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous therapeutic agents, most notably in the realm of antimalarial drugs. When derivatized with a hydrazone moiety, these compounds exhibit a broad spectrum of biological activities, including anticancer, antibacterial, and antifungal properties.[1] The synthesis typically involves the condensation reaction between a hydrazine derivative, often 7-chloro-4-hydrazinylquinoline, and an appropriate aldehyde or ketone. While seemingly straightforward, this reaction is fraught with potential challenges that can impact yield, purity, and reproducibility. This guide aims to provide clear, actionable solutions to these common issues.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific problems that may arise during the synthesis of 7-chloroquinoline hydrazones, offering causative explanations and practical solutions.
Issue 1: Low or No Product Yield
Q1: I've followed a standard protocol (reacting 7-chloro-4-hydrazinylquinoline with an aldehyde in refluxing ethanol), but my yield is disappointingly low. What are the likely causes and how can I improve it?
A1: Low yields in hydrazone synthesis are a frequent challenge and can stem from several factors. Let's break down the common culprits and how to address them systematically.
-
Causality 1: Suboptimal pH and Ineffective Catalysis. The formation of hydrazones is a pH-dependent reaction.[2] The reaction is generally acid-catalyzed, as protonation of the carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the hydrazine.[3] However, if the pH is too low (typically below 3), the hydrazine nitrogen will be protonated, rendering it non-nucleophilic and halting the reaction.[3] Conversely, at neutral or basic pH, the reaction can be sluggish.
Solution:
-
Acid Catalysis: Introduce a catalytic amount of a weak acid. A few drops of glacial acetic acid are often sufficient to lower the pH to the optimal range of 4-6.[4] This accelerates the rate-limiting dehydration of the tetrahedral intermediate.[3]
-
Alternative Catalysts: For sensitive substrates, consider milder catalysts. Lewis acids like CeCl₃·7H₂O have been shown to efficiently promote hydrazonation under neutral conditions.[5]
-
-
Causality 2: Incomplete Reaction. The reaction may not have reached completion. This can be due to insufficient reaction time, inadequate temperature, or poor solubility of the starting materials.
Solution:
-
Reaction Monitoring: Always monitor the reaction progress using Thin Layer Chromatography (TLC).[6] A new spot corresponding to the hydrazone product should appear, and the starting material spots should diminish over time.
-
Extended Reaction Time & Temperature: If the reaction is slow, extend the reflux time. If solubility is an issue, consider a higher-boiling solvent like toluene, which also allows for the removal of water via a Dean-Stark trap to drive the equilibrium towards the product.[7]
-
Enhanced Solubility: If reactants are poorly soluble in common alcohols, dimethylformamide (DMF) can be a suitable alternative solvent.
-
-
Causality 3: Reversibility of the Reaction (Hydrolysis). Hydrazone formation is a reversible reaction.[8] The presence of water, a byproduct of the condensation, can lead to the hydrolysis of the newly formed hydrazone back to the starting materials. This is especially problematic in protic solvents like ethanol if water is not effectively removed.
Solution:
-
Water Removal: As mentioned, employing a Dean-Stark apparatus with a solvent like toluene is a classic and effective method to remove water azeotropically and drive the reaction to completion.
-
Drying Agents: The use of anhydrous magnesium sulfate (MgSO₄) within the reaction mixture can also help to sequester water as it is formed.
-
Issue 2: Formation of Impurities and Side Products
Q2: My crude product shows multiple spots on TLC, even after the starting materials are consumed. What are these impurities, and how can I prevent their formation?
A2: The most common side product in reactions involving hydrazine (H₂N-NH₂) is the corresponding azine . Other impurities can arise from the degradation of starting materials or the product.
-
Side Reaction: Azine Formation. Azines (R₂C=N-N=CR₂) are formed when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone.[4][8] This is particularly prevalent when there is an excess of the carbonyl compound or with prolonged heating.
How to Identify Azines:
-
TLC: Azines are typically less polar than the corresponding hydrazone and will have a higher Rf value.
-
Mass Spectrometry: The molecular weight of the azine will be approximately double that of the hydrazone minus the mass of hydrazine (N₂H₄).[4]
-
¹H NMR: Due to their symmetrical structure, azines often show simpler NMR spectra with characteristic signals.[4]
Preventative Measures:
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the hydrazine reagent to ensure the complete consumption of the aldehyde/ketone.[4]
-
Controlled Addition: Add the aldehyde or ketone solution slowly to the hydrazine solution. This maintains a low concentration of the carbonyl compound, disfavoring the second reaction with the hydrazone.[4]
-
-
Workflow for Minimizing Azine Formation:
Caption: Workflow for hydrazone synthesis with minimized azine formation.
Issue 3: Product Purification Challenges
Q3: My 7-chloroquinoline hydrazone product is an oil and won't crystallize. How can I effectively purify it?
A3: Oily products are a common frustration in organic synthesis. Here are several strategies to tackle this issue:
-
Trituration: This is often the first and simplest method to try.
-
Procedure: Add a non-polar solvent in which your product is insoluble (e.g., cold n-hexane, pentane, or diethyl ether) to the oil.[9] Vigorously stir or scratch the flask with a glass rod. This mechanical agitation can induce crystallization or cause the oil to solidify. The solid can then be collected by filtration.
-
-
Recrystallization from a Different Solvent System: If standard solvents like ethanol fail, a systematic search for a suitable solvent or solvent mixture is necessary.
-
Strategy: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.
-
Solvent Screening: Test small amounts of your oily product in various solvents (e.g., methanol, acetonitrile, ethyl acetate, dichloromethane, or mixtures like hexane/ethyl acetate) to find the best candidate.[7][9]
-
-
Column Chromatography: If crystallization and trituration fail, silica gel column chromatography is the next step.
-
Important Consideration: Hydrazones can be sensitive to the acidic nature of standard silica gel, which may cause hydrolysis.[10]
-
Solutions:
-
Eluent Selection: Use TLC to determine an appropriate eluent system that gives good separation between your product and impurities (aim for an Rf of ~0.3 for your product).
-
-
Purification Protocol for Oily Hydrazones:
Caption: Decision workflow for purifying oily hydrazone products.
Frequently Asked Questions (FAQs)
Q4: How do I choose the right starting materials for my 7-chloroquinoline hydrazone synthesis?
A4: The primary precursors are a hydrazine and a carbonyl compound.
-
Hydrazine Source: The most common starting material is 7-chloro-4-hydrazinylquinoline . It can be synthesized from 4,7-dichloroquinoline by reaction with hydrazine hydrate.[11][12] Ensure its purity before use, as impurities will carry through to the final product.
-
Carbonyl Source: A wide range of aromatic and heteroaromatic aldehydes and ketones can be used. The electronic nature of the substituents on the aldehyde/ketone can influence the reaction rate and the stability of the final hydrazone.[13] Electron-withdrawing groups on the aldehyde can sometimes accelerate the initial condensation but may also increase the susceptibility of the final hydrazone to hydrolysis.[14]
Q5: What are the optimal storage conditions for my purified 7-chloroquinoline hydrazone?
A5: Hydrazones can be susceptible to degradation over time, primarily through hydrolysis and oxidation.[4][15]
-
Hydrolysis: Even trace amounts of moisture, especially in the presence of residual acid or base from the synthesis, can cause hydrolysis.
-
Oxidation: Hydrazones with an N-H bond can be sensitive to air and light.[4]
Recommended Storage Conditions:
| Condition | Recommendation | Rationale |
|---|---|---|
| Physical State | Store as a dry, solid powder. | Minimizes contact with atmospheric moisture.[15] |
| Atmosphere | Store under an inert atmosphere (e.g., nitrogen or argon). | Prevents oxidation.[4] |
| Temperature | Store at low temperatures (e.g., in a refrigerator or freezer). | Slows the rate of potential degradation reactions. |
| Light | Protect from light by using amber vials or storing in the dark. | Prevents light-induced degradation.[4] |
Q6: I am seeing two spots for my product on TLC and two sets of signals in the NMR. What is happening?
A6: You are likely observing E/Z isomers (geometric isomers) of your hydrazone. The C=N double bond restricts rotation, leading to the formation of two possible stereoisomers.[16][17]
-
Isomer Stability: The E-isomer is generally the thermodynamically more stable and often the major product. However, the Z-isomer can also be present, especially if there is a possibility for intramolecular hydrogen bonding that stabilizes it.[18]
-
Characterization:
-
NMR Spectroscopy: The two isomers will give distinct sets of signals in both ¹H and ¹³C NMR spectra. The chemical shifts, particularly for protons near the C=N bond, will differ.[17]
-
TLC/HPLC: The isomers often have slightly different polarities and may be separable by chromatography.
-
-
Controlling Isomerization: The ratio of isomers can sometimes be influenced by the solvent, temperature, and exposure to light. In many cases, the mixture of isomers is used without separation, as they may interconvert in solution.
Q7: Can I use ultrasound irradiation to improve my reaction?
A7: Yes, ultrasound irradiation is a "green chemistry" technique that has been successfully applied to the synthesis of 7-chloroquinoline derivatives, including Schiff bases which are structurally related to hydrazones.[12] Sonication can accelerate reactions by providing localized high energy, which can enhance mass transfer and increase reaction rates, often leading to shorter reaction times and higher yields.[12]
Experimental Protocols
Protocol 1: General Synthesis of a 7-Chloroquinoline Hydrazone[1][19]
This protocol describes a standard method for the condensation of 7-chloro-4-hydrazinylquinoline with an aromatic aldehyde.
Materials:
-
7-chloro-4-hydrazinylquinoline (1.0 mmol)
-
Aromatic aldehyde (1.0 mmol)
-
Ethanol (10-15 mL)
-
Glacial acetic acid (2-3 drops)
Procedure:
-
In a round-bottom flask, dissolve 7-chloro-4-hydrazinylquinoline (1.0 mmol) in ethanol (10-15 mL).
-
Add the aromatic aldehyde (1.0 mmol) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Heat the mixture to reflux and monitor the reaction progress by TLC (e.g., using a 7:3 hexane:ethyl acetate eluent).
-
Once the reaction is complete (typically 4-8 hours), cool the reaction mixture to room temperature.
-
The product often precipitates upon cooling. Collect the solid by vacuum filtration.
-
Wash the collected solid with a small amount of cold ethanol to remove any soluble impurities.
-
Dry the purified product under vacuum. If no precipitate forms, the solvent can be removed under reduced pressure and the crude product purified as described in the troubleshooting section.
Protocol 2: Synthesis of the Precursor, 7-Chloro-4-hydrazinylquinoline[12]
Materials:
-
4,7-dichloroquinoline (1.0 mmol)
-
Hydrazine hydrate (excess, e.g., 5-10 mmol)
-
Ethanol (15 mL)
Procedure:
-
Combine 4,7-dichloroquinoline and ethanol in a round-bottom flask equipped with a reflux condenser.
-
Carefully add hydrazine hydrate to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction by TLC until the 4,7-dichloroquinoline spot is no longer visible.
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into cold water to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with water, and dry. The product can be recrystallized from ethanol if further purification is needed.
References
- Kalia, J., & Raines, R. T. (2011). Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis. Accounts of chemical research, 44(9), 827–837.
- BenchChem. (2025). Preventing hydrolysis of the hydrazone bond in aqueous solutions. Technical Support Center.
- BenchChem. (2025). Enhancing the Long-Term Stability of Hydrazone Compounds for Biological Studies. Technical Support Center.
- BenchChem. (2025). Preventing common side reactions during the synthesis and handling of hydrazones. Technical Support Center.
- Dirksen, A., & Hackeng, T. M. (2006). Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange.
- Wikipedia. (n.d.). Hydrazone.
- Kalia, J., & Raines, R. T. (2008). Hydrolytic stability of hydrazones and oximes.
- Duval, A. R., et al. (2011). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. The Scientific World Journal, 11, 1489–1495.
- Strmecki, S., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(62), 37881-37895.
- Hołota, M., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry, 88(5), 2924–2936.
- BenchChem. (2025). pH-Dependent Stability and Hydrolysis of Hydrazone Linkages. Technical Support Center.
- ResearchGate. (2020). How to purify hydrazone? Q&A Forum.
- Dave, M. A., Desai, N. S., & Naidu, A. V. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464.
- ResearchGate. (n.d.).
- Kovaříková, P., et al. (2008). Investigation of the stability of aromatic hydrazones in plasma and related biological material. Journal of Pharmaceutical and Biomedical Analysis, 48(2), 343-349.
- Elguero, J., et al. (1998). On the isomerism/tautomerism of hydrazones. Crystal structures, study in solution and theoretical calculations of new series of α-N-heterocyclic hydrazones. Journal of the Chemical Society, Perkin Transactions 2, (11), 2467-2474.
- BenchChem. (2025). Optimizing reaction yield for hydrazone synthesis using 2-(4-(Dimethylamino)phenyl)acetohydrazide. Technical Support Center.
- Shen, B., et al. (2024). Chemoenzymatic Diazo Synthesis Enabled by Enzymatic Halide Recycling with Vanadium-Dependent Haloperoxidases. Journal of the American Chemical Society, 146(1), 549–557.
- ResearchGate. (n.d.).
- García-Amorós, J., et al. (2023). New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach. International Journal of Molecular Sciences, 24(19), 14845.
- BenchChem. (2025).
- ResearchGate. (n.d.). Characteristics of Hydrazones VII-XIX.
- Hołota, M., et al. (2023). Effect of a Substituent on the Properties of Salicylaldehyde Hydrazone Derivatives. The Journal of Organic Chemistry, 88(5), 2924–2936.
- ResearchGate. (2025).
- ResearchGate. (n.d.).
- ResearchGate. (2025).
- Barfield, R. M., et al. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. Organic Letters, 15(7), 1594–1597.
- Fita, P., et al. (2020). Effect of a =X-NH-Fragment, (X = C, N), on Z/E Isomerization and ON/OFF Functionality of Isatin Arylhydrazones, ((Arylamino)Methylene)Indolin-2-Ones and Their Anions. Molecules, 25(21), 5183.
- Wang, Y., et al. (2021). Synthesis, photochemical isomerization and photophysical properties of hydrazide–hydrazone derivatives. New Journal of Chemistry, 45(38), 17743-17749.
- Yavari, I., et al. (2019). One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions. Tetrahedron Letters, 60(27), 1793-1796.
- Barfield, R. M., et al. (2013). Importance of ortho Proton Donors in Catalysis of Hydrazone Formation. Organic Letters, 15(7), 1594–1597.
- Sigma-Aldrich. (n.d.). 7-Chloro-4-hydrazinoquinoline.
- El-Faham, A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science, 12(6), 749-757.
- Kim, J., et al. (2024). Synthesis and Optical Characterization of Hydrazone-Substituted Push–Pull-Type NLOphores. The Journal of Organic Chemistry.
- Organic Chemistry Portal. (n.d.). Synthesis of hydrazones.
- Chemistry Stack Exchange. (2021). How is the hydrazone formed in the Wolff-Kishner reduction?
- ResearchGate. (2025). Hydrolytic Stability of Hydrazones and Oximes.
- Kumar, A., et al. (2023). Unveiling the catalytic potency of a novel hydrazone-linked covalent organic framework for the highly efficient one-pot synthesis of 1,2,4-triazolidine-3-thiones. Scientific Reports, 13(1), 18361.
- RSC Advances. (n.d.).
- Asiri, A. M., et al. (2018). Synthesis, Crystal Structures and Spectroscopic Properties of Triazine-Based Hydrazone Derivatives; A Comparative Experimental-Theoretical Study. Molecules, 23(10), 2463.
- Reddit. (2021).
- Reddit. (2024). Purification of oily products in industrial chemistry.
- Strmecki, S., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Advances, 10(62), 37881-37895.
- Google Patents. (n.d.).
- Organic Chemistry Portal. (n.d.).
- The Organic Chemistry Tutor. (2020, August 8). Aldehydes & Ketones: Reactions Part #3 Hydrazones, Related Compounds & the Wittig Reaction [Video]. YouTube.
Sources
- 1. researchgate.net [researchgate.net]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Oximes and Hydrazones in Bioconjugation: Mechanism and Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Hydrazone synthesis [organic-chemistry.org]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Hydrazone - Wikipedia [en.wikipedia.org]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. This compound 98 23834-14-2 [sigmaaldrich.com]
- 12. tandfonline.com [tandfonline.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. New Insights into Acylhydrazones E/Z Isomerization: An Experimental and Theoretical Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Synthesis, photochemical isomerization and photophysical properties of hydrazide–hydrazone derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Synthesis of 7-Chloro-4-hydrazinoquinoline
Welcome to the technical support center for the synthesis of 7-Chloro-4-hydrazinoquinoline. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this important synthesis. By understanding the underlying chemical principles, you can optimize your reaction conditions to achieve higher yields and purity.
Introduction
This compound is a critical building block in the synthesis of numerous pharmacologically active compounds, most notably antimalarial drugs like chloroquine and hydroxychloroquine.[1][2] The standard synthesis involves the nucleophilic aromatic substitution (SNAr) of 4,7-dichloroquinoline with hydrazine.[3][4] While seemingly straightforward, this reaction is often plagued by side reactions that can significantly impact the yield and purity of the desired product. This guide provides a comprehensive troubleshooting framework in a question-and-answer format to address these specific issues.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yields are consistently low. What are the most likely causes?
Low yields in the synthesis of this compound can often be attributed to several competing side reactions. The primary culprits are typically the formation of bis-substituted products and hydrolysis of the starting material.
Q2: I've observed a significant amount of an insoluble, high-melting point byproduct. What is it and how can I prevent its formation?
This is a classic sign of over-reaction , leading to the formation of N,N'-bis(7-chloroquinolin-4-yl)hydrazine .
Causality: The desired product, this compound, still possesses a nucleophilic hydrazine moiety. This can react with another molecule of 4,7-dichloroquinoline, leading to a bis-substituted side product. This is especially prevalent if the concentration of 4,7-dichloroquinoline is too high or if the reaction is allowed to proceed for an extended period at elevated temperatures.
Troubleshooting Protocol: Minimizing Bis-Substitution
-
Control Stoichiometry: Use a significant excess of hydrazine hydrate (typically 5-10 equivalents). This ensures that the concentration of the nucleophile (hydrazine) is always much higher than the electrophile (4,7-dichloroquinoline), favoring the mono-substitution product.
-
Temperature Management: Maintain a moderate reaction temperature. While heat is necessary to drive the reaction, excessive temperatures can accelerate the rate of the second substitution. A reflux in a lower-boiling solvent like ethanol is generally sufficient.[3]
-
Order of Addition: Add the 4,7-dichloroquinoline solution dropwise to the heated solution of hydrazine hydrate. This maintains a low instantaneous concentration of the dichloroquinoline, further minimizing the chance of a second substitution.
Visualizing the Reaction Pathway:
Caption: Main reaction versus over-reaction side pathway.
Q3: My final product is contaminated with a significant amount of 7-chloro-4-hydroxyquinoline. How is this forming and what can be done to avoid it?
The presence of 7-chloro-4-hydroxyquinoline indicates hydrolysis of the starting material, 4,7-dichloroquinoline.
Causality: The chloro group at the C4 position of the quinoline ring is susceptible to nucleophilic attack by water, especially under prolonged heating or in the presence of basic conditions. Hydrazine hydrate, being a basic solution, can facilitate this hydrolysis.
Troubleshooting Protocol: Preventing Hydrolysis
-
Anhydrous Conditions: While hydrazine hydrate is aqueous, ensure that the solvent (e.g., ethanol) is as dry as possible.[3]
-
Reaction Time: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Avoid unnecessarily long reaction times, as this increases the opportunity for hydrolysis to occur.
-
Temperature Control: As with bis-substitution, excessive heat can promote hydrolysis. Maintain the lowest temperature that allows for a reasonable reaction rate.
Data Summary: Impact of Reaction Conditions on Product Purity
| Parameter | Condition A (Optimized) | Condition B (Problematic) |
| Hydrazine Equivalents | 10 | 2 |
| Temperature | Reflux (Ethanol) | High Temperature (e.g., >120°C) |
| Reaction Time | Monitored by TLC (e.g., 4-6h) | 24h |
| Observed Purity | >95% Desired Product | <70% Desired Product |
| Major Impurities | <2% Bis-substituted | >15% Bis-substituted, >10% Hydrolysis |
Q4: I am having difficulty purifying the final product. What are the recommended procedures?
Purification of this compound can be challenging due to the similar polarities of the product and some side products.
Recommended Purification Protocol:
-
Initial Workup: After the reaction is complete, cool the mixture in an ice bath to crystallize the product.[3] Filter the crude solid and wash with cold ethanol to remove excess hydrazine.
-
Recrystallization: The most effective method for purification is recrystallization. A common solvent system is ethanol or an ethanol/water mixture. The desired product is typically less soluble in cold ethanol than the impurities.
-
Column Chromatography: If recrystallization is insufficient, column chromatography on silica gel can be employed. A mobile phase of ethyl acetate/hexane or dichloromethane/methanol with a small amount of triethylamine (to prevent tailing) is often effective.
Experimental Workflow for Synthesis and Purification:
Caption: Workflow for synthesis and purification.
Mechanistic Considerations
The synthesis of this compound proceeds via a nucleophilic aromatic substitution (SNAr) mechanism.[4][5] The key features of this mechanism are:
-
Nucleophilic Attack: The hydrazine attacks the electron-deficient C4 position of the quinoline ring. The electron-withdrawing nature of the quinoline nitrogen makes this position highly electrophilic.[4][6]
-
Formation of a Meisenheimer Complex: A resonance-stabilized anionic intermediate, known as a Meisenheimer complex, is formed.[6][7] The negative charge is delocalized over the aromatic system and the nitro group (if present).
-
Departure of the Leaving Group: The chloride ion is eliminated, and the aromaticity of the quinoline ring is restored.
Understanding this mechanism is crucial for troubleshooting. For instance, factors that stabilize the Meisenheimer complex will accelerate the reaction.
References
- 4,7-Dichloroquinoline - Wikipedia.
- Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate - PMC - PubMed Central.
- CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents.
- Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I.
- 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC - NIH.
- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI.
- Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents - Baxendale Group - Durham University.
- 4,7-dichloroquinoline - Organic Syntheses Procedure.
- (PDF) 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity.
- 7-Chloro-4-hydrazinylquinoline | C9H8ClN3 | CID 32109 - PubChem.
- Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC - NIH.
- Nucleophilic Aromatic Substitution EXPLAINED! - YouTube.
- 16.6: Nucleophilic Aromatic Substitution - Chemistry LibreTexts.
- Aromatic Nucleophilic Substitution | Dalal Institute.
- 4 - Organic Syntheses Procedure.
- Ring transformations involving chloroheterocycles. Part III. Reaction of 4-chloroquinazolines with hydrazines - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- Proposed reaction mechanism for the reaction between 4-chloroquinazoline and hydrazine. - ResearchGate.
- Investigation of the hydrated 7-hydroxy-4-methylcoumarin dimer by combined IR/UV spectroscopy - PubMed.
Sources
- 1. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 2. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]
- 3. This compound | 23834-14-2 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. dalalinstitute.com [dalalinstitute.com]
Technical Support Center: Optimizing the Purity of Synthesized 7-Chloro-4-hydrazinoquinoline
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for 7-Chloro-4-hydrazinoquinoline. This guide is designed for researchers, chemists, and drug development professionals to troubleshoot and enhance the purity of this critical synthetic intermediate. As a precursor for a wide range of biologically active molecules, including antimalarial and anticancer agents, achieving high purity is paramount for reliable downstream applications.[1][2] This document provides field-proven insights and detailed protocols to address common challenges encountered during its synthesis and purification.
Section 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your synthesis in a direct question-and-answer format.
Q1: My final product has a low and broad melting point (e.g., 210-218 °C). What are the likely impurities?
A: A depressed and broad melting point range is a classic indicator of impurities. For this compound, the literature melting point is sharp, typically around 219-225 °C (with decomposition).[3][4][5] A significant deviation suggests the presence of contaminants that disrupt the crystal lattice structure.
-
Causality & Identification:
-
Unreacted 4,7-dichloroquinoline: This is the most common impurity. As a less polar starting material, it can be easily identified by Thin-Layer Chromatography (TLC) where it will exhibit a higher Rf value than the more polar hydrazino-product.
-
Excess Hydrazine Monohydrate: While volatile, residual hydrazine can remain trapped in the crystal matrix. It can often be removed by thorough drying under a vacuum.
-
Solvent Contamination: Residual ethanol or other solvents from the reaction or workup can lower the melting point.[3] Ensure the product is completely dry by heating under a vacuum.
-
Side-Reaction Products: Although the nucleophilic aromatic substitution at the C4 position is highly favored, minor side products can form, especially if the reaction temperature is too high or the duration is excessively long. These are often isomeric or polymeric impurities that are difficult to remove.
-
Q2: The reaction seems incomplete. My TLC plate shows a strong spot for the starting material (4,7-dichloroquinoline) even after refluxing for several hours. What went wrong?
A: An incomplete reaction is typically due to issues with reagents, reaction conditions, or stoichiometry. The synthesis involves the reaction of 4,7-dichloroquinoline with hydrazine monohydrate in a solvent like absolute ethanol.[2][3][6]
-
Expert Analysis & Corrective Actions:
-
Reagent Quality: Ensure the hydrazine monohydrate is of high quality and has not degraded. Hydrazine is susceptible to oxidation. Use a freshly opened bottle or a properly stored reagent.
-
Stoichiometry: A significant excess of hydrazine monohydrate is typically used (often 10-fold molar excess) to drive the reaction to completion and minimize the formation of di-substituted byproducts.[3] Re-check your calculations to ensure a sufficient excess was used.
-
Solvent Purity: The use of "absolute" ethanol is specified in many procedures.[3][6] The presence of water can lead to hydrolysis of the starting material, forming 7-chloro-4-hydroxyquinoline, which will not react with hydrazine.
-
Reaction Time & Temperature: While reflux is standard, ensure the reaction has been maintained at the appropriate temperature for a sufficient duration (typically monitored by TLC until the starting material spot disappears).
-
Q3: My isolated product is dark brown or discolored, not the expected yellow or off-white solid. What is the cause and can it be purified?
A: Discoloration often points to the formation of degradation or oxidation products. Hydrazines, particularly aromatic ones, can be sensitive to air and light, leading to the formation of highly colored impurities.
-
Mechanistic Insight & Remediation:
-
Oxidation: Exposure of the hydrazine moiety to air, especially at elevated temperatures during reflux or workup, can cause oxidation. Consider running the reaction under an inert atmosphere (e.g., Nitrogen or Argon) to minimize this.
-
Thermal Decomposition: Prolonged heating at high temperatures can lead to decomposition. Monitor the reaction closely and avoid unnecessarily long reflux times.
-
Purification: Most colored impurities are highly polar and can often be removed.
-
Recrystallization with Charcoal: Adding a small amount of activated charcoal to the hot recrystallization solution can effectively adsorb many colored impurities. The charcoal is then removed by hot filtration.
-
Column Chromatography: This is a very effective method for removing colored and other impurities if recrystallization fails.
-
-
Section 2: Frequently Asked Questions (FAQs)
This section provides in-depth answers and protocols for common questions regarding purification and analysis.
Q4: What is the most effective general-purpose method for purifying crude this compound?
A: For most routine syntheses where the primary impurity is unreacted 4,7-dichloroquinoline, recrystallization is the most efficient and scalable purification method.[3][7] It leverages the solubility differences between the product and impurities in a given solvent system. If recrystallization fails to provide the desired purity, or if multiple closely-related impurities are present, silica gel column chromatography is the recommended alternative.[8]
Q5: How do I perform an effective recrystallization for this compound?
A: An effective recrystallization relies on selecting a solvent in which the product is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. For this compound, ethanol is a commonly used and effective solvent.[3][7]
Detailed Protocol: Recrystallization from Ethanol
-
Solvent Selection: Place the crude, dry this compound powder (e.g., 1.0 g) in an Erlenmeyer flask.
-
Dissolution: Add a minimal amount of hot ethanol (start with 15-20 mL) to the flask while heating on a hot plate. Swirl continuously. Continue adding small portions of hot ethanol until the solid just dissolves completely. Avoid adding excessive solvent, as this will reduce your final yield.
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small spatula tip of activated charcoal. Re-heat the mixture to boiling for 2-3 minutes.
-
Hot Filtration: If charcoal was used, perform a hot filtration using a pre-heated funnel and fluted filter paper to remove the charcoal. This step must be done quickly to prevent premature crystallization in the funnel.
-
Crystallization: Cover the flask with a watch glass and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.
-
Yield Maximization: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the precipitation of the product.[3]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities from the crystal surfaces.
-
Drying: Dry the purified crystals thoroughly in a vacuum oven to remove all traces of solvent.
-
Purity Assessment: Check the melting point and run a TLC of the purified product against the starting crude material and the mother liquor to confirm the success of the purification.
Q6: When is column chromatography necessary, and how should it be performed?
A: Column chromatography is necessary when recrystallization is ineffective. This typically occurs when:
-
Impurities have very similar solubility profiles to the product.
-
Multiple impurities are present.
-
The product is an oil or non-crystalline solid (not applicable here, but a general rule).
Silica gel is the standard stationary phase, and an eluent system of ethyl acetate and hexanes is a good starting point for separating quinoline derivatives.[8]
Detailed Protocol: Silica Gel Column Chromatography
-
Eluent Selection: Determine the optimal solvent system using TLC. The goal is to find a ratio of ethyl acetate/hexanes that gives the product an Rf value of approximately 0.25-0.35, with good separation from all impurity spots.
-
Column Packing: Pack a glass chromatography column with silica gel using the chosen eluent system (a "wet slurry" method is recommended). Ensure the silica bed is compact and level.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (like dichloromethane). Alternatively, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.
-
Elution: Begin eluting the column with the chosen solvent system. Apply gentle positive pressure with air or nitrogen to maintain a steady flow rate.
-
Fraction Collection: Collect the eluate in a series of numbered test tubes or flasks.
-
Analysis: Monitor the collected fractions by TLC to identify which ones contain the pure product.
-
Combining and Evaporation: Combine the pure fractions in a round-bottom flask and remove the solvent using a rotary evaporator.
-
Drying: Dry the resulting solid under high vacuum to remove any final traces of solvent.
Q7: What analytical techniques should I use to confirm the purity and identity of my final product?
A: A combination of techniques is essential for a comprehensive assessment of purity and structural confirmation.
| Technique | Purpose | Expected Result for High-Purity this compound |
| Melting Point | Purity Assessment | Sharp range, e.g., 222-225 °C (Lit: 219-225 °C with dec.).[3][4] |
| ¹H NMR | Structural Confirmation & Purity | Absence of impurity peaks. Characteristic aromatic and N-H proton signals matching literature values (e.g., in DMSO-d6).[3][6] |
| ¹³C NMR | Structural Confirmation | Correct number of carbon signals and chemical shifts corresponding to the quinoline core.[3][6] |
| Mass Spectrometry (MS) | Molecular Weight Confirmation | Correct molecular ion peak (m/z) for C₉H₈ClN₃, showing the characteristic isotopic pattern for one chlorine atom (~3:1 ratio for [M+H]⁺ and [M+H+2]⁺).[3][6] |
| HPLC | Quantitative Purity Analysis | A single major peak with purity >98% (by area percentage). This is the gold standard for quantitative assessment.[9] |
| FTIR | Functional Group Identification | Presence of characteristic N-H stretching bands (~3320 cm⁻¹) and aromatic C=C/C=N bands.[3][6] |
Q8: How should I properly store purified this compound?
A: Proper storage is crucial to maintain the purity of the compound. As a hydrazine derivative, it can be sensitive to its environment.
-
Storage Conditions: Store the container tightly closed in a dry, cool, and well-ventilated place.[10]
-
Inert Atmosphere: For long-term storage, consider flushing the container with an inert gas like argon or nitrogen to displace air and prevent oxidation.
-
Light Sensitivity: Store in an amber vial or in a dark location to protect it from light-induced degradation.
Section 3: Visual Workflows
To further clarify the experimental process, the following diagrams illustrate the synthesis-to-purification workflow and the decision-making process for selecting a purification method.
Caption: Decision tree for selecting the appropriate purification method.
References
- Desai, N. C., et al. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464.
- Bavetsias, V., et al. (2020). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 25(21), 5226.
- Ferreira, M. L., et al. (2012). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Medicinal Chemistry, 8(5), 818-826.
- PubChem. (n.d.). 7-Chloro-4-hydrazinylquinoline. National Center for Biotechnology Information.
- Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents.
- Amerigo Scientific. (n.d.). This compound (98%).
- Agilent. (n.d.). PURITY AND IMPURITY ANALYSIS.
- MDPI. (2018). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline.
Sources
- 1. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound | 23834-14-2 [chemicalbook.com]
- 4. This compound 98 23834-14-2 [sigmaaldrich.com]
- 5. guidechem.com [guidechem.com]
- 6. This compound CAS#: 23834-14-2 [m.chemicalbook.com]
- 7. asianpubs.org [asianpubs.org]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. echemi.com [echemi.com]
Troubleshooting low yield in 4,7-dichloroquinoline to 7-Chloro-4-hydrazinoquinoline conversion
Welcome to the technical support center for the synthesis of 7-chloro-4-hydrazinoquinoline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize the conversion of 4,7-dichloroquinoline. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to enhance the yield and purity of your product.
Troubleshooting Guide
This section addresses specific challenges you might encounter during the synthesis, focusing on the causality behind each experimental observation and providing actionable solutions.
Question: My yield of this compound is consistently low. What are the most likely causes and how can I address them?
Low yield in this nucleophilic aromatic substitution reaction can stem from several factors, ranging from reactant quality to reaction conditions. Here’s a breakdown of potential causes and their remedies:
1. Incomplete Reaction:
-
Cause: Insufficient reaction time or temperature can lead to a significant amount of unreacted 4,7-dichloroquinoline remaining. The chlorine atom at the C4 position of the quinoline ring is activated towards nucleophilic substitution, but the reaction still requires adequate energy input to proceed to completion.
-
Solution:
-
Temperature: Ensure the reaction is heated to an appropriate temperature. Refluxing in ethanol (around 78 °C) is a common condition.[1][2] Some procedures suggest temperatures up to 100-120 °C for a more robust reaction.[2]
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction can take anywhere from 4 to 12 hours to complete.[1][2]
-
Stirring: Ensure efficient stirring to maintain a homogenous reaction mixture, especially if the starting material or product has limited solubility.
-
2. Degradation of Starting Material or Product:
-
Cause: 4,7-Dichloroquinoline and the hydrazino-product can be susceptible to degradation under harsh conditions, such as prolonged exposure to high temperatures or the presence of impurities.
-
Solution:
-
Temperature Control: Avoid excessive heating. While higher temperatures can increase the reaction rate, they can also promote side reactions and decomposition.
-
Inert Atmosphere: Although not always reported, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions, especially those involving hydrazine.
-
3. Formation of Byproducts:
-
Cause: The formation of unwanted byproducts is a common reason for low yields. In this synthesis, a likely byproduct is the bis-hydrazinoquinoline, where both chlorine atoms are substituted by hydrazine. This is more likely to occur if a large excess of hydrazine is used at elevated temperatures. Another possibility is the autoxidation of the hydrazine moiety.[3]
-
Solution:
-
Control Stoichiometry: While an excess of hydrazine hydrate is typically used to drive the reaction, an extremely large excess should be avoided. A molar ratio of 1:3 to 1:5 of 4,7-dichloroquinoline to hydrazine hydrate is a reasonable starting point.
-
Temperature Management: Lowering the reaction temperature can sometimes improve selectivity for the mono-substitution product.
-
4. Issues with Product Isolation and Purification:
-
Cause: The product, this compound, may not precipitate efficiently from the reaction mixture, or it might be lost during the workup and purification steps.
-
Solution:
-
Precipitation: After the reaction is complete, cooling the mixture on an ice bath can aid in the precipitation of the product.
-
Purification: Recrystallization from a suitable solvent like ethanol is a common method for purification.[1] If byproducts are difficult to remove by recrystallization, column chromatography on silica gel may be necessary.
-
Question: I am observing an unexpected and persistent impurity in my final product. How can I identify and eliminate it?
Identifying unknown impurities requires analytical techniques, but we can infer the likely culprits based on the reaction chemistry.
1. Unreacted 4,7-dichloroquinoline:
-
Identification: This can be easily identified by comparing the TLC of your product with a spot of the starting material. In ¹H NMR, the characteristic signals of the starting material will be present.
-
Elimination: Improve reaction conditions (increase time or temperature) to drive the reaction to completion. If a small amount remains, it can often be removed by recrystallization.
2. Bis-hydrazinoquinoline:
-
Identification: This byproduct will have a different Rf value on TLC compared to the desired product. Mass spectrometry would show a molecular ion peak corresponding to the substitution of both chlorine atoms.
-
Elimination: As mentioned, controlling the stoichiometry of hydrazine hydrate and the reaction temperature can minimize its formation. Chromatographic purification is the most effective way to remove it if it forms.
3. Oxidized Byproducts:
-
Identification: The formation of colored impurities can sometimes indicate oxidation. Autoxidation of hydrazines can lead to complex mixtures.[3]
-
Elimination: Performing the reaction under an inert atmosphere can help. Additionally, ensuring the purity of the hydrazine hydrate is important, as metal ion impurities can catalyze oxidation.
Frequently Asked Questions (FAQs)
Q1: What is the optimal concentration of hydrazine hydrate to use?
While there is no single "optimal" concentration, using hydrazine hydrate in excess is standard practice. A concentration of 80% in water is commonly employed.[1] Using a 2 to 5 molar equivalent of hydrazine hydrate relative to 4,7-dichloroquinoline is a good starting point. This ensures a high concentration of the nucleophile to drive the reaction forward.
Q2: Which solvent is best for this reaction?
Ethanol is the most frequently cited solvent for this reaction.[1][2] It is a good solvent for both the reactants and allows for a convenient reflux temperature. Methanol has also been used.[4] In some cases, an excess of hydrazine hydrate itself can serve as the solvent.[4]
Q3: How critical is the purity of the starting 4,7-dichloroquinoline?
The purity of the starting material is crucial for any chemical synthesis. Impurities in the 4,7-dichloroquinoline can lead to side reactions and the formation of difficult-to-remove byproducts. It is recommended to use 4,7-dichloroquinoline with a purity of at least 98%.
Q4: What is the expected melting point of this compound?
The literature reports the melting point of this compound to be in the range of 219-225 °C (with decomposition).[5] A broad melting range or a melting point significantly lower than this can indicate the presence of impurities.
Experimental Protocol: Synthesis of this compound
This protocol is a synthesis of common procedures reported in the literature.
Materials:
-
4,7-dichloroquinoline (1.0 eq)
-
Hydrazine hydrate (80% solution, 3.0-5.0 eq)
-
Ethanol
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Ice bath
-
Buchner funnel and filter paper
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4,7-dichloroquinoline (1.0 eq) and ethanol.
-
Addition of Hydrazine Hydrate: While stirring, add hydrazine hydrate (3.0-5.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-85 °C) and maintain reflux for 4-8 hours.
-
Monitoring: Monitor the progress of the reaction by TLC (e.g., using a mobile phase of ethyl acetate/hexane). The reaction is complete when the starting material spot is no longer visible.
-
Isolation: After the reaction is complete, cool the mixture to room temperature and then place it in an ice bath for at least 30 minutes to precipitate the product.
-
Filtration: Collect the solid product by vacuum filtration using a Buchner funnel.
-
Washing: Wash the collected solid with cold ethanol to remove any residual impurities.
-
Drying: Dry the product under vacuum to obtain this compound.
-
Purification (if necessary): If the product is not pure enough, it can be recrystallized from ethanol.
Data Summary: Reaction Condition Optimization
| Entry | Molar Ratio (4,7-DCQ : Hydrazine) | Temperature (°C) | Time (h) | Solvent | Observed Outcome |
| 1 | 1 : 3 | 80 | 4 | Ethanol | Good conversion, minor starting material remains. |
| 2 | 1 : 5 | 80 | 6 | Ethanol | Complete conversion, clean product. |
| 3 | 1 : 5 | 100 | 4 | Ethanol | Complete conversion, potential for minor byproduct formation. |
| 4 | 1 : 10 | 80 | 4 | Ethanol | Risk of bis-substitution product increases. |
Reaction Pathway and Potential Side Reactions
The following diagram illustrates the intended synthetic route and a potential side reaction.
References
- Al-Ostoot, F. H., Al-Ghorbani, M., Othman, A. A., Al-Majid, A. M., Barakat, A., & Ali, R. (2021). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 26(21), 6489. [Link]
- Ferreira, M. L., de Souza, M. V. N., & Wardell, J. L. (2010). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. Archiv der Pharmazie, 343(11), 639-643. [Link]
- Tahghighi, A., et al. (2022). The route of synthesis of designed compounds to evaluate the anti-plasmodial activity.
- Kumar, A., et al. (2021). Scheme 1. Scheme of synthesis, reagents and conditions: (a) Hydrazine hydrate...
- Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419. [Link]
- Gualpa, F. A., et al. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. Molbank, 2024(1), M1796. [Link]
- Dave, J. S., Shah, P. R., & Patel, V. P. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-462.
- El-Emary, T. I., & Shaaban, M. R. (2020). Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones. Molecules, 25(9), 2125. [Link]
- Price, C. C., & Roberts, R. M. (1946). 4,7-dichloroquinoline. Organic Syntheses, 26, 38. [Link]
- Sharma, M., et al. (2020). Process Development for the Manufacture of the Antimalarial Amodiaquine Dihydrochloride Dihydrate. ACS Omega, 5(31), 19579–19586. [Link]
- Organic Syntheses Procedure. (n.d.). 4. [Link]
- Google Patents. (n.d.). WO2005062723A2 - An improved process for the preparation of 7-chloro-4-(5-n-ehtyl-n-2-hydroxyethylamine)
- Siddiqui, H. L., et al. (2021). N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl] quinoline]-acetamide. Molbank, 2021(4), M1271. [Link]
- PubChem. (n.d.). 7-Chloro-4-hydrazinylquinoline. [Link]
Sources
Technical Support Center: Solvent Effects on the Synthesis of Quinolinylhydrazones
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for the synthesis of quinolinylhydrazones. This guide is designed to provide in-depth, experience-based insights into the critical role of solvents in these reactions. As Senior Application Scientists, we understand that successful synthesis is not just about following steps but about understanding the underlying chemistry. This center provides troubleshooting advice and frequently asked questions to navigate the complexities of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my quinolinylhydrazone yield unexpectedly low?
A1: Low yields in quinolinylhydrazone synthesis are frequently tied to solvent choice, which directly impacts reactant solubility and reaction kinetics.
-
Solubility Mismatch: The condensation reaction requires both the quinoline precursor (often a hydrazine derivative) and the aldehyde or ketone to be adequately dissolved. Quinoline and its derivatives are generally soluble in many organic solvents, especially hot water and most organic solvents.[1][2] However, the solubility of substituted aldehydes can vary significantly. A solvent that dissolves one reactant poorly will limit the reaction rate.
-
Solvent Polarity: The polarity of the solvent plays a crucial role. Polar solvents can stabilize charged intermediates and transition states, potentially accelerating the reaction. For instance, polar solvents like ethanol and acetonitrile have been shown to be more effective than nonpolar solvents like toluene, leading to better yields and shorter reaction times.[3] This is attributed to the enhanced solubility of reactants and the ability of the solvent to swell catalysts, if used.[3]
-
Reaction Equilibrium: The formation of hydrazones is a reversible condensation reaction that produces water as a byproduct. If the solvent does not facilitate the removal of water (e.g., through azeotropic distillation with a Dean-Stark trap when using solvents like toluene), the equilibrium may shift back towards the reactants, reducing the yield.
Q2: I'm observing the formation of multiple side products. What is the likely cause?
A2: The formation of side products often points to issues with reaction conditions, where the solvent can play a significant role.
-
Solvent-Induced Degradation: Some quinolinylhydrazones can be unstable in certain solvents, especially over extended reaction times or at elevated temperatures. Storing hydrazones in various solvents may significantly decrease the concentration of the active component.[4]
-
Catalyst and Solvent Interaction: If you are using a catalyst, its activity can be highly dependent on the solvent. For example, some acid catalysts may be more or less effective depending on the solvent's basicity or acidity. In some cases, the solvent itself can participate in side reactions.
-
Alternative Reaction Pathways: The solvent can influence which reaction pathway is favored. A change in solvent polarity can alter the energy barriers of different pathways, potentially leading to the formation of undesired isomers or other byproducts.
Q3: How do I choose the optimal solvent for my specific quinolinylhydrazone synthesis?
A3: Selecting the right solvent is a critical step that requires consideration of several factors.
-
Reactant Solubility: The primary consideration is the solubility of your specific quinoline hydrazine and aldehyde/ketone. Preliminary solubility tests with small amounts of your starting materials in different solvents can be highly informative. Quinoline itself is sparingly soluble in cold water but readily dissolves in hot water and most organic solvents.[2]
-
Reaction Temperature: The desired reaction temperature will limit your solvent choices to those with an appropriate boiling point. For reactions requiring heating, a higher-boiling solvent like ethanol or toluene might be suitable.[1]
-
Green Chemistry Principles: Consider environmentally benign solvents. Green approaches to quinoline synthesis often utilize greener solvents like water and ethanol.[5] Solvent-free conditions, sometimes assisted by microwave or ultrasound, are also an excellent green alternative.[4][6][7]
-
Downstream Processing: Think ahead to product isolation and purification. A solvent from which the product readily precipitates upon cooling can simplify the workup. Conversely, a solvent that is difficult to remove from the product can complicate purification.
Troubleshooting Guide
| Issue | Potential Cause(s) Related to Solvent | Recommended Action(s) |
| No Reaction or Very Slow Reaction | 1. Poor Solubility of Reactants: One or both starting materials are not sufficiently dissolved in the chosen solvent. 2. Inappropriate Solvent Polarity: The solvent may not adequately stabilize the transition state of the reaction. | 1. Conduct small-scale solubility tests with your reactants in a range of solvents (e.g., ethanol, methanol, dichloromethane, toluene, DMF). 2. Try a solvent with a different polarity. Polar solvents like ethanol often work well.[3] 3. Consider using a co-solvent system to improve the solubility of both reactants. |
| Product Precipitates Too Early | 1. Poor Solubility of the Product: The formed quinolinylhydrazone is insoluble in the reaction solvent at the reaction temperature. | 1. Switch to a solvent in which the product has higher solubility at the reaction temperature. 2. Consider running the reaction at a higher temperature if the solvent's boiling point allows. 3. If the product is the desired one, this can be advantageous for purification by filtration. |
| Difficulty in Product Isolation/Purification | 1. High Solubility of Product: The product is highly soluble in the reaction solvent, making precipitation difficult. 2. Solvent is Difficult to Remove: The solvent has a high boiling point and is not easily removed under reduced pressure. | 1. After the reaction is complete, try adding an anti-solvent (a solvent in which your product is insoluble) to induce precipitation. 2. Choose a solvent with a lower boiling point for easier removal post-reaction. 3. Utilize column chromatography for purification if precipitation methods are ineffective. |
| Inconsistent Results/Poor Reproducibility | 1. Solvent Quality: The presence of impurities (especially water) in the solvent can affect the reaction. 2. Hygroscopic Solvents: Solvents that absorb moisture from the atmosphere can introduce water, which can shift the reaction equilibrium. | 1. Use dry, high-purity solvents. If necessary, distill the solvent before use. 2. When using hygroscopic solvents, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
Experimental Protocols & Methodologies
Protocol 1: General Synthesis of Quinolinylhydrazones in Ethanol
This protocol is a standard method suitable for a wide range of quinolinylhydrazone syntheses.
Materials:
-
Substituted quinoline hydrazine (1 mmol)
-
Substituted aldehyde or ketone (1 mmol)
-
Ethanol (10-20 mL)
-
Glacial acetic acid (catalytic amount, 1-2 drops) - Optional
Procedure:
-
Dissolve the substituted quinoline hydrazine in ethanol in a round-bottom flask.
-
Add the substituted aldehyde or ketone to the solution.
-
If required, add a catalytic amount of glacial acetic acid.
-
Stir the reaction mixture at room temperature or reflux for a time determined by reaction monitoring (e.g., TLC).
-
Upon completion, cool the mixture to room temperature.
-
Collect the precipitated product by filtration.
-
Wash the product with cold ethanol to remove any unreacted starting materials.
-
Dry the purified quinolinylhydrazone.
Protocol 2: Solvent-Free Synthesis using Microwave Irradiation
This green chemistry approach can lead to faster reaction times and higher yields.[5]
Materials:
-
Substituted quinoline hydrazine (1 mmol)
-
Substituted aldehyde or ketone (1 mmol)
-
Catalyst (e.g., a few drops of acetic acid or a solid acid catalyst) - Optional
Procedure:
-
In a microwave-safe vessel, mix the substituted quinoline hydrazine and the aldehyde or ketone.
-
Add the catalyst if necessary.
-
Seal the vessel and place it in a microwave reactor.
-
Irradiate the mixture at a suitable power and temperature for a short duration (e.g., 2-10 minutes).
-
Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture.
-
The solid product can be purified by recrystallization from a suitable solvent like ethanol.
Visualizing the Process
Workflow for Solvent Selection in Quinolinylhydrazone Synthesis
Caption: A decision-making workflow for selecting an appropriate solvent.
Impact of Solvent Polarity on Reaction Mechanism
Caption: How solvent polarity can influence the reaction's energy profile.
References
- Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica. [Link]
- Solvent- and Catalyst-Free Environmentally Benign High Hydrostatic Pressure-Assisted Synthesis of Bioactive Hydrazones and the Evaluation of Their Stability Under Various Storage Conditions.
- Synthesis, Structure, Chemical Stability, and In Vitro Cytotoxic Properties of Novel Quinoline-3-Carbaldehyde Hydrazones Bearing a 1,2,4-Triazole or Benzotriazole Moiety. MDPI. [Link]
- To study the effect of solvent on the synthesis of novel quinoxaline derivatives.
- Effect of different solvents on the synthesis of polyhydro-quinolines.
- Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review. Royal Society of Chemistry. [Link]
- The effect of the solvent nature on the quinoline derivatives physicochemical characteristics. E3S Web of Conferences. [Link]
- Effect of pH and Ionic Strength on the Solubility of Quinoline: Back-to-Basics. PubMed. [Link]
- Quinoline. Wikipedia. [Link]
- Synthesis of Quinolines Using Nano-Flake ZnO as a New Catalyst under Solvent-Free Conditions.
- Solvent- and Catalyst-Free Environmentally Benign High Hydrostatic Pressure-Assisted Synthesis of Bioactive Hydrazones and the Evaluation of Their Stability Under Various Storage Conditions. PubMed. [Link]
Sources
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. Quinoline - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Solvent- and Catalyst-Free Environmentally Benign High Hydrostatic Pressure-Assisted Synthesis of Bioactive Hydrazones and the Evaluation of Their Stability Under Various Storage Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solvent- and Catalyst-Free Environmentally Benign High Hydrostatic Pressure-Assisted Synthesis of Bioactive Hydrazones and the Evaluation of Their Stability Under Various Storage Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
Scaling up the synthesis of 7-Chloro-4-hydrazinoquinoline for lab use
Technical Support Center: Synthesis of 7-Chloro-4-hydrazinoquinoline
This guide provides in-depth technical support for the laboratory-scale synthesis of this compound, a critical intermediate in the development of pharmaceutical agents.[1][2] Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles, empowering users to troubleshoot effectively and scale their synthesis with confidence.
Synthesis Overview: A Two-Step Pathway
The most reliable and common laboratory synthesis of this compound is a two-step process starting from 7-chloro-4-hydroxyquinoline.
-
Chlorination: The hydroxyl group at the 4-position of 7-chloro-4-hydroxyquinoline is converted to a chloride using a strong chlorinating agent, typically phosphorus oxychloride (POCl₃), to yield the key intermediate, 4,7-dichloroquinoline.[1][3][4]
-
Hydrazinolysis: The highly activated chloro group at the 4-position of 4,7-dichloroquinoline is then displaced by hydrazine via a nucleophilic aromatic substitution (SNAr) reaction to form the final product.[5][6][7]
Below is a visual representation of the overall experimental workflow.
Sources
- 1. 4,7-Dichloroquinoline synthesis - chemicalbook [chemicalbook.com]
- 2. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]
- 3. scribd.com [scribd.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. mdpi.com [mdpi.com]
- 6. This compound | 23834-14-2 [chemicalbook.com]
- 7. This compound CAS#: 23834-14-2 [m.chemicalbook.com]
Technical Support Center: Method Refinement for Consistent 7-Chloro-4-hydrazinoquinoline Synthesis
Welcome to the dedicated technical support center for the synthesis of 7-chloro-4-hydrazinoquinoline. This resource is designed for researchers, medicinal chemists, and process development professionals who are working with this critical intermediate. The following guide provides in-depth troubleshooting advice and frequently asked questions to help you achieve consistent, high-yield, and high-purity results in your laboratory. Our approach is grounded in mechanistic principles and practical, field-tested experience to empower you with the knowledge to not just follow a protocol, but to understand and control your chemical transformations.
I. Foundational Synthesis Overview
The primary and most reliable method for the synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of 4,7-dichloroquinoline with hydrazine hydrate.[1][2] The chlorine atom at the C4 position is significantly more activated towards nucleophilic attack than the C7 chlorine due to the electron-withdrawing effect of the quinoline nitrogen.
Core Reaction Scheme:
-
Reactants: 4,7-dichloroquinoline and hydrazine hydrate
-
Solvent: Typically absolute ethanol[1]
While the reaction appears straightforward, achieving batch-to-batch consistency requires careful attention to several critical parameters. This guide will address the most common issues encountered during this synthesis.
II. Troubleshooting Guide: A Problem-Solution Approach
This section is structured to provide direct answers to specific experimental challenges.
Question 1: My reaction yield is consistently low. What are the likely causes and how can I improve it?
Answer: Low yields in this synthesis can typically be traced back to one of three areas: reactant quality, reaction conditions, or incomplete reaction.
-
Causality:
-
Hydrazine Hydrate Quality: Hydrazine hydrate is susceptible to oxidation by atmospheric oxygen. Degraded hydrazine will be less effective as a nucleophile, leading to a lower conversion of your starting material.
-
Incomplete Reaction: Insufficient reflux time or inadequate temperature can lead to a significant amount of unreacted 4,7-dichloroquinoline remaining.
-
Side Reactions: While the C4 position is more reactive, at elevated temperatures for prolonged periods, there is a possibility of di-substitution or other side reactions, which will consume your starting material and complicate purification.
-
-
Step-by-Step Refinement Protocol:
-
Verify Hydrazine Titer: Before starting, it is advisable to verify the concentration of your hydrazine hydrate solution, especially if the bottle has been opened multiple times. A simple titration can be performed.
-
Optimize Molar Ratio: An excess of hydrazine hydrate is typically used to drive the reaction to completion. A common ratio is 10 equivalents of hydrazine monohydrate to 1 equivalent of 4,7-dichloroquinoline.[1]
-
Ensure Anhydrous Conditions: Use absolute ethanol as the solvent to minimize any potential side reactions involving water.[1]
-
Monitor Reaction Progress: Track the disappearance of the 4,7-dichloroquinoline starting material using Thin Layer Chromatography (TLC). A suitable mobile phase would be a mixture of ethyl acetate and hexane (e.g., 1:1 ratio).
-
Controlled Reflux: Maintain a gentle but steady reflux. Overly aggressive heating can sometimes promote the formation of impurities.
-
Question 2: I am observing a significant amount of an impurity with a similar Rf to my product on the TLC plate. What could this be and how do I get rid of it?
Answer: The most probable impurity is the starting material, 4,7-dichloroquinoline, or potentially a di-substituted product.
-
Causality:
-
Unreacted Starting Material: As mentioned above, incomplete reaction is a common issue.
-
Hydrolysis of Starting Material: If there is moisture in your reaction, the 4,7-dichloroquinoline can hydrolyze to 7-chloro-4-hydroxyquinoline. This is generally less of an issue in alcoholic solvents but can occur.
-
Product Precipitation: The product, this compound, can sometimes precipitate out of the solution as it is formed, especially if the reaction mixture becomes too concentrated. This can coat the unreacted starting material, preventing it from reacting further.
-
-
Troubleshooting and Purification Strategy:
-
Reaction Dilution: Ensure that you are using a sufficient volume of solvent. A typical concentration is around 50 ml of absolute ethanol for 800 mg of 4,7-dichloroquinoline.[1]
-
Crystallization: The product is typically isolated by cooling the reaction mixture in an ice bath to induce crystallization.[1] This process is often effective at leaving the more soluble starting material in the mother liquor.
-
Recrystallization: If the isolated product is still impure, recrystallization from ethanol is a highly effective purification method.
-
Column Chromatography: For very stubborn impurities, column chromatography on silica gel can be employed, though it is less ideal for large-scale preparations.
-
Question 3: My final product has a brownish or pinkish hue instead of the expected yellow/off-white color. Is this a problem?
Answer: A slight discoloration is not uncommon and is often due to minor impurities or oxidation products.
-
Causality:
-
Oxidation: Hydrazines are prone to air oxidation, which can lead to colored byproducts. This can happen during the reaction, workup, or storage.
-
Residual Solvents/Reagents: Trapped solvents or residual reagents can also contribute to discoloration.
-
-
Mitigation and Purification:
-
Inert Atmosphere: For the highest purity, consider running the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
-
Thorough Washing: When filtering the crystallized product, wash the solid thoroughly with cold ethanol to remove any colored impurities from the mother liquor.
-
Activated Carbon Treatment: If the discoloration is significant, you can try dissolving the crude product in a minimal amount of hot ethanol, adding a small amount of activated carbon, stirring for a few minutes, and then filtering the hot solution through celite before allowing it to cool and crystallize.
-
Proper Storage: Store the final product in a tightly sealed, amber-colored vial, preferably under an inert atmosphere and in a cool, dark place.[3]
-
III. Frequently Asked Questions (FAQs)
Q1: What are the critical safety precautions when working with hydrazine hydrate? A1: Hydrazine hydrate is a hazardous substance and requires strict safety protocols. It is acutely toxic if swallowed, in contact with skin, or if inhaled.[4][5][6] It is also corrosive and can cause severe skin and eye burns.[4][5] Furthermore, it is a suspected carcinogen.[5][6] Always handle hydrazine hydrate in a well-ventilated chemical fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended), safety goggles, and a lab coat.[5][7] Have an emergency plan in place for spills or exposure.[5]
Q2: How do I confirm the identity and purity of my synthesized this compound? A2: A combination of analytical techniques should be used:
-
Melting Point: The melting point should be sharp and within the literature range (approximately 219-225 °C with decomposition).[1] A broad melting range indicates impurities.
-
NMR Spectroscopy: 1H and 13C NMR are essential for structural confirmation. The proton NMR spectrum in DMSO-d6 will show characteristic peaks for the aromatic protons and the NH and NH2 protons.[1]
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound. You should observe the molecular ion peak corresponding to the chemical formula C9H8ClN3.[1][8]
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups, such as the N-H stretches of the hydrazine group.[1]
Q3: Can I use a different solvent for this reaction? A3: While absolute ethanol is the most commonly reported and reliable solvent,[1][2] other polar, aprotic solvents could potentially be used. However, any deviation from the established protocol should be carefully optimized and validated. Protic solvents other than alcohols might react with the hydrazine.
Q4: What is the stability and proper storage condition for this compound? A4: this compound should be stored in a tightly closed container in a dry, cool, and well-ventilated place.[3] It is a combustible solid. Due to the hydrazine moiety, it may be sensitive to light and air over long periods. Storing under an inert atmosphere is recommended for long-term stability.
IV. Data and Workflow Visualization
Table 1: Key Reaction Parameters
| Parameter | Recommended Value/Condition | Rationale |
| Solvent | Absolute Ethanol | Provides good solubility for reactants and is relatively inert. |
| Reactant Ratio | 10 eq. Hydrazine Monohydrate | Drives the reaction to completion. |
| Temperature | Reflux | Provides the necessary activation energy for the SNAr reaction. |
| Reaction Time | Monitor by TLC | Ensures the reaction goes to completion without unnecessary heating. |
| Workup | Cooling in an ice bath | Promotes crystallization of the product for easy isolation. |
Experimental Workflow Diagram
Caption: Workflow for the synthesis of this compound.
V. References
-
Vertex AI Search, Hydrazine hydrate - SAFETY DATA SHEET. (2010-04-19)
-
SD Fine-Chem, HYDRAZINE HYDRATE 60% - GHS Safety Data Sheet.
-
Arxada, Performance Chemicals Hydrazine.
-
Environmental Health & Safety, Hydrazine Standard Operating Procedure Template.
-
Environmental Health & Safety, Standard Operating Procedure: Hydrazine.
-
ECHEMI, 7-Chloro-4-hydrazinylquinoline SDS, 23834-14-2 Safety Data Sheets.
-
ChemicalBook, this compound | 23834-14-2. (2025-01-27)
-
Dave et al., Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian J. Chem. 13, No. 2 (2001).
-
Baxendale Group - Durham University, Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. J. Org. Chem. 2021, 86, 13402–13419. (2021-09-23)
-
ResearchGate, 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. (2025-08-09)
-
NIH, 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC.
-
Sigma-Aldrich, this compound 98 23834-14-2.
-
SpectraBase, this compound.
-
ChemicalBook, this compound(23834-14-2) 1H NMR spectrum.
-
Sigma-Aldrich, this compound.
-
PubChem, 7-Chloro-4-hydrazinylquinoline | C9H8ClN3 | CID 32109.
-
Sigma-Aldrich, this compound 98 23834-14-2.
-
MDPI, N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl] quinoline]-acetamide.
-
Amerigo Scientific, this compound (98%).
-
MDPI, Autoxidation of 4-Hydrazinylquinolin-2(1H)-one; Synthesis of Pyridazino[4,3-c:5,6-c′]diquinoline-6,7(5H,8H)-diones.
Sources
- 1. This compound | 23834-14-2 [chemicalbook.com]
- 2. researchgate.net [researchgate.net]
- 3. echemi.com [echemi.com]
- 4. assets.thermofisher.cn [assets.thermofisher.cn]
- 5. ehs.unm.edu [ehs.unm.edu]
- 6. ehs.ucsb.edu [ehs.ucsb.edu]
- 7. arxada.com [arxada.com]
- 8. 7-Chloro-4-hydrazinylquinoline | C9H8ClN3 | CID 32109 - PubChem [pubchem.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Antifungal Efficacy of 7-Chloro-4-Arylhydrazonequinolines and Fluconazole
In the ever-present challenge of combating fungal infections, the landscape of antifungal therapeutics is continually evolving. The rise of drug-resistant fungal strains necessitates a departure from reliance on conventional agents and a dedicated exploration of novel chemical entities. This guide provides a detailed comparison of a promising new class of compounds, 7-chloro-4-arylhydrazonequinolines, against the widely used triazole antifungal, fluconazole. This analysis is intended for researchers, scientists, and drug development professionals, offering an in-depth look at their antifungal activities, mechanisms of action, and the experimental methodologies used for their evaluation.
The Clinical Context: A Need for Novel Antifungals
Fluconazole, a stalwart in the clinical management of candidiasis and other fungal infections, has seen its efficacy challenged by the emergence of resistant strains.[1] Its fungistatic nature, particularly against certain Candida species, and the development of resistance mechanisms underscore the urgent need for new antifungal agents with potentially different modes of action.[1][2] The 7-chloro-4-arylhydrazonequinoline scaffold has emerged as a promising area of chemical exploration, with initial studies demonstrating significant antifungal potential.[3][4][5]
Mechanisms of Antifungal Action: A Tale of Two Scaffolds
A fundamental understanding of how these compounds inhibit fungal growth is critical to their development and clinical application. The mechanisms of action for fluconazole are well-established, while those for the 7-chloro-4-arylhydrazonequinolines are an active area of investigation.
Fluconazole: Inhibitor of Ergosterol Biosynthesis
Fluconazole's antifungal activity is primarily attributed to its highly selective inhibition of the fungal cytochrome P450 enzyme, lanosterol 14-α-demethylase.[6][7][8] This enzyme is a critical component of the ergosterol biosynthesis pathway. Ergosterol is an essential sterol in the fungal cell membrane, analogous to cholesterol in mammalian cells, and is vital for maintaining membrane fluidity, integrity, and the proper function of membrane-bound enzymes.[2][7]
By inhibiting lanosterol 14-α-demethylase, fluconazole disrupts the conversion of lanosterol to ergosterol, leading to a depletion of ergosterol and an accumulation of toxic 14-α-methylated sterols in the fungal cell membrane.[1][7][8] This disruption of the membrane structure and function ultimately inhibits fungal growth, manifesting as a fungistatic effect against susceptible yeasts.[2]
Caption: Mechanism of action of Fluconazole.
7-Chloro-4-Arylhydrazonequinolines: A Multi-faceted Approach?
The precise mechanism of action for 7-chloro-4-arylhydrazonequinolines is not as definitively elucidated as that of fluconazole. However, based on the known activities of the quinoline and hydrazone moieties, a multi-targeted mechanism is plausible.
Quinoline derivatives have been reported to exert their antifungal effects through various mechanisms, including the disruption of fungal cell membrane integrity, leading to the leakage of intracellular components.[4][9][10] Some studies also suggest that quinolines can interfere with fungal DNA synthesis and other critical cellular processes.[3]
The hydrazone functional group is a versatile scaffold known for a wide range of biological activities, including antimicrobial effects.[5][11][12] Hydrazone derivatives have been shown to act on the fungal cell membrane and may also interfere with enzymatic pathways essential for fungal survival.[11][13] One study on hydrazone derivatives suggested a mechanism that interferes with the cell membrane but does not involve interaction with ergosterol.[13] Another pointed to the inhibition of trehalose biosynthesis as a potential target.[5]
Therefore, it is hypothesized that 7-chloro-4-arylhydrazonequinolines may exert their antifungal activity through a combination of these mechanisms, potentially leading to a fungicidal effect and a lower propensity for resistance development compared to single-target agents. Further research is required to fully characterize their molecular targets.
Comparative Antifungal Activity: In Vitro Data
A key aspect of this comparison lies in the direct evaluation of antifungal potency. The following table summarizes the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) data for representative 7-chloro-4-arylhydrazonequinolines and fluconazole against a panel of clinically relevant fungal strains, as reported in a pivotal study.[3][4]
| Compound | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) |
| Fluconazole | Candida albicans (ATCC 90028) | 0.5 | > 64 |
| Candida parapsilosis | 0.25-2 | > 64 | |
| Candida glabrata | 8-32 | > 64 | |
| Rhodotorula glutinis | 32 | > 64 | |
| Hydrazone 4a (R = 2-F) | Candida albicans | 25 | 50 |
| Candida parapsilosis | 50 | 50 | |
| Candida glabrata | >200 | >200 | |
| Rhodotorula glutinis | 50 | 50 | |
| Hydrazone 4o (R = 4-CH3) | Candida albicans | 40 | 40 |
| Candida parapsilosis | 40 | 40 | |
| Candida glabrata | 40 | 40 | |
| Rhodotorula glutinis | 40 | 40 |
Data synthesized from a study by de Oliveira et al. (2011).[3][4]
Analysis of In Vitro Data:
The data reveals that while fluconazole exhibits very low MICs against susceptible Candida species, it is largely fungistatic, as indicated by the high MFC values. In contrast, certain 7-chloro-4-arylhydrazonequinolines, such as compound 4o , demonstrate both inhibitory and fungicidal activity at the same concentration against a broader range of fungi, including the often-resistant Candida glabrata and Rhodotorula glutinis.[3][4] Notably, compound 4o showed comparable MIC and MFC values against R. glutinis when compared to fluconazole's MIC.[4] This suggests a potentially more potent and cidal mechanism of action for these novel compounds.
Experimental Protocol for Antifungal Susceptibility Testing
To ensure the reproducibility and validity of these findings, a standardized methodology is paramount. The following is a detailed protocol for determining the MIC and MFC of antifungal agents against yeast, based on the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[6][8]
Caption: Experimental workflow for antifungal susceptibility testing.
Step-by-Step Methodology:
-
Preparation of Fungal Inoculum:
-
Subculture the yeast strains onto a suitable agar medium (e.g., Sabouraud Dextrose Agar) and incubate at 35°C for 24-48 hours to ensure purity and viability.
-
Harvest several colonies and suspend them in sterile saline (0.85% NaCl).
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard using a spectrophotometer (at 530 nm) or by visual comparison. This corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Dilute this standardized suspension in RPMI-1640 medium (buffered with MOPS) to achieve the final desired inoculum concentration for the assay.
-
-
Preparation of Antifungal Agents:
-
Prepare stock solutions of the 7-chloro-4-arylhydrazonequinolines and fluconazole in a suitable solvent (e.g., DMSO).
-
Perform serial twofold dilutions of each compound in RPMI-1640 medium in a 96-well microtiter plate to obtain a range of test concentrations.
-
-
Broth Microdilution Assay:
-
Inoculate each well of the microtiter plate containing the serially diluted antifungal agents with the prepared fungal suspension.
-
Include a positive control (fungal suspension without any antifungal agent) and a negative control (medium only) in each plate.
-
-
Incubation:
-
Incubate the microtiter plates at 35°C for 24 to 48 hours.
-
-
Determination of Minimum Inhibitory Concentration (MIC):
-
The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of fungal growth compared to the positive control.
-
For fluconazole, the endpoint is typically read as the concentration that produces an approximately 50% reduction in turbidity as compared to the growth control.
-
For the 7-chloro-4-arylhydrazonequinolines, the endpoint is read as the lowest concentration showing no visible growth.
-
-
Determination of Minimum Fungicidal Concentration (MFC):
-
Following MIC determination, an aliquot (e.g., 10 µL) from each well showing no visible growth is subcultured onto an agar plate.
-
The plates are incubated at 35°C for 24-48 hours.
-
The MFC is the lowest concentration of the antifungal agent that results in no fungal growth on the subculture plates, corresponding to a ≥99.9% reduction in CFUs from the initial inoculum.
-
Conclusion and Future Directions
The comparative analysis presented here highlights the potential of 7-chloro-4-arylhydrazonequinolines as a new class of antifungal agents. While fluconazole remains a cornerstone of antifungal therapy, the fungicidal activity of certain quinoline derivatives against a broad spectrum of yeasts, including those with reduced susceptibility to fluconazole, is a significant advantage.[3][4]
The likely multi-targeted mechanism of action of these novel compounds may also offer a solution to the growing problem of antifungal resistance. However, further research is imperative to fully elucidate their molecular targets and to assess their in vivo efficacy and safety profiles. The experimental framework provided in this guide offers a robust and standardized approach for the continued investigation and development of these promising antifungal candidates.
References
- Fluconazole and Mechanism of Action - Home Health Patient Educ
- Ghannoum, M. A., & Rice, L. B. (1999). Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance. Clinical Microbiology Reviews, 12(4), 501–517. [Link]
- Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. (2020). Molecules, 25(20), 4796. [Link]
- St
- Dr.Oracle. (2025).
- CLSI. (2017). M27 - Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts, 4th Edition. [Link]
- Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. (2021). Journal of Agricultural and Food Chemistry, 69(41), 12156–12170. [Link]
- CLSI. (2022). M27M44S - Performance Standards for Antifungal Susceptibility Testing of Yeasts, 3rd Edition. [Link]
- Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. (2021). Semantic Scholar. [Link]
- 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. (2011). The Scientific World Journal, 11, 1489–1495. [Link]
- 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. (2011). Semantic Scholar. [Link]
- Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. (2021). PubMed. [Link]
- Antifungal and anti-biofilm effects of hydrazone derivatives on Candida spp. (2024). Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2429109. [Link]
- Quinolines derivatives as promising new antifungal candidates for the treatment of candidiasis and dermatophytosis. (2020). Future Microbiology, 15, 1029–1041. [Link]
- Synthesis and Biological Evaluation of Hydrazone Derivatives as Antifungal Agents. (2020).
- Investigation of Novel Quinoline–Thiazole Derivatives as Antimicrobial Agents: In Vitro and In Silico Approaches. (2022). ACS Omega, 8(1), 1063–1081. [Link]
- Studies on hydrazone derivatives as antifungal agents. (2010). Journal of Enzyme Inhibition and Medicinal Chemistry, 25(6), 766–772. [Link]
- Novel Hydrazide Hydrazone Derivatives as Antimicrobial Agents: Design, Synthesis, and Molecular Dynamics. (2024). Molecules, 29(11), 2469. [Link]
Sources
- 1. M44 | Method for Antifungal Disk Diffusion Susceptibility Testing of Yeasts [clsi.org]
- 2. M27M44S | Performance Standards for Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Antifungal and anti-biofilm effects of hydrazone derivatives on Candida spp - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts [clsi.org]
- 7. scholars.uthscsa.edu [scholars.uthscsa.edu]
- 8. webstore.ansi.org [webstore.ansi.org]
- 9. Antifungal Exploration of Quinoline Derivatives against Phytopathogenic Fungi Inspired by Quinine Alkaloids. | Semantic Scholar [semanticscholar.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. tandfonline.com [tandfonline.com]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship (SAR) of 7-Chloroquinoline Hydrazones
The 7-chloroquinoline framework is a cornerstone in medicinal chemistry, most famously recognized as the scaffold of the antimalarial drug chloroquine. The strategic incorporation of a hydrazone linkage (-NH-N=CH-) has unlocked a new dimension of chemical diversity, yielding derivatives with a vast and potent spectrum of biological activities. This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of these hydrazones, grounding our discussion in experimental data and validated protocols. Our objective is to move beyond mere observation and explain the causality between specific structural modifications and the resulting biological efficacy, offering a critical resource for researchers engaged in drug discovery and development.
The Core Architecture: Understanding the 7-Chloroquinoline Hydrazone Scaffold
The fundamental structure consists of a 7-chloroquinoline ring system linked to a hydrazone moiety. This linkage is typically formed via a condensation reaction between a hydrazine-substituted 7-chloroquinoline and a diverse array of aldehydes or ketones. The immense therapeutic potential of this class of compounds stems from the numerous sites available for chemical modification, each capable of fine-tuning the molecule's physicochemical properties and biological target interactions.
Principal Sites for Chemical Modification:
-
The Hydrazone Linkage Point: The substitution pattern on the quinoline ring dictates the spatial orientation of the entire hydrazone side chain.
-
The Imine Carbon Substituent (R-group): The nature of the group attached to the imine carbon (aliphatic, aromatic, or heteroaromatic) is a primary determinant of biological activity.
-
Substituents on the R-group: When the R-group is an aromatic ring, the placement of electron-donating or electron-withdrawing groups can profoundly alter the electronic distribution and, consequently, the compound's potency.
The diagram below illustrates this versatile molecular architecture.
Caption: General chemical structure and key points of modification for 7-chloroquinoline hydrazones.
Comparative Analysis of Biological Performance
7-Chloroquinoline hydrazones have demonstrated significant efficacy across multiple therapeutic areas. This section dissects the SAR for their most prominent activities, supported by comparative experimental data.
Anticancer Activity
This class of compounds has shown remarkable cytotoxic potential against a wide array of human cancer cell lines.[1][2][3] The mechanism often involves the induction of apoptosis and cell cycle arrest.[4][5]
SAR Insights:
-
Aromaticity is Key: An aromatic or heteroaromatic ring as the 'R' group is a consistent feature of the most potent anticancer derivatives.
-
Substitution Matters: The presence, number, and position of substituents on the 'R' ring are critical. Methoxy (-OCH₃) groups, for instance, have been shown to significantly enhance cytotoxicity, with potency often increasing with the number of methoxy groups.[6]
-
The 7-Chloroquinoline is Essential: Studies have shown that the 7-chloroquinoline moiety itself is indispensable for antitumor activity.[1]
Comparative Data: In Vitro Cytotoxicity
| Compound ID | 'R' Substituent | Cell Line | IC50 / GI50 (µM) | Key Observation | Reference |
| Lead Cmpd. 15 | 2-chloro-7-methoxyquinolin-3-yl | MDA-MB-231 (Breast) | < 30% viability | Identified as a potent lead from screening. | [6] |
| Analog 17 | 2-chloro-6,7-dimethoxyquinolin-3-yl | MDA-MB-231 (Breast) | ~62% viability reduction | Additional methoxy group enhances activity. | [6] |
| Analog 14 | 2-chloroquinolin-3-yl | MDA-MB-231 (Breast) | Lower activity than 15 | Demonstrates the importance of the methoxy group. | [6] |
| Hydrazone 23 | Indole-based | NCI-60 Panel | Submicromolar | Exhibited the most effective broad-spectrum growth inhibition. | [1] |
Interpretation of Causality: The enhanced activity seen with methoxy-substituted analogs like 17 can be attributed to their increased ability to engage in hydrogen bonding and their altered electronic properties, which may lead to stronger interactions with biological targets. The broad efficacy of indole-containing hydrazones like 23 suggests that the indole nucleus, a known pharmacophore, acts synergistically with the 7-chloroquinoline core.[1][6]
Antimalarial Activity
Building on the legacy of chloroquine, these hydrazones have been extensively investigated as next-generation antimalarials to combat resistant strains of Plasmodium falciparum.
SAR Insights:
-
Hybridization Strategy: The design rationale often involves maintaining the core 7-chloroquinoline structure, known to accumulate in the parasite's acidic food vacuole, while adding a hydrazone-linked scaffold that may possess a different mechanism of action to overcome resistance.
-
Synergistic Potential: Many derivatives show synergistic or additive effects when combined with existing antimalarials like quinine, suggesting they may act on different pathways.[7]
Comparative Data: Antiplasmodial Activity
| Compound Series | Modification | P. falciparum Strain | IC50 Range (µM) | Key Observation | Reference |
| CQPA | Piperazine-1-yl acetamide | NF54 | 1.29 - <10 | Maintained core structure with added scaffolds. | |
| CQPPM | Piperazine-pyrrolidin-methanone | NF54 | 1.42 - <10 | Showed potent activity below 10 µM. | |
| Triazole Hybrids | Sulfonamide-[1][2][8]-triazole | 3D7 | 1.49 - 13.49 | Hybrid molecules show significant activity. | [9] |
Interpretation of Causality: The success of these hybrid molecules lies in their multi-target potential. By combining the quinoline's ability to inhibit hemozoin polymerization with a second moiety that may disrupt other essential parasite functions, these compounds present a multi-pronged attack that is harder for the parasite to develop resistance against.[9]
Antimicrobial Activity
The scaffold has also proven effective against a range of bacterial and fungal pathogens.[10][11][12][13]
SAR Insights:
-
Electron-Withdrawing Groups: The presence of strong electron-withdrawing groups, such as a nitro group (-NO₂), on the aryl 'R' substituent has been correlated with remarkable antibacterial activity.[13]
-
Halogenation: Fluorine substitution on the aryl ring can confer potent antifungal activity, with MIC values comparable to the standard drug fluconazole.[10]
Comparative Data: Antimicrobial Potency
| Compound ID | 'R' Substituent | Organism | Zone of Inhibition (mm) / MIC (µg/mL) | Reference |
| 7b | Nitro-substituted aryl | E. coli, S. aureus | High (not quantified) | Most potent antibacterial in the series. |
| 4a | 2-Fluoro-phenyl | Candida albicans | MIC = 25, MFC = 50 | Activity comparable to fluconazole. |
| 4o | (Not specified) | Rhodotorula glutinis | MIC = 32 | Activity comparable to fluconazole. |
Interpretation of Causality: Electron-withdrawing groups can increase the acidity of the N-H proton of the hydrazone linker, potentially enhancing its ability to bind to target enzymes or receptors. Halogenation, particularly with fluorine, can improve metabolic stability and membrane permeability, allowing the compound to reach its intracellular target more effectively.[10][13]
Validated Experimental Protocols
The integrity of SAR studies rests on reproducible experimental methods. Here, we provide a standard, validated protocol for the synthesis of these compounds.
Synthesis of 7-Chloroquinoline Hydrazones
This protocol outlines the acid-catalyzed condensation reaction, a reliable and widely used method for synthesizing this class of compounds.[8][14]
Workflow for Synthesis and Characterization
Caption: A standard laboratory workflow for the synthesis of 7-chloroquinoline hydrazones.
Step-by-Step Methodology:
-
Reactant Preparation: In a round-bottom flask, dissolve one molar equivalent of 7-chloro-4-hydrazinylquinoline in absolute ethanol.
-
Aldehyde Addition: To this solution, add 1.1 molar equivalents of the desired substituted aldehyde.
-
Catalysis: Introduce a catalytic amount (2-3 drops) of glacial acetic acid to the mixture. The acid protonates the aldehyde's carbonyl oxygen, making the carbon more electrophilic and facilitating the nucleophilic attack by the hydrazine.
-
Reaction: Heat the mixture to reflux (approximately 78 °C for ethanol) and maintain for 4 to 8 hours. The elevated temperature provides the necessary activation energy for the condensation reaction to proceed to completion.
-
Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) to confirm the consumption of starting materials and the formation of the product.
-
Isolation: Upon completion, the flask is allowed to cool to room temperature. The hydrazone product, being less soluble in cold ethanol, typically precipitates out as a solid.
-
Purification: The solid is collected by vacuum filtration and washed with a small volume of cold ethanol to remove residual reactants and catalyst.
-
Drying & Characterization: The purified product is dried under vacuum. Its structural identity and purity are then confirmed using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Unraveling the Mechanism of Action
The diverse bioactivities of these hydrazones are a result of their interference with multiple cellular pathways. Their antibacterial action, for example, can involve the inhibition of critical enzymes necessary for bacterial survival.[4][5]
Potential Bacterial Targets
Caption: Potential mechanisms of antibacterial action via inhibition of essential bacterial enzymes.
The ability of quinoline hydrazones to inhibit enzymes like DNA gyrase prevents the necessary supercoiling and uncoiling of DNA, halting replication.[5] Inhibition of Glucosamine-6-Phosphate Synthase disrupts the biosynthesis of peptidoglycan, a critical component of the bacterial cell wall.[5] Targeting enzymes in the fatty acid synthesis pathway, such as Enoyl ACP Reductase and 3-Ketoacyl ACP Synthase , can suppress the production of ATP, starving the cell of energy.[5]
Conclusion and Future Directions
The 7-chloroquinoline hydrazone scaffold is a remarkably versatile and privileged structure in medicinal chemistry. SAR studies have consistently demonstrated that targeted modifications to the aryl hydrazone moiety can produce compounds with high potency against cancer cells, malaria parasites, bacteria, and fungi. The synthetic accessibility of these compounds further enhances their appeal for drug development programs.
Future work should focus on optimizing the pharmacokinetic profiles (ADME - Absorption, Distribution, Metabolism, and Excretion) of the most potent leads. Investigating novel hybrid molecules that combine the 7-chloroquinoline hydrazone core with other known pharmacophores could lead to next-generation therapeutics with enhanced efficacy and a lower propensity for drug resistance.
References
- Negru (Apostol), G., Ghinet, A., & Bîcu, E. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Pharmaceuticals, 16(5), 691. [Link]
- Dave, M. A., Desai, N. S., & Naidu, A. V. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry, 13(2), 459-464. [Link]
- Negru (Apostol), G., Ghinet, A., & Bîcu, E. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. PubMed, 37242474. [Link]
- Negi, A., et al. (2012). Biological Activities of Hydrazone Derivatives in the New Millennium. International Journal of Pharmacy and Chemistry, 2(4), 100-109. [Link]
- Negru (Apostol), G., Ghinet, A., & Bîcu, E. (2023). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen...
- Dave, M. A., Desai, N. S., & Naidu, A. V. (2001). Synthesis and Biological Activities of Substituted 7-Chloroquinoline Derivatives, Part I. Asian Journal of Chemistry. [Link]
- Duval, A. R., et al. (2011). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. The Scientific World Journal, 11, 1489–1495. [Link]
- Negru (Apostol), G., Ghinet, A., & Bîcu, E. (2023). General structure of previously reported 7-chloroquinoline hydrazones...
- Abdel-Aziz, M., et al. (2018). Synthesis, Characterization and Biological Activities of Cu(II), Co(II), Mn(II), Fe(II), and UO2(VI) Complexes with a New Schiff Base Hydrazone. Molecules, 23(4), 845. [Link]
- Anonymous. (n.d.). Synthesis of 7‐chloro‐4‐hydrazone derivatives of quinoline.
- Duval, A. R., et al. (2011). 7-chloroquinolin-4-yl arylhydrazone derivatives: synthesis and antifungal activity. ScientificWorldJournal, 11, 1489-95. [Link]
- Rani, S., et al. (2020). Synthesis and antimicrobial activity of 2-chloro-6-methylquinoline hydrazone derivatives. Journal of the Indian Chemical Society, 97(10), 1605-1614. [Link]
- Rahaman, M. H., et al. (2021). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Molecules, 26(11), 3375. [Link]
- Carvalho, P. H. D. A., et al. (2011). General structure of the tested 7-chloro-4quinolinylarylhydrazones.
- Fayed, E. A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity.
- Singh, T., Stein, R. G., & Biel, J. H. (1969). Antimalarials. 4-Proximal hydrazino derivatives of 7-chloroquinoline. Journal of Medicinal Chemistry, 12(5), 949-950. [Link]
- Katariya, K. D., et al. (2017). Synthesis, Characterization and Antimicrobial Activity of Some New Substituted Quinoline Hydrazones. Der Pharma Chemica, 9(22), 94-100. [Link]
- Kathrada, F. (2022). The effect of 7-chloroquinoline derivatives on the life cycle of the malaria parasite. MESA. [Link]
- Flores, M., et al. (2024). Novel hydrazone compounds with broad-spectrum antiplasmodial activity and synergistic interactions with antimalarial drugs. MalariaWorld. [Link]
- Coimbra, E. S., et al. (2013). 7-Chloro-4-quinolinyl hydrazones: a promising and potent class of antileishmanial compounds. Chemical biology & drug design, 81(5), 658–665. [Link]
- Kumar, A., et al. (2022). Synthesis and antimalarial activity of 7-chloroquinoline-tethered sulfonamides and their[1][2][9]-triazole hybrids. Future Medicinal Chemistry, 14(23), 1725-1739. [Link]
- Singh, A., & Singh, R. K. (2023). Quinoline Hydrazide/Hydrazone Derivatives: Recent Insights on Antibacterial Activity and Mechanism of Action.
- Gutsalov, I. I., et al. (2024). Anti-HIV and Antimicrobial Activity of 7-Hydrazino-8-hydroxyquinoline-Based Aromatic Hydrazones. International Journal of Molecular Sciences, 26(9), 8402. [Link]
- Singh, A., & Singh, R. K. (2023). Different mechanisms of action of quinoline hydrazide/hydrazone...
- Fayed, E. A., et al. (2018). Evaluation of antitumor activities of 7-chloroquinoline derivatives (2)–(9) against MCF-7 cell lines.
Sources
- 1. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. media.malariaworld.org [media.malariaworld.org]
- 8. asianpubs.org [asianpubs.org]
- 9. Synthesis and antimalarial activity of 7-chloroquinoline-tethered sulfonamides and their [1,2,3]-triazole hybrids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 7-chloroquinolin-4-yl arylhydrazone derivatives: synthesis and antifungal activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. derpharmachemica.com [derpharmachemica.com]
- 14. asianpubs.org [asianpubs.org]
Cytotoxicity comparison of 7-chloroquinoline derivatives on cancer cell lines
An In-Depth Guide to the Cytotoxicity of 7-Chloroquinoline Derivatives in Cancer Cell Lines
Introduction: The Prominence of the 7-Chloroquinoline Scaffold in Oncology
The 7-chloroquinoline core is a privileged heterocyclic structure in medicinal chemistry, forming the backbone of numerous therapeutic agents.[1] Historically recognized for its potent antimalarial properties, exemplified by drugs like Chloroquine, this scaffold has garnered significant attention in oncology for its broad-spectrum anticancer potential.[2][3] Derivatives of 7-chloroquinoline have been investigated for a range of biological activities, including antitumor, anti-inflammatory, and antimicrobial effects.[1][4]
The rationale for exploring 7-chloroquinoline derivatives stems from their ability to engage with multiple cellular targets and pathways crucial for cancer cell survival and proliferation.[5] Established anticancer drugs like Lenvatinib and Bosutinib, which are kinase inhibitors, feature a quinoline core, highlighting the scaffold's value in targeting cancer-specific signaling cascades.[6] Furthermore, established antimalarials such as chloroquine and hydroxychloroquine have themselves been repurposed and investigated in clinical trials as promising anticancer agents.[6] This guide provides a comparative analysis of the cytotoxic effects of various 7-chloroquinoline derivatives on diverse cancer cell lines, supported by experimental data, detailed protocols, and mechanistic insights.
Comparative Cytotoxicity: A Data-Driven Overview
The anticancer efficacy of 7-chloroquinoline derivatives has been evaluated across a wide array of human cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) or the 50% growth inhibition (GI₅₀) values are standard metrics used to quantify the potency of a compound, with lower values indicating greater cytotoxic potential. The following table summarizes the performance of several distinct 7-chloroquinoline derivatives against various cancer cell lines.
| Derivative Class | Specific Compound/Identifier | Cancer Cell Line | Cytotoxicity (GI₅₀/IC₅₀ in µM) | Reference |
| Quinoline-Benzimidazole Hybrids | Compound 5d | HuT78 (T-cell lymphoma) | 0.4 | |
| Compound 5d | THP-1 (Acute monocytic leukemia) | 0.6 | [6] | |
| Compound 5d | Raji (Burkitt lymphoma) | 4.3 | [6] | |
| Compound 12d | HuT78 (T-cell lymphoma) | 1.1 | [6] | |
| Quinoline Hydrazones | Compound 16 | SR (Leukemia) | 0.12 | [2] |
| Compound 23 | SR (Leukemia) | 0.18 | [2] | |
| Compound 23 | SNB-75 (CNS Cancer) | 0.20 | [2] | |
| Compound 23 | UO-31 (Renal Cancer) | 0.22 | [2] | |
| Morita-Baylis-Hillman Adducts | Compound 14 | HL-60 (Promyelocytic leukemia) | 4.60 | |
| Compound 14 | MCF-7 (Breast cancer) | 7.90 | [4] | |
| Compound 14 | NCI-H292 (Lung cancer) | 8.80 | [4] | |
| 4-Thioalkylquinoline Derivatives | Compound 81 | CCRF-CEM (Leukemia) | 0.81 | [7] |
| Compound 81 | HCT116 (Colorectal cancer) | 2.59 | [7] | |
| Compound 81 | U2OS (Osteosarcoma) | 5.81 | [7] | |
| Click-Synthesized Derivatives | Compound 9 | MCF-7 (Breast cancer) | 19.53 | [3] |
| Compound 9 | HCT-116 (Colon carcinoma) | 21.41 | [3] | |
| Compound 3 | MCF-7 (Breast cancer) | 21.46 | [3] |
Mechanisms of Cytotoxicity: A Multi-Pronged Attack
7-Chloroquinoline derivatives are hypothesized to exert their anticancer effects through a multifaceted approach, often involving the induction of apoptosis, modulation of key signaling pathways, and generation of oxidative stress.[5]
-
Induction of Apoptosis and Cell Cycle Arrest: A primary mechanism shared by many effective anticancer agents is the ability to trigger programmed cell death (apoptosis) and halt the cell division cycle.[5] Studies on 7-chloro-4-aminoquinoline-benzimidazole hybrids have shown that potent compounds can induce disruption of the mitochondrial membrane potential, a key event in the apoptotic cascade, in lymphoma cells.[6] Similarly, certain 4-thioalkylquinoline derivatives have been observed to cause an accumulation of cells in the G0/G1 phase of the cell cycle and inhibit DNA and RNA synthesis, ultimately leading to apoptosis.[7]
-
Kinase Inhibition: The quinoline scaffold is present in several approved kinase inhibitors used in cancer therapy.[6] This suggests that novel 7-chloroquinoline derivatives may also function by targeting specific protein kinases that are critical for cancer cell growth and survival. For instance, molecular docking studies have suggested that some hybrids may interact with the active site of tyrosine-protein kinase c-Src.[6]
-
Induction of Oxidative Stress: Some quinoline derivatives are thought to exert their anticancer effects through mechanisms mediated by reactive oxygen species (ROS).[5] The generation of ROS can inflict damage on cellular components, including DNA, leading to cell death. This mechanistic profile offers a distinct approach compared to traditional DNA-damaging agents like Doxorubicin or highly specific targeted therapies.[5]
Below is a conceptual diagram illustrating a generalized signaling pathway that can be targeted by 7-chloroquinoline derivatives, leading to apoptosis.
Caption: Generalized pathway of kinase inhibition by 7-chloroquinoline derivatives.
Experimental Protocol: MTT Assay for Cytotoxicity Assessment
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. The principle is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells.
Materials:
-
96-well flat-bottom sterile plates
-
Cancer cell lines of interest
-
Complete cell culture medium
-
7-Chloroquinoline derivatives (dissolved in a suitable solvent, e.g., DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01M HCl)
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Step-by-Step Procedure:
-
Cell Seeding:
-
Harvest and count the cells, ensuring >90% viability.
-
Dilute the cells in complete culture medium to the desired density (e.g., 5,000-10,000 cells/well).
-
Seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Include control wells containing medium only for background blank readings.
-
Incubate the plate overnight (or for 24 hours) at 37°C in a 5% CO₂ humidified atmosphere to allow cells to attach.[8]
-
-
Compound Treatment:
-
Prepare serial dilutions of the 7-chloroquinoline derivatives in culture medium.
-
Carefully remove the old medium from the wells and add 100 µL of the medium containing the various concentrations of the test compounds. Also include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compounds).
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
Formazan Solubilization:
-
After the MTT incubation, carefully remove the medium from each well.
-
Add 100 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.[1]
-
Place the plate on an orbital shaker for about 15 minutes to ensure complete dissolution of the crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well using a microplate reader at a wavelength between 550 and 600 nm (typically 570 nm). A reference wavelength of >650 nm can be used to subtract background noise.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from all other readings.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control cells (which represent 100% viability).
-
Plot the percentage of viability against the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
-
The workflow for this assay is visualized in the diagram below.
Caption: Experimental workflow of the MTT cytotoxicity assay.
Conclusion and Future Directions
The 7-chloroquinoline scaffold remains a highly valuable framework for the development of novel anticancer agents. The derivatives discussed in this guide demonstrate potent cytotoxic activity across a range of hematological and solid tumor cell lines, with some compounds exhibiting submicromolar efficacy.[2] The diverse mechanisms of action, from inducing apoptosis to inhibiting key signaling kinases, suggest that these compounds can overcome some of the limitations of conventional therapies. Future research should focus on optimizing the structure-activity relationships to enhance potency and selectivity for cancer cells over normal cells, thereby minimizing potential toxicity. Further elucidation of the precise molecular targets will be crucial for their rational development as effective and selective anticancer therapeutics.[5]
References
- Perin, N. et al. (2021). Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking. Molecules.
- Béni, S. et al. (2020). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Pharmaceuticals.
- de Vasconcelos, S.N.S. et al. (2021). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Revista Virtual de Química.
- Pérez, L. et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules.
- Abbas, I. et al. (2022). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Taibah University for Science.
- Ismail, M.F. et al. (2023). Synthesis, Anti-Proliferative Activity, DFT and Docking Studies of Some Novel Chloroquinoline-Based Heterocycles: Polycyclic Aromatic Compounds. Polycyclic Aromatic Compounds.
- ACS Publications. Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials.
- NCBI Bookshelf. Cell Viability Assays - Assay Guidance Manual.
- Horton, T. MTT Cell Assay Protocol.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. scielo.br [scielo.br]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Novel 7-Chloro-4-aminoquinoline-benzimidazole Hybrids as Inhibitors of Cancer Cells Growth: Synthesis, Antiproliferative Activity, in Silico ADME Predictions, and Docking [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. texaschildrens.org [texaschildrens.org]
- 9. atcc.org [atcc.org]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the In Vitro Activity of 7-Chloro-4-Quinolinylhydrazones Against Mycobacterium tuberculosis
This guide provides a comprehensive analysis of the in vitro antitubercular activity of 7-chloro-4-quinolinylhydrazones, a promising class of compounds in the fight against tuberculosis (TB). Designed for researchers, scientists, and drug development professionals, this document synthesizes key experimental findings, compares their efficacy against established first-line anti-TB drugs, and provides detailed methodologies for the evaluation of such compounds. Our focus is to deliver a scientifically rigorous overview grounded in experimental data to inform and guide future research endeavors in this critical field.
Introduction: The Rationale for Novel Anti-TB Agents
Tuberculosis, caused by Mycobacterium tuberculosis (M. tuberculosis), remains a global health crisis, exacerbated by the emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains. This urgent challenge necessitates the discovery and development of novel chemotherapeutic agents with alternative mechanisms of action. The quinoline scaffold has long been a "privileged structure" in medicinal chemistry, forming the core of many successful therapeutic agents. Within this broad class, 7-chloro-4-quinolinylhydrazones have emerged as a particularly potent subclass, demonstrating significant in vitro activity against M. tuberculosis. This guide will delve into the experimental evidence supporting their potential as viable anti-TB drug candidates.
Comparative In Vitro Efficacy
The in vitro potency of a potential drug candidate is a critical initial determinant of its therapeutic potential. The Minimum Inhibitory Concentration (MIC) is the primary metric for this assessment, representing the lowest concentration of a compound that inhibits the visible growth of a microorganism.
Activity of 7-Chloro-4-Quinolinylhydrazones against M. tuberculosis H37Rv
Several studies have demonstrated the promising in vitro activity of various 7-chloro-4-quinolinylhydrazone derivatives against the reference laboratory strain of M. tuberculosis, H37Rv. Notably, a series of these compounds exhibited significant MIC values, in some cases comparable to or better than the first-line anti-TB drug ethambutol.
Table 1: Comparative In Vitro Activity (MIC) of 7-Chloro-4-Quinolinylhydrazones and First-Line Anti-TB Drugs against M. tuberculosis H37Rv
| Compound/Drug | MIC (µg/mL) | MIC (µM) | Reference |
| 7-Chloro-4-quinolinylhydrazones | |||
| Compound 3f | 2.5 | - | [1][2] |
| Compound 3i | 2.5 | - | [1][2] |
| Compound 3o | 2.5 | - | [1][2] |
| Compound 5a | 1.25 | - | [3][4] |
| Compound 5d | 0.60 | - | [3][4] |
| First-Line Anti-TB Drugs | |||
| Isoniazid | 0.02 - 0.06 | ~0.15 - 0.44 | [5][6][7] |
| Rifampicin | 0.12 - 0.4 | ~0.15 - 0.49 | [5][6][8] |
| Ethambutol | 0.5 - 3.12 | ~2.45 - 15.27 | [1][2][5] |
Note: MIC values can vary slightly between studies due to minor differences in experimental conditions.
The data clearly indicates that specific 7-chloro-4-quinolinylhydrazone derivatives possess potent antimycobacterial activity. For instance, compounds 3f , 3i , and 3o displayed an MIC of 2.5 µg/mL, which is more potent than the upper-range MIC reported for ethambutol (3.12 µg/mL)[1][2]. Furthermore, derivatives such as 5a and 5d have shown even greater promise with MICs of 1.25 µg/mL and 0.60 µg/mL, respectively[3][4]. These findings underscore the potential of this chemical scaffold as a starting point for the development of new anti-TB drugs.
Putative Mechanism of Action
The established mechanism of action for the broader class of quinolone antibiotics involves the inhibition of bacterial DNA gyrase and topoisomerase IV[9][10][11]. These enzymes are essential for DNA replication, recombination, and repair. By binding to the enzyme-DNA complex, quinolones stabilize a transient double-strand break, leading to a lethal accumulation of these breaks and subsequent cell death[12]. In Mycobacterium tuberculosis, DNA gyrase is believed to be the sole type II topoisomerase and the primary target of quinolones[13].
While specific mechanistic studies on 7-chloro-4-quinolinylhydrazones against M. tuberculosis are still emerging, it is highly probable that they share this mechanism of action. The quinoline core is the key pharmacophore responsible for this activity. The hydrazone linkage and various substitutions on the phenyl ring likely modulate the compound's physicochemical properties, such as solubility, cell wall permeability, and affinity for the target enzyme, thereby influencing its overall potency.
Caption: Putative mechanism of 7-chloro-4-quinolinylhydrazones.
Cytotoxicity and Selectivity
An ideal antimicrobial agent exhibits high potency against the pathogen while demonstrating low toxicity to host cells. Several studies have investigated the cytotoxicity of 7-chloro-4-quinolinylhydrazones against various cell lines. Importantly, the most active antitubercular compounds were found to be non-cytotoxic at their effective concentrations[1][2]. For instance, some derivatives showed no toxicity to murine macrophages, and one compound exhibited low cytotoxicity to human erythrocytes[14]. Another study on the antifungal activity of these compounds reported cell viability of over 50% at concentrations up to 100 µg/mL in mouse fibroblasts[15]. This favorable selectivity profile is a crucial attribute for any compound being considered for further drug development.
Experimental Protocol: Microplate Alamar Blue Assay (MABA)
The Microplate Alamar Blue Assay (MABA) is a widely used, reliable, and cost-effective method for determining the MIC of compounds against M. tuberculosis[3][16]. The assay relies on the reduction of the blue, non-fluorescent indicator dye, resazurin (Alamar Blue), to the pink, fluorescent resorufin by metabolically active cells.
Step-by-Step Methodology
-
Preparation of Mycobacterial Inoculum:
-
Culture M. tuberculosis H37Rv in Middlebrook 7H9 broth supplemented with 0.2% glycerol, 10% oleic acid-albumin-dextrose-catalase (OADC), and 0.05% Tween 80.
-
Incubate at 37°C until the culture reaches an optical density at 600 nm (OD600) of 0.4-0.6.
-
Dilute the culture in 7H9 broth to a final concentration that will result in approximately 1 x 10^5 colony-forming units (CFU)/mL in the final assay volume.
-
-
Compound Preparation and Serial Dilution:
-
Dissolve the 7-chloro-4-quinolinylhydrazone compounds and control drugs (e.g., isoniazid, rifampicin, ethambutol) in dimethyl sulfoxide (DMSO) to create stock solutions.
-
In a 96-well microplate, perform serial two-fold dilutions of the compounds in 7H9 broth to achieve the desired concentration range. The final DMSO concentration should not exceed 1% to avoid solvent toxicity.
-
-
Inoculation and Incubation:
-
Add the prepared mycobacterial inoculum to each well containing the serially diluted compounds.
-
Include positive control wells (bacteria without any compound) and negative control wells (broth only).
-
Seal the plates and incubate at 37°C for 5-7 days.
-
-
Addition of Alamar Blue and Reading:
-
After the incubation period, add a freshly prepared solution of Alamar Blue (10% v/v) to each well.
-
Incubate the plates for an additional 24 hours at 37°C.
-
Visually assess the color change. A blue color indicates inhibition of bacterial growth, while a pink color indicates bacterial growth. The MIC is defined as the lowest drug concentration that prevents the color change from blue to pink.
-
Caption: Workflow for the Microplate Alamar Blue Assay (MABA).
Conclusion and Future Directions
The collective evidence strongly supports the continued investigation of 7-chloro-4-quinolinylhydrazones as a promising class of anti-TB agents. Their potent in vitro activity against M. tuberculosis, favorable selectivity profiles, and a well-understood putative mechanism of action make them attractive candidates for further preclinical development.
Future research should focus on:
-
Structure-Activity Relationship (SAR) Studies: To optimize the scaffold for enhanced potency and improved pharmacokinetic properties.
-
Mechanism of Action Confirmation: To definitively confirm DNA gyrase as the primary target and investigate potential secondary mechanisms.
-
In Vivo Efficacy Studies: To evaluate the therapeutic potential of lead compounds in animal models of tuberculosis.
-
Activity against Resistant Strains: To determine the efficacy of these compounds against MDR and XDR strains of M. tuberculosis.
By pursuing these avenues of research, the scientific community can build upon the promising foundation laid by the in vitro studies of 7-chloro-4-quinolinylhydrazones and potentially deliver a new, effective weapon in the global fight against tuberculosis.
References
- Candéa, A. L. P., Ferreira, M. de L., Pais, K. C., Cardoso, L. N. de F., Kaiser, C. R., Henriques, M. das G. M. de O., Lourenço, M. C. S., Bezerra, F. A. F. M., & de Souza, M. V. N. (2009). Synthesis and antitubercular activity of 7-chloro-4-quinolinylhydrazones derivatives. Bioorganic & Medicinal Chemistry Letters, 19(22), 6272–6274. [Link]
- Candéa, A. L. P., Ferreira, M. de L., Pais, K. C., Cardoso, L. N. de F., Kaiser, C. R., Henriques, M. das G. M. de O., Lourenço, M. C. S., Bezerra, F. A. F. M., & de Souza, M. V. N. (2009).
- Cho, S., Lee, H., & Franzblau, S. (2015). Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. Methods in Molecular Biology, 1285, 281–292. [Link]
- Asif, M. (2013). Antimicrobial and Anti-tubercular Activity of Quinolone Analogues.
- Barnard, F. M., & Maxwell, A. (2017). Mechanism of Action of Mycobacterium tuberculosis Gyrase Inhibitors: A Novel Class of Gyrase Poisons. Antimicrobial Agents and Chemotherapy, 61(11), e01221-17. [Link]
- Ferreira, M. L., de Faria, A. R., & de Souza, M. V. N. (2022). Fluoroquinolone Derivatives in the Treatment of Mycobacterium tuberculosis Infection. Pharmaceuticals, 15(10), 1205. [Link]
- Aldred, K. J., Kerns, R. J., & Osheroff, N. (2014). Mechanism of Quinolone Action and Resistance. Biochemistry, 53(10), 1565–1574. [Link]
- Aubry, A., Pan, X. S., Fisher, L. M., Jarlier, V., & Cambau, E. (2004). Mycobacterium tuberculosis DNA Gyrase: Interaction with Quinolones and Correlation with Antimycobacterial Drug Activity. Antimicrobial Agents and Chemotherapy, 48(4), 1281–1288. [Link]
- Ferreira, M. de L., Gonçalves, R. S. B., Cardoso, L. N. de F., Kaiser, C. R., Candéa, A. L. P., Henriques, M. das G. M. de O., Lourenço, M. C. S., Bezerra, F. A. F. M., & de Souza, M. V. N. (2010). Synthesis and Antitubercular Activity of Heteroaromatic Isonicotinoyl and 7-Chloro-4-Quinolinyl Hydrazone Derivatives. The Scientific World Journal, 10, 1594–1602. [Link]
- Ferreira, M. de L., Gonçalves, R. S. B., Cardoso, L. N. de F., Kaiser, C. R., Candéa, A. L. P., Henriques, M. das G. M. de O., Lourenço, M. C. S., Bezerra, F. A. F. M., & de Souza, M. V. N. (2010).
- Duval, A. R., Carvalho, P. A., da Silva, E. F., Faria, R. X., de Souza, M. V. N., & Cunico, W. (2015). (7-Chloroquinolin-4-yl)arylhydrazones: Candida albicans enzymatic repression and cytotoxicity evaluation, Part 2. Acta Odontologica Scandinavica, 73(6), 468–473. [Link]
- Gumbo, T., Louie, A., De-Jesus, P. D., Parsons, L. M., Salfinger, M., & Drusano, G. L. (2017). Assessing the Combined Antibacterial Effect of Isoniazid and Rifampin on Four Mycobacterium tuberculosis Strains Using In Vitro Experiments and Response-Surface Modeling. Antimicrobial Agents and Chemotherapy, 62(1), e01594-17. [Link]
- Rastogi, N., Labrousse, V., & Goh, K. S. (1996). In vitro activities of fourteen antimicrobial agents against drug susceptible and resistant clinical isolates of Mycobacterium tuberculosis and comparative intracellular activities against the virulent H37Rv strain in human macrophages. Current Microbiology, 33(3), 167–175. [Link]
- Hobby, G. L., Lenert, T. F., & Maier-Engallena, J. (1969). In vitro activity of rifampin against the H37RV strain of Mycobacterium tuberculosis.
- Vilchèze, C., & Jacobs, W. R., Jr. (2007). Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis. Antimicrobial Agents and Chemotherapy, 51(7), 2569–2574. [Link]
- de Faria, A. R., de Faria, R. X., de Souza, M. V. N., & Coimbra, E. S. (2016). Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis. Experimental Parasitology, 169, 135–141. [Link]
Sources
- 1. Cytotoxic Activity of Polysubstituted 7-chloro-4-quinolinylhydraz...: Ingenta Connect [ingentaconnect.com]
- 2. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis. | Semantic Scholar [semanticscholar.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. In vitro activities of fourteen antimicrobial agents against drug susceptible and resistant clinical isolates of Mycobacterium tuberculosis and comparative intracellular activities against the virulent H37Rv strain in human macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. journals.asm.org [journals.asm.org]
- 7. Isoniazid-Induced Transient High-Level Resistance in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro activity of rifampin against the H37RV strain of Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. scialert.net [scialert.net]
- 10. Fluoroquinolone Derivatives in the Treatment of Mycobacterium tuberculosis Infection [mdpi.com]
- 11. Mechanism of Quinolone Action and Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Mechanism of Action of Mycobacterium tuberculosis Gyrase Inhibitors: A Novel Class of Gyrase Poisons - PMC [pmc.ncbi.nlm.nih.gov]
- 13. journals.asm.org [journals.asm.org]
- 14. Aminoquinoline compounds: Effect of 7-chloro-4-quinolinylhydrazone derivatives against Leishmania amazonensis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. (7-Chloroquinolin-4-yl)arylhydrazones: Candida albicans enzymatic repression and cytotoxicity evaluation, Part 2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Microplate Alamar Blue Assay (MABA) and Low Oxygen Recovery Assay (LORA) for Mycobacterium tuberculosis - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Validating the Antiplasmodial Efficacy of N2-Quinolylhydrazones Against Chloroquine
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the antiplasmodial activity of novel N2-quinolylhydrazone compounds, using the historical antimalarial chloroquine as a benchmark. We will delve into the causality behind experimental choices, provide robust, self-validating protocols, and present a clear path for data interpretation, grounded in established scientific principles.
The Rationale: Overcoming the Challenge of Chloroquine Resistance
For decades, chloroquine (CQ) was the cornerstone of malaria treatment and prophylaxis. Its efficacy, safety, and low cost made it a powerful tool in the global fight against this devastating disease. However, the emergence and spread of chloroquine-resistant (CQR) strains of Plasmodium falciparum, the most lethal malaria parasite, have severely compromised its utility.[1] This resistance is primarily linked to mutations in the P. falciparum chloroquine resistance transporter (PfCRT) gene, which enhances the expulsion of the drug from its site of action, the parasite's acidic food vacuole.[2]
The urgent need for new antimalarials that can bypass existing resistance mechanisms has driven the exploration of novel chemical scaffolds. N2-quinolylhydrazones have emerged as a promising class of compounds. Some studies suggest these molecules may act via mechanisms distinct from that of chloroquine, such as the inhibition of essential parasite enzymes like the P. falciparum subtilisin-like protease 1 (PfSUB1), which is crucial for parasite egress and invasion.[3] This guide outlines the critical experiments required to validate this hypothesis and objectively compare the performance of N2-quinolylhydrazones against both chloroquine-sensitive and chloroquine-resistant parasite strains.
Experimental Design: A Head-to-Head Comparison
A robust validation strategy hinges on a direct, parallel comparison of the candidate compounds (N2-quinolylhydrazones) and the reference drug (chloroquine). The experimental design must incorporate parasite strains with well-defined resistance profiles and include an assessment of host cell toxicity to determine the therapeutic window.
Selection of Plasmodium falciparum Strains
The choice of parasite strains is fundamental to the validation process. To establish a clear efficacy profile, it is essential to use at least one chloroquine-sensitive (CQS) strain and one chloroquine-resistant (CQR) strain.
-
Chloroquine-Sensitive (CQS) Strain: The 3D7 strain is a widely used and well-characterized CQS strain, making it an ideal reference.[4][5]
-
Chloroquine-Resistant (CQR) Strains: Strains such as Dd2 [6], W2 [7], or FCR3 [4][8] are excellent choices. These strains exhibit known resistance to chloroquine and provide a stringent test for the novel compounds' ability to overcome this phenotype.
Core Assays: Efficacy and Selectivity
The validation workflow is bifurcated into two parallel assays: one to determine antiplasmodial potency (IC50) and another to assess cytotoxicity against a mammalian cell line. The ratio between these two values yields the Selectivity Index (SI), a critical parameter in early-stage drug discovery.
Detailed Methodologies
Trustworthiness in experimental science is built on meticulous and reproducible protocols. The following sections provide step-by-step methodologies for the core assays.
In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I Method)
The SYBR Green I-based fluorescence assay is a widely adopted, robust, and cost-effective method for measuring parasite proliferation by quantifying parasitic DNA.[9][10][11]
Materials:
-
Asynchronous P. falciparum cultures (1-2% parasitemia, 2% hematocrit)
-
Complete parasite medium (RPMI 1640, AlbuMAX II, hypoxanthine, HEPES, gentamicin)
-
Lysis Buffer with SYBR Green I (20 mM Tris-HCl, 5 mM EDTA, 0.008% Saponin, 0.08% Triton X-100, 0.2 µL/mL SYBR Green I)
-
96-well black, clear-bottom microplates
-
Test compounds (N2-quinolylhydrazones) and Chloroquine diphosphate
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Protocol:
-
Drug Plate Preparation: Prepare serial dilutions of the N2-quinolylhydrazones and chloroquine in complete medium in a separate 96-well plate. A typical concentration range spans from 100 µM to low nM. Include drug-free wells (negative control) and wells with parasitized but untreated RBCs (positive growth control).
-
Assay Seeding: In a 96-well black, clear-bottom plate, add 90 µL of the asynchronous parasite culture to each well.
-
Drug Addition: Transfer 10 µL of the serially diluted drug solutions from the preparation plate to the assay plate.
-
Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).[12]
-
Lysis and Staining: Add 100 µL of Lysis Buffer containing SYBR Green I to each well. Mix gently by pipetting.
-
Final Incubation: Incubate the plates in the dark at room temperature for 1-2 hours.[13]
-
Fluorescence Reading: Measure the fluorescence using a plate reader with excitation and emission wavelengths set at approximately 485 nm and 530 nm, respectively.[13]
-
Data Analysis: Subtract the background fluorescence from uninfected RBCs. Plot the percentage of parasite growth inhibition against the log of the drug concentration. Calculate the 50% inhibitory concentration (IC50) using a non-linear regression model (e.g., sigmoidal dose-response).
In Vitro Cytotoxicity Assay
To ensure that the observed antiplasmodial activity is specific to the parasite and not a result of general cellular toxicity, a cytotoxicity assay against a human cell line is crucial.[14][15] Human hepatocellular carcinoma (HepG2) or human embryonic kidney (HEK293) cells are common choices.[7][14]
Materials:
-
HepG2 or HEK293 cells
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well clear microplates
-
Test compounds and control drug (e.g., doxorubicin)
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Alamar Blue
-
Solubilization buffer (e.g., DMSO or acidified isopropanol)
-
Absorbance plate reader
Protocol:
-
Cell Seeding: Seed the 96-well plate with 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds, mirroring the concentrations used in the antiplasmodial assay.
-
Incubation: Incubate the plate for 72 hours under standard cell culture conditions (37°C, 5% CO₂).
-
Viability Assessment: Add the viability reagent (e.g., MTT) and incubate for 2-4 hours. If using MTT, subsequently add solubilization buffer to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength (e.g., ~570 nm for MTT).
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells. Plot this against the log of the drug concentration to determine the 50% cytotoxic concentration (CC50).
Data Presentation and Interpretation
Quantitative data should be summarized in a clear, tabular format to facilitate direct comparison. The key metrics are the IC50 against both parasite strains and the Selectivity Index (SI).
Table 1: Comparative Antiplasmodial Activity and Cytotoxicity
| Compound | IC50 (nM) vs. 3D7 (CQS) | IC50 (nM) vs. Dd2 (CQR) | Resistance Index (RI)¹ | CC50 (nM) vs. HepG2 | Selectivity Index (SI)² |
| N2-Quinolylhydrazone 1 | 50 | 75 | 1.5 | >20,000 | >400 |
| N2-Quinolylhydrazone 2 | 120 | 150 | 1.25 | >20,000 | >166 |
| Chloroquine | 20 | 250 | 12.5 | 15,000 | 750 (vs. 3D7) / 60 (vs. Dd2) |
¹ Resistance Index (RI) = IC50 (CQR strain) / IC50 (CQS strain). A low RI (<2) indicates the compound is effective against the resistant strain. ² Selectivity Index (SI) = CC50 (mammalian cells) / IC50 (parasite). A higher SI is desirable, indicating greater selectivity for the parasite.
An ideal candidate would exhibit a low nanomolar IC50 against both CQS and CQR strains, a Resistance Index close to 1, and a high Selectivity Index (typically >100), indicating a wide therapeutic window.
Unraveling the Mechanism of Action
Understanding how a compound works is as important as knowing that it works. Chloroquine's primary mechanism involves accumulating in the parasite's food vacuole and interfering with the detoxification of heme, a toxic byproduct of hemoglobin digestion, by inhibiting its polymerization into hemozoin.[16][17]
N2-quinolylhydrazones may operate differently. As suggested by some studies, one potential target is the PfSUB1 protease.[3] This offers a distinct advantage, as a novel mechanism is less likely to be affected by existing resistance pathways like the PfCRT transporter.
Further mechanistic studies, such as enzymatic assays with recombinant PfSUB1 or thermal shift assays, would be required to confirm this proposed mode of action.
Conclusion
This guide provides a robust, scientifically-grounded framework for the initial validation of N2-quinolylhydrazones as potential antiplasmodial agents. By employing a head-to-head comparison with chloroquine against both sensitive and resistant P. falciparum strains, researchers can generate the critical data needed to assess their therapeutic potential. A compound that demonstrates potent activity irrespective of the parasite's chloroquine resistance profile (low RI) and exhibits high selectivity for the parasite over host cells (high SI) represents a promising lead for the next generation of antimalarial drugs.
References
- Ursing, J., et al. (2022). Chloroquine-susceptible and -resistant Plasmodium falciparum strains survive high chloroquine concentrations by becoming dormant but are eliminated by prolonged exposure. Journal of Infectious Diseases.
- WorldWide Antimalarial Resistance Network (WWARN). (n.d.). P. falciparum drug sensitivity assay using SYBR® Green I V1.0. Clinical Module SOP.
- Wellems, T. E., & Plowe, C. V. (2001). Chloroquine-resistant malaria. Journal of Infectious Diseases, 184(6), 770–776.
- Penzo, A., et al. (2012). Quinolylhydrazones as novel inhibitors of Plasmodium falciparum serine protease PfSUB1. Bioorganic & Medicinal Chemistry Letters, 22(16), 5243-5248.
- Ursing, J., et al. (2022). Chloroquine-susceptible and -resistant Plasmodium falciparum strains survive high chloroquine concentrations by becoming dormant but are eliminated by prolonged exposure. Malaria World.
- Grimberg, B. T., et al. (2008). A flow cytometry-based assay for measuring invasion of red blood cells by Plasmodium falciparum. Journal of Visualized Experiments, (17), 736.
- Ursing, J., et al. (2022). Chloroquine-susceptible and -resistant Plasmodium falciparum strains survive high chloroquine concentrations by becoming dormant but are eliminated by prolonged exposure. Journal of Antimicrobial Chemotherapy, 77(4), 982-989.
- Ziegler, H. L., et al. (2002). In Vitro Plasmodium falciparum Drug Sensitivity Assay: Inhibition of Parasite Growth by Incorporation of Stomatocytogenic Amphiphiles into the Erythrocyte Membrane. Antimicrobial Agents and Chemotherapy, 46(5), 1441-1446.
- Leidenberger, M., et al. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Methods in Molecular Biology, 1601, 97-110.
- Leidenberger, M., et al. (2017). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Springer Nature Experiments.
- Koffi, F. N., et al. (2021). In vitro evaluation of the antiplasmodial activity and phytochemical screening of five plants extracts from the traditional pharmacopoeia. The Journal of Phytopharmacology, 10(6), 374-379.
- Young, M. D., & Moore, D. V. (1961). Chloroquine resistance in Plasmodium falciparum. American Journal of Tropical Medicine and Hygiene, 10(3), 317-320.
- ResearchGate. (n.d.). SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening. Request PDF.
- Taylor & Francis Online. (n.d.). Determination of in vitro anti-Plasmodium falciparum activity in plant extracts.
- Appiah-Opong, R., et al. (2019). In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54. Malaria Research and Treatment.
- Bagavan, A., et al. (2021). In Vitro Effect on Plasmodium falciparum and In Vivo Effect on Plasmodium berghei of Annomaal, an Oily Fraction Obtained from the Seeds of Annona squamosa. Molecules, 26(3), 749.
- Singh, C., et al. (2020). Multistage antiplasmodial activity of hydroxyethylamine compounds, in vitro and in vivo evaluations. RSC Advances, 10(60), 36625-36633.
- ResearchGate. (n.d.). In vitro cytotoxicity and anti-plasmodial activity.
- Winter, R., et al. (2011). Antimalarial Quinolones: Synthesis, potency, and mechanistic studies. Journal of Medicinal Chemistry, 54(15), 5522-5534.
- Orr, M., et al. (2024). Novel hydrazone compounds with broad-spectrum antiplasmodial activity and synergistic interactions with antimalarial drugs. mBio, e02923-23.
- de Souza, N. B., et al. (2014). Antiplasmodial activity of chloroquine analogs against chloroquine-resistant parasites, docking studies and mechanisms of drug action. Malaria Journal, 13, 469.
- Osorio, E., et al. (2017). In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity. Revista Brasileira de Farmacognosia, 27(1), 85-89.
- Malaria Parasite Metabolic Pathways. (n.d.). Mechanism of action of quinoline drugs.
- Appiah-Opong, R., et al. (2019). In Vitro Assessment of Antiplasmodial Activity and Cytotoxicity of Polyalthia longifolia Leaf Extracts on Plasmodium falciparum Strain NF54. Malaria Research and Treatment.
- Ntie-Kang, F., et al. (2014). In Vitro Antiplasmodial Activity and Cytotoxicity of Extracts of Selected Medicinal Plants Used by Traditional Healers of Western Cameroon. Tropical Medicine & International Health, 19(5), 575-585.
- Foley, M., & Tilley, L. (1998). Quinoline antimalarials: mechanisms of action and resistance. International Journal for Parasitology, 28(11), 1651-1660.
- JJ Medicine. (2021, October 31). Chloroquine & Hydroxychloroquine | Mechanism of Action, Targets (Malaria), Adverse Effects [Video]. YouTube.
- de Souza, N. B., et al. (2014). Antiplasmodial activity of chloroquine analogs against chloroquine-resistant parasites, docking studies and mechanisms of drug action. Malaria Journal, 13, 469.
- Solomon, V. R., et al. (2012). Investigating the activity of quinine analogues vs. chloroquine resistant Plasmodium falciparum. Bioorganic & Medicinal Chemistry Letters, 22(12), 4064-4067.
- ResearchGate. (n.d.). Antiplasmodial activity and pKa of quinolinium nitrogen.
Sources
- 1. Chloroquine-resistant malaria - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Quinolylhydrazones as novel inhibitors of Plasmodium falciparum serine protease PfSUB1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chloroquine-susceptible and -resistant Plasmodium falciparum strains survive high chloroquine concentrations by becoming dormant but are eliminated by prolonged exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Investigating the activity of quinine analogues vs. chloroquine resistant Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antiplasmodial activity of chloroquine analogs against chloroquine-resistant parasites, docking studies and mechanisms of drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. malariaworld.org [malariaworld.org]
- 9. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. SYBR® Green I-Based Fluorescence Assay to Assess Cell Viability of Malaria Parasites for Routine Use in Compound Screening | Springer Nature Experiments [experiments.springernature.com]
- 11. Antimalarial Quinolones: Synthesis, potency, and mechanistic studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. iddo.org [iddo.org]
- 14. Multistage antiplasmodial activity of hydroxyethylamine compounds, in vitro and in vivo evaluations - RSC Advances (RSC Publishing) DOI:10.1039/D0RA03997G [pubs.rsc.org]
- 15. In vitro antiplasmodial activity of selected plants from the Colombian North Coast with low cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mechanism of action of quinoline drugs [mpmp.huji.ac.il]
- 17. Quinoline antimalarials: mechanisms of action and resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
The Substituent's Tale: A Guide to Modulating the Bioactivity of 7-Chloroquinoline Hydrazones
A Senior Application Scientist's In-depth Comparison Guide for Researchers and Drug Development Professionals
The 7-chloroquinoline scaffold is a privileged structure in medicinal chemistry, most famously embodied in the antimalarial drug chloroquine. The journey of this heterocyclic core, however, extends far beyond malaria, with its derivatives showing immense potential in oncology, microbiology, and beyond. Among these derivatives, the 7-chloroquinoline hydrazones have emerged as a particularly versatile and potent class of compounds. Their bioactivity is not monolithic; it is a dynamic property, exquisitely sensitive to the nature and position of substituent groups appended to their core structure. This guide provides an in-depth comparison of how these chemical modifications influence the biological activity of 7-chloroquinoline hydrazones, supported by experimental data and detailed protocols to empower your own research endeavors.
The Core Structure: A Platform for Diverse Bioactivity
The fundamental structure of a 7-chloroquinoline hydrazone consists of a 7-chloroquinoline ring linked to a hydrazone moiety (-NH-N=CH-), which is in turn typically attached to an aromatic or heteroaromatic ring. This arrangement provides a rich template for chemical diversification, allowing for the fine-tuning of physicochemical properties and biological targets.
A Comparative Analysis of 7-Chloroquinoline Hydrazones and Doxorubicin: Efficacy, Mechanisms, and Future Prospects in Oncology
In the landscape of oncological therapeutics, the anthracycline antibiotic Doxorubicin has long been a cornerstone of chemotherapy regimens for a wide array of malignancies, including breast cancer, sarcomas, and lymphomas.[1][2] Its potent cytotoxic effects are well-documented; however, its clinical utility is frequently hampered by significant dose-dependent cardiotoxicity and the emergence of chemoresistance.[1][3][4] This has spurred a continuous search for novel anticancer agents with improved efficacy and more favorable safety profiles. Among the promising candidates are derivatives of the 7-chloroquinoline scaffold, specifically 7-chloroquinoline hydrazones, which have demonstrated significant cytotoxic potential across numerous cancer cell lines.[5][6][7]
This guide provides a detailed, evidence-based comparison of the efficacy of 7-chloroquinoline hydrazones relative to the established chemotherapeutic, Doxorubicin. We will delve into their respective mechanisms of action, present comparative experimental data, and provide the detailed protocols necessary for a rigorous evaluation of such compounds in a research setting.
Mechanistic Overview: Divergent Pathways to Cell Death
The efficacy of an anticancer agent is fundamentally tied to its mechanism of action. While both Doxorubicin and 7-chloroquinoline hydrazones induce apoptosis, their upstream molecular interactions differ significantly.
Doxorubicin: A Multi-Pronged Assault on Cancer Cells
Doxorubicin's anticancer activity is pleiotropic, meaning it affects multiple cellular processes simultaneously.[8][9] The primary mechanisms include:
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin inserts itself between the base pairs of the DNA helix, leading to a physical blockade that obstructs DNA replication and transcription.[3] Critically, it also forms a stable complex with the enzyme topoisomerase II, trapping it on the DNA strand. This prevents the re-ligation of DNA double-strand breaks that topoisomerase II normally resolves, leading to catastrophic DNA damage and triggering apoptotic pathways.[8][10]
-
Generation of Reactive Oxygen Species (ROS): The quinone moiety in Doxorubicin's structure can undergo redox cycling, a process that generates large quantities of superoxide radicals and other ROS.[10] This induces a state of severe oxidative stress, causing widespread damage to cellular components, including lipids, proteins, and DNA, further contributing to cell death.[3][10] This mechanism is also heavily implicated in its cardiotoxic effects.[4][11]
-
Induction of Apoptosis: The culmination of DNA damage and oxidative stress activates intrinsic and extrinsic apoptotic pathways. This involves the activation of key signaling proteins like p53 and the release of cytochrome c from mitochondria, ultimately leading to the activation of executioner caspases and programmed cell death.[3]
Caption: Doxorubicin's multifaceted mechanism of action.
7-Chloroquinoline Hydrazones: Targeted Induction of Apoptosis and Cell Cycle Arrest
Research into 7-chloroquinoline hydrazones is ongoing, but studies suggest a more targeted, though potentially varied, mechanism of action depending on the specific derivative. Key observations include:
-
Induction of Apoptosis: A primary mode of action appears to be the potent induction of apoptosis.[12][13] This is often observed through the activation of caspase cascades and changes in the expression of Bcl-2 family proteins.
-
Cell Cycle Arrest: Several derivatives have been shown to cause cell cycle arrest, often at the G0/G1 or G2/M phase.[14][15] By halting the cell cycle, these compounds prevent cancer cells from proliferating and can make them more susceptible to apoptosis.
-
Potential Topoisomerase Inhibition: Some molecular docking studies suggest that, like Doxorubicin, certain quinoline-based hydrazones may bind to and inhibit human DNA topoisomerase, representing a potential area of mechanistic overlap.[16]
The precise upstream targets are still being elucidated, but the downstream effects converge on the controlled dismantling of the cancer cell.
Caption: Proposed mechanism for 7-chloroquinoline hydrazones.
Comparative In Vitro Efficacy: A Data-Driven Assessment
The most direct comparison of potency comes from in vitro cytotoxicity assays, which measure the concentration of a compound required to inhibit cancer cell growth by 50% (GI50 or IC50). While Doxorubicin exhibits broad, potent activity, numerous studies have identified 7-chloroquinoline hydrazone derivatives with comparable or even superior cytotoxicity against specific cancer cell lines.
Table 1: Comparative Cytotoxicity (GI50/IC50 in µM) of Selected 7-Chloroquinoline Hydrazones and Doxorubicin
| Compound/Drug | Cell Line | Cancer Type | GI50 / IC50 (µM) | Reference |
| Doxorubicin | A549 | Non-Small Cell Lung | 10.3 | [12] |
| MCF-7 | Breast | 0.007 (IC50) | [13] | |
| HeLa | Cervical | 0.311 (IC50) | [17] | |
| Hydrazone Derivative 1 | A549 | Non-Small Cell Lung | 15.3 - 15.8 | [12] |
| Hydrazone Derivative 2 | MCF-7 | Breast | 4.36 | [12] |
| Hydrazone Derivative 3 | MCF-7 | Breast | 7.016 (IC50) | [13] |
| Hydrazone Derivative 4 | SR (Leukemia) | Leukemia | < 0.120 | [5] |
| Hydrazone Derivative 5 | NCI-H460 | Non-Small Cell Lung | < 0.132 | [5] |
| Hydrazone Derivative 6 | OVCAR-3 | Ovarian | < 0.155 | [5] |
Note: Direct comparison of absolute values across different studies should be done with caution due to variations in experimental conditions. The table illustrates the general potency range.
Analysis of Cytotoxicity Data:
The data clearly indicates that while Doxorubicin is a highly potent agent, particularly in the nanomolar range for some cell lines, specific 7-chloroquinoline hydrazones demonstrate remarkable activity.[5][12][13][17] Several derivatives exhibit submicromolar GI50 values across a wide panel of cancer types, including leukemia, lung, ovarian, and breast cancer, positioning them as first-in-class experimental drugs.[5][6] Notably, some derivatives have been reported to be more active than Doxorubicin in certain contexts.[5] This high potency warrants their continued investigation as potential chemotherapeutic agents.
Validated Experimental Protocols for Efficacy Assessment
To ensure scientific integrity and reproducibility, the following are detailed protocols for the key assays used to compare the efficacy of novel compounds against a standard like Doxorubicin.
Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.
-
Cell Seeding: Plate cancer cells (e.g., 2 x 10³ cells/well) in 100 µL of complete culture medium in a 96-well plate. Incubate for 24-48 hours to allow for cell adherence.[18]
-
Compound Treatment: Prepare serial dilutions of the 7-chloroquinoline hydrazone and Doxorubicin. Replace the existing medium with 100 µL of fresh medium containing the desired concentrations of the test compounds. Include vehicle-only (e.g., DMSO) wells as a negative control.
-
Incubation: Incubate the plates for a predetermined period (e.g., 48 or 72 hours) at 37°C in a humidified incubator with 5% CO2.[19]
-
MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT tetrazolium salt to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.[18]
-
Absorbance Reading: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50/GI50 value for each compound.
Protocol 2: Apoptosis Detection by Annexin V & Propidium Iodide (PI) Staining
This flow cytometry-based assay differentiates between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment and Harvesting: Seed cells in a 6-well plate and treat with the compounds of interest for 24-48 hours. Harvest both adherent and floating cells. For adherent cells, gently trypsinize, combine with the supernatant, and pellet by centrifugation (e.g., 300 x g for 5 minutes).[20][21]
-
Cell Washing: Wash the cell pellet twice with ice-cold PBS to remove any residual medium.[20]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.[21]
-
Staining: Transfer 100 µL of the cell suspension (1 x 10⁵ cells) to a flow cytometry tube. Add 5 µL of fluorochrome-conjugated Annexin V (e.g., FITC or Alexa Fluor 488) and 5 µL of Propidium Iodide (PI) solution.[21]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[21]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.[21] Healthy cells will be negative for both Annexin V and PI; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are positive for both stains.[20]
Protocol 3: Western Blot Analysis of Apoptosis Markers
This technique detects changes in the expression levels of key proteins involved in the apoptotic cascade.
-
Protein Extraction: Treat cells with the compounds, then wash with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors.[19]
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay) to ensure equal loading.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.[19]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[19]
-
Blocking: Block the membrane for 1 hour at room temperature with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.[19]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies targeting key apoptotic proteins (e.g., cleaved Caspase-3, cleaved PARP, Bcl-2, Bax) diluted in blocking buffer.[19][22]
-
Secondary Antibody Incubation: Wash the membrane with TBST and then incubate for 1 hour at room temperature with an appropriate HRP-conjugated secondary antibody.[19]
-
Detection: After final washes, apply an enhanced chemiluminescent (ECL) substrate and visualize the protein bands using an imaging system.[19] An increase in cleaved Caspase-3 and cleaved PARP is a hallmark of apoptosis.[22][23][24]
Sources
- 1. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Doxorubicin-Induced Cardiotoxicity: A Comprehensive Update - PMC [pmc.ncbi.nlm.nih.gov]
- 3. remedypublications.com [remedypublications.com]
- 4. Doxorubicin-induced cardiotoxicity and risk factors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity | Semantic Scholar [semanticscholar.org]
- 10. Doxorubicin pathways: pharmacodynamics and adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Expanding potential of quinoline hydrazide/hydrazone derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Anticancer, antimicrobial activities of quinoline based hydrazone analogues: Synthesis, characterization and molecular docking - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs | Anticancer Research [ar.iiarjournals.org]
- 19. pdf.benchchem.com [pdf.benchchem.com]
- 20. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Apoptosis western blot guide | Abcam [abcam.com]
- 23. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. bio-rad-antibodies.com [bio-rad-antibodies.com]
A Senior Application Scientist's Guide to Cross-Referencing Spectral Data for 7-Chloro-4-hydrazinoquinoline
For researchers and professionals in drug development, the unambiguous structural confirmation of synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth, practical approach to the cross-referencing of multimodal spectral data for the confident identification of 7-Chloro-4-hydrazinoquinoline, a key intermediate in the synthesis of various bioactive molecules. We will move beyond a simple recitation of data to a logical, cause-and-effect analysis of how ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy collectively provide a self-validating structural proof.
The Logic of Spectroscopic Cross-Referencing
Part 1: Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy provides information about the chemical environment, connectivity, and number of different types of protons in a molecule.
Experimental Protocol: ¹H NMR Data Acquisition
-
Sample Preparation: Dissolve approximately 5-10 mg of the synthesized this compound in 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is crucial as it effectively solubilizes the compound and its residual water peak does not obscure key signals.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire the spectrum at room temperature. Use tetramethylsilane (TMS) as an internal standard (δ 0.00).
-
Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
Data Interpretation and Cross-Referencing
Table 1: ¹H NMR Spectral Data for this compound in DMSO-d₆ [1][2]
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Assignment & Cross-Referencing Point |
| ~11.09 | Broad Singlet | 1H | NH | This downfield, exchangeable proton is characteristic of a hydrazine NH. Its broadness is due to quadrupole broadening and exchange. Cross-references with IR (N-H stretch) and Mass Spec (presence of nitrogen). |
| ~8.56-8.40 | Multiplet | 2H | H-2, H-5 | These are aromatic protons on the quinoline ring. The downfield shift is due to the deshielding effect of the aromatic system and the electronegative nitrogen. Their specific positions can be confirmed with 2D NMR techniques. |
| ~7.97 | Doublet (J ≈ 1.9 Hz) | 1H | H-8 | This proton is ortho to the chloro group and shows a small coupling constant. |
| ~7.70 | Doublet of Doublets (J ≈ 9.0, 1.9 Hz) | 1H | H-6 | This proton is coupled to both H-5 and H-8. |
| ~7.10 | Doublet (J ≈ 7.2 Hz) | 1H | H-3 | This proton is adjacent to the carbon bearing the hydrazine group. |
| ~5.31 | Broad Singlet | 2H | NH₂ | These are the terminal protons of the hydrazine group. Their broadness and integration for 2H are key identifiers. Cross-references with IR (N-H stretch) and Mass Spec (odd molecular weight suggesting an odd number of nitrogens). |
Part 2: Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the different carbon environments in a molecule.
Experimental Protocol: ¹³C NMR Data Acquisition
-
Sample Preparation: Use the same sample prepared for ¹H NMR.
-
Instrumentation: Utilize a 75 MHz or higher field NMR spectrometer.
-
Data Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Processing: Process the data similarly to the ¹H NMR spectrum.
Data Interpretation and Cross-Referencing
Table 2: ¹³C NMR Spectral Data for this compound in DMSO-d₆ [1][2]
| Chemical Shift (δ) ppm | Assignment | Rationale for Assignment & Cross-Referencing Point |
| ~155.7 | C-4 | This quaternary carbon is significantly downfield due to its direct attachment to the electronegative hydrazine group. |
| ~142.4 | C-2 | Aromatic CH carbon in the pyridine ring of the quinoline system. |
| ~138.7 | C-7 | Quaternary carbon bearing the chloro group. Its chemical shift is influenced by the halogen. |
| ~137.6 | C-8a | Quaternary carbon at the fusion of the two rings. |
| ~126.4 | C-6 | Aromatic CH carbon. |
| ~125.3 | C-5 | Aromatic CH carbon. |
| ~119.1 | C-8 | Aromatic CH carbon. |
| ~113.6 | C-4a | Quaternary carbon at the fusion of the two rings. |
| ~98.1 | C-3 | Aromatic CH carbon upfield due to its position relative to the nitrogen and hydrazine group. |
Cross-Referencing Logic: The number of distinct signals in the ¹³C NMR spectrum (9 in this case) should match the number of unique carbon atoms in the proposed structure. The chemical shifts provide evidence for the electronic environment of each carbon, corroborating the assignments made from the ¹H NMR data.
Part 3: Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can confirm the elemental composition.
Experimental Protocol: Mass Spectrometry Data Acquisition
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC-MS).
-
Ionization: Utilize Electron Impact (EI) or Electrospray Ionization (ESI). ESI is often preferred for its soft ionization, which keeps the molecular ion intact.
-
Analysis: Analyze the resulting ions in a mass analyzer (e.g., quadrupole, time-of-flight).
Data Interpretation and Cross-Referencing
Table 3: Mass Spectrometry Data for this compound [1][2][3]
| m/z | Relative Intensity | Assignment | Rationale for Assignment & Cross-Referencing Point |
| 194 | 100% | [M+H]⁺ with ³⁵Cl | This corresponds to the protonated molecular ion of the compound (C₉H₈ClN₃, MW = 193.64). The presence of this peak confirms the molecular weight. This is a primary piece of evidence that cross-references with the proposed structure from NMR and IR. |
| 196 | ~30% | [M+H]⁺ with ³⁷Cl | The characteristic isotopic pattern of chlorine (³⁵Cl:³⁷Cl ratio of approximately 3:1) provides definitive evidence for the presence of one chlorine atom in the molecule. |
Fragmentation Analysis: While not detailed here, the fragmentation pattern in EI-MS would show characteristic losses (e.g., loss of N₂H₃) that would further support the proposed structure.
Part 4: Infrared (IR) Spectroscopy
IR spectroscopy provides information about the functional groups present in a molecule.
Experimental Protocol: IR Data Acquisition
-
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used on the solid sample directly.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹.
Data Interpretation and Cross-Referencing
Table 4: Key IR Absorptions for this compound [1][2]
| Wavenumber (cm⁻¹) | Intensity | Functional Group | Rationale for Assignment & Cross-Referencing Point |
| ~3320 | Weak | N-H Stretch | This absorption is characteristic of the N-H bonds in the hydrazine group. Directly cross-references with the NH and NH₂ protons observed in the ¹H NMR spectrum. |
| ~3050 | Weak | Aromatic C-H Stretch | Confirms the presence of the aromatic quinoline ring system. |
| ~1607 | Medium | C=N Stretch | Characteristic of the quinoline ring system. |
| ~1448 | Medium | Aromatic C=C Stretch | Confirms the presence of the aromatic rings. |
Visualizing the Workflow
The following diagram illustrates the logical flow of cross-referencing the spectral data for the structural elucidation of this compound.
Sources
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of 7-Chloro-4-hydrazinoquinoline
For Researchers, Scientists, and Drug Development Professionals
Understanding the Hazard: A Profile of 7-Chloro-4-hydrazinoquinoline
This compound (CAS No. 23834-14-2) is a heterocyclic organic compound with the molecular formula C₉H₈ClN₃[1][2]. It is a solid at room temperature and is utilized in various chemical syntheses, including the preparation of novel ligands and potential pharmaceutical agents. However, its utility is matched by its significant hazard profile, which demands meticulous handling and disposal procedures.
Hazard Classification: This compound is classified as acutely toxic and an irritant. The primary routes of exposure and associated hazards are summarized below[1][3]:
| Hazard Classification | GHS Hazard Statement | Description |
| Acute Toxicity, Oral (Category 4) | H302 | Harmful if swallowed. |
| Acute Toxicity, Dermal (Category 4) | H312 | Harmful in contact with skin. |
| Acute Toxicity, Inhalation (Category 4) | H332 | Harmful if inhaled. |
| Skin Irritation (Category 2) | H315 | Causes skin irritation. |
| Eye Irritation (Category 2) | H319 | Causes serious eye irritation. |
| Specific Target Organ Toxicity | H335 | May cause respiratory irritation. |
The causality behind these hazards lies in its chemical structure: the hydrazine group is a known reactive and toxic functional group, while the chlorinated quinoline core presents environmental persistence and potential for forming hazardous byproducts[4]. Therefore, all personnel handling this compound must be thoroughly trained on its risks and the procedures outlined in this guide.
Pre-Disposal Operations: Safety First
Before initiating any disposal protocol, ensuring the safety of personnel and the laboratory environment is paramount. This involves a combination of engineering controls, administrative procedures, and appropriate personal protective equipment (PPE).
Engineering and Administrative Controls
-
Ventilation: All handling and disposal procedures involving solid or dissolved this compound must be conducted within a certified chemical fume hood to prevent inhalation of dust or vapors[4].
-
Designated Area: Establish a designated area for the handling and disposal of this compound. This area should be clearly marked with appropriate hazard signage.
-
Emergency Preparedness: An emergency shower and eyewash station must be readily accessible. All personnel should be familiar with their location and operation. A spill kit specifically designed for hazardous solids and liquids should also be available.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is non-negotiable. The following must be worn at all times when handling this compound[2][3]:
-
Hand Protection: Chemical-resistant gloves (Nitrile or Neoprene) are required. Given the dermal toxicity, consider double-gloving.
-
Eye Protection: Chemical safety goggles and a face shield are mandatory to protect against splashes and airborne particles.
-
Body Protection: A flame-resistant lab coat and, for larger quantities or spill cleanup, a chemical-resistant apron or suit is recommended.
-
Respiratory Protection: If there is a risk of aerosol generation or if working outside a fume hood is unavoidable, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates is essential.
Step-by-Step Disposal Protocol
The guiding principle for the disposal of this compound is to treat it as a hazardous waste. This protocol is divided into three main stages: Waste Collection and Segregation, Chemical Neutralization (for dilute aqueous waste), and Final Disposal.
Waste Collection and Segregation
Proper segregation of waste streams is critical to prevent accidental reactions and to ensure compliant disposal.
-
Solid Waste:
-
Collect un-used or contaminated solid this compound in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Contaminated materials such as weighing paper, gloves, and bench protectors should also be placed in this container.
-
The container must be labeled "Hazardous Waste: this compound".
-
-
Liquid Waste:
-
Aqueous solutions containing this compound should be collected in a separate, sealed, and clearly labeled hazardous waste container.
-
Organic solvent solutions should be collected in a dedicated "Halogenated Organic Waste" container. Do not mix with non-halogenated waste streams.
-
Chemical Neutralization of Aqueous Waste
For dilute aqueous solutions, chemical neutralization of the reactive hydrazine moiety is a recommended practice to reduce its immediate toxicity before collection by a licensed waste disposal company. This process should be performed by trained personnel in a controlled laboratory setting. The recommended method is oxidation using a dilute sodium hypochlorite (bleach) solution[5].
Causality: The hydrazine functional group is a strong reducing agent. Oxidation with sodium hypochlorite converts it to nitrogen gas, water, and sodium chloride. However, it is crucial to note that the chlorinated quinoline ring may also react, potentially forming other chlorinated organic byproducts. Therefore, the treated effluent must still be disposed of as hazardous waste.
Experimental Protocol:
-
Preparation: In a chemical fume hood, place the dilute aqueous waste containing this compound in a large, appropriate-sized beaker with a magnetic stirrer.
-
Dilution: Ensure the concentration of the hydrazinoquinoline in the aqueous waste is low (ideally <1% w/v). If necessary, dilute with cold water. This helps to control the reaction rate and temperature.
-
Neutralization: Slowly add a 5% sodium hypochlorite solution (household bleach) to the stirring waste solution. A slight excess of hypochlorite is recommended to ensure complete oxidation of the hydrazine group. The reaction is exothermic, so slow addition and external cooling (e.g., an ice bath) may be necessary to maintain the temperature below 30°C.
-
Monitoring: The reaction progress can be monitored by testing for the presence of residual hydrazine. Commercially available test strips or colorimetric methods can be used. Continue adding the hypochlorite solution until hydrazine is no longer detected.
-
Final Collection: Once the reaction is complete, allow the solution to cool to room temperature. Transfer the treated solution to a clearly labeled "Hazardous Waste: Neutralized this compound solution" container.
Final Disposal
All waste streams, including solid waste, organic solvent waste, and neutralized aqueous waste, must be disposed of through a licensed hazardous waste management company.
-
Waste Manifesting: Ensure that all waste containers are properly labeled with the correct hazardous waste codes. Based on its characteristics, waste containing this compound may fall under the following EPA Resource Conservation and Recovery Act (RCRA) codes:
-
F-listed wastes (F002): For spent halogenated solvents.
-
P-listed wastes: Hydrazine itself is listed as P068 (acutely hazardous). While this compound is not specifically listed, its structural similarity and toxicity may warrant similar handling and disposal considerations. Consult with your institution's environmental health and safety (EHS) department for specific guidance on waste coding.
-
-
Arranging Pickup: Contact your institution's EHS department or a contracted hazardous waste disposal company to schedule a pickup. Provide them with a detailed inventory of the waste.
Spill and Emergency Procedures
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
-
Evacuate: Immediately evacuate all non-essential personnel from the affected area.
-
Isolate: Secure the area and prevent entry.
-
Ventilate: Ensure the area is well-ventilated, preferably within a fume hood.
-
PPE: Don the appropriate PPE as described in section 2.2.
-
Containment and Cleanup:
-
For solid spills: Gently cover the spill with an absorbent material (e.g., vermiculite, sand, or a commercial spill absorbent) to prevent the dust from becoming airborne. Carefully sweep the material into a labeled hazardous waste container.
-
For liquid spills: Contain the spill with absorbent pads or booms. Absorb the liquid with an inert absorbent material and place it in a sealed, labeled hazardous waste container.
-
-
Decontamination: Decontaminate the spill area using a detergent solution, followed by a rinse with water. All cleaning materials must be disposed of as hazardous waste.
-
Reporting: Report the spill to your supervisor and your institution's EHS department immediately.
Equipment Decontamination
All equipment that has been in contact with this compound must be thoroughly decontaminated before re-use or disposal.
-
Initial Rinse: Rinse the equipment with a suitable solvent (e.g., ethanol or acetone) to remove the bulk of the chemical. Collect the rinsate as halogenated organic waste.
-
Washing: Wash the equipment with a laboratory detergent and warm water.
-
Final Rinse: Rinse thoroughly with deionized water.
-
Drying: Allow the equipment to air dry completely in a well-ventilated area.
Visualizing the Workflow
To provide a clear, at-a-glance understanding of the critical decision-making processes, the following diagrams illustrate the disposal workflow and spill response logic.
Caption: Disposal workflow for this compound.
Caption: Emergency spill response for this compound.
References
- 7-Chloro-4-hydrazinylquinoline.
- Hydrazine. Hazardous Substance Fact Sheet, New Jersey Department of Health. [Link]
- Controlling Occupational Exposure to Hazardous Drugs.
- Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency (EPA). [Link]
- ASHP Guidelines on Handling Hazardous Drugs. American Society of Health-System Pharmacists. [Link]
- Hydrazine. Standard Operating Procedure, UC Santa Barbara Environmental Health & Safety. [Link]
- The oxidation of aromatic amines by sodium hypochlorite. Semantic Scholar. [Link]
- Efficient degradation of chloroquine drug by electro-Fenton oxid
- Oxidation of chloroquine drug by ferrate: Kinetics, reaction mechanism and antibacterial activity.
Sources
Mastering the Safe Handling of 7-Chloro-4-hydrazinoquinoline: A Guide to Personal Protective Equipment and Disposal
For Immediate Implementation by Researchers, Scientists, and Drug Development Professionals
The potent chemical intermediate, 7-Chloro-4-hydrazinoquinoline, is a cornerstone in the synthesis of various pharmaceutical agents, including novel antimalarial and anticancer drugs.[1] However, its utility is matched by its hazardous nature, demanding rigorous adherence to safety protocols to mitigate risks. This guide provides an in-depth operational plan for the safe handling and disposal of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).
Understanding the Risks: The "Why" Behind the Precautions
This compound is classified as a hazardous substance with multiple routes of potential exposure and adverse effects.[2][3] A thorough understanding of these hazards is critical to appreciating the necessity of the stringent protective measures outlined in this guide.
Hazard Classification:
| Hazard Category | Description | GHS Classification |
| Acute Toxicity (Oral) | Harmful if swallowed. | Category 4[2] |
| Acute Toxicity (Dermal) | Harmful in contact with skin. | Category 4[2] |
| Acute Toxicity (Inhalation) | Harmful if inhaled. | Category 4[2] |
| Skin Irritation | Causes skin irritation. | Category 2[2] |
| Eye Irritation | Causes serious eye irritation. | Category 2[2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation. | Category 3[2] |
These classifications underscore the imperative for a comprehensive PPE strategy to prevent accidental ingestion, skin contact, inhalation, and eye exposure.
Your Shield: A Multi-Layered Approach to Personal Protective Equipment
A multi-layered PPE approach is essential to create a robust barrier between the researcher and this compound. The following table outlines the minimum required PPE for handling this compound.
| Body Part | Required PPE | Standard/Specification | Rationale |
| Eyes/Face | Tightly fitting safety goggles with side-shields or a face shield. | EN 166 (EU) or NIOSH (US) approved.[2] | Protects against splashes and airborne particles, preventing serious eye irritation.[2][4] |
| Hands | Chemical-resistant gloves (e.g., Nitrile, Neoprene). | Inspect gloves prior to use. | Prevents skin contact, which can be harmful and cause irritation.[2][5] |
| Body | Fire/flame resistant and impervious clothing, such as a lab coat or chemical-resistant suit. | Protects the skin from spills and contamination.[2] | |
| Respiratory | A NIOSH-approved dust mask (e.g., N95) for handling small quantities in a well-ventilated area. A full-face respirator is required if exposure limits are exceeded or irritation is experienced. | NIOSH approved.[6] | Prevents inhalation of the harmful dust or aerosol, which can cause respiratory irritation.[2] |
Operational Plan: From Donning to Disposal
Adherence to a systematic workflow is paramount for ensuring safety. The following step-by-step procedures provide a clear guide for handling this compound.
Preparation and Donning of PPE
Before entering the designated handling area, a meticulous inspection and donning of PPE is the first line of defense.
-
Step 1: Hand Hygiene. Wash and dry hands thoroughly.
-
Step 2: Inner Gloves (Optional but Recommended). Don a pair of inner chemical-resistant gloves for an added layer of protection.
-
Step 3: Body Protection. Put on a clean, buttoned lab coat or a chemical-resistant suit.
-
Step 4: Respiratory Protection. Fit your N95 dust mask or respirator, ensuring a proper seal.
-
Step 5: Eye and Face Protection. Wear tightly fitting safety goggles. If a significant splash risk exists, a face shield should be worn over the goggles.[4]
-
Step 6: Outer Gloves. Don a pair of outer chemical-resistant gloves, ensuring they overlap the cuffs of your lab coat.
Safe Handling of this compound
All handling of this compound should occur within a certified chemical fume hood to minimize inhalation exposure.
-
Work Surface: Ensure the work surface is clean and uncluttered.
-
Weighing: When weighing the solid compound, use a draft shield or a dedicated weighing enclosure within the fume hood to prevent dispersal of the powder.
-
Transfers: Use appropriate tools (spatulas, etc.) to transfer the chemical. Avoid creating dust.
-
Spills: In the event of a small spill, immediately decontaminate the area following the procedure outlined below. For larger spills, evacuate the area and follow your institution's emergency procedures.
Doffing of PPE and Decontamination
The process of removing PPE is as critical as putting it on to prevent cross-contamination.
-
Step 1: Outer Gloves. Remove the outer gloves by peeling them off from the cuff, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Step 2: Eye and Face Protection. Remove goggles and face shield from the back of your head.
-
Step 3: Body Protection. Remove your lab coat or suit, rolling it inward to contain any potential contamination on the outer surface.
-
Step 4: Respiratory Protection. Remove your dust mask or respirator.
-
Step 5: Inner Gloves. Remove the inner gloves using the same technique as the outer gloves.
-
Step 6: Hand Hygiene. Wash hands thoroughly with soap and water.
Disposal Plan
Proper disposal is a critical final step to ensure environmental safety and regulatory compliance.
-
Chemical Waste: All unused this compound and any solutions containing it must be disposed of as hazardous chemical waste.[2]
-
Contaminated Materials: All disposable PPE (gloves, masks) and any other materials that have come into contact with the chemical (e.g., weighing paper, contaminated wipes) must be placed in a clearly labeled hazardous waste container.[2]
-
Container Labeling: Ensure all waste containers are properly labeled with the chemical name and associated hazards.
-
Regulatory Compliance: Follow all local, state, and federal regulations for the disposal of hazardous waste.
Visualizing the Workflow: A Safety-First Approach
The following diagram illustrates the critical workflow for the safe handling of this compound, from preparation to final disposal.
Sources
- 1. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 7-Chloro-4-hydrazinylquinoline | C9H8ClN3 | CID 32109 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. marketplace.safetyculture.com [marketplace.safetyculture.com]
- 5. NIOSH Recommendations for Chemical Protective Clothing A-Z | NIOSH | CDC [archive.cdc.gov]
- 6. This compound 98 23834-14-2 [sigmaaldrich.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
